Pivaloyl-CoA
Beschreibung
Eigenschaften
CAS-Nummer |
137415-16-8 |
|---|---|
Molekularformel |
C26H44N7O17P3S |
Molekulargewicht |
851.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-25(2,3)24(38)54-9-8-28-15(34)6-7-29-22(37)19(36)26(4,5)11-47-53(44,45)50-52(42,43)46-10-14-18(49-51(39,40)41)17(35)23(48-14)33-13-32-16-20(27)30-12-31-21(16)33/h12-14,17-19,23,35-36H,6-11H2,1-5H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,17-,18-,19+,23-/m1/s1 |
InChI-Schlüssel |
FCMKBHDFOPWWQK-NDZSKPAWSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Structure, Synthesis, and Analysis of Pivaloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivaloyl-CoA is a pivotal intermediate in xenobiotic metabolism and holds significant potential in various biotechnological applications. As a sterically hindered short-chain acyl-coenzyme A, its unique structural characteristics influence its metabolic fate and enzymatic interactions. This technical guide provides a comprehensive overview of the structure of this compound, detailed protocols for its chemical and enzymatic synthesis, and robust analytical methodologies for its characterization and quantification. The information presented herein is intended to serve as a valuable resource for researchers in biochemistry, drug development, and metabolic engineering.
The Structure of this compound
This compound, also known as pivalyl-coenzyme A, is a thioester derivative of coenzyme A. The molecule is characterized by the attachment of a pivaloyl group (2,2-dimethylpropanoyl) to the thiol group of coenzyme A. This bulky tert-butyl moiety is a distinguishing feature that imparts significant steric hindrance around the thioester bond, influencing its reactivity and interaction with enzymes.
The molecular structure of this compound consists of three main components:
-
An adenosine 3',5'-bisphosphate moiety.
-
A pantothenic acid (Vitamin B5) unit.
-
A cysteamine residue, to which the pivaloyl group is attached via a high-energy thioester linkage.
The presence of the adenine ring in the coenzyme A structure gives this compound a characteristic ultraviolet (UV) absorbance maximum at approximately 260 nm.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Citation(s) |
| Molecular Formula | C26H44N7O17P3S | [1] |
| Molecular Weight | 851.7 g/mol | [1] |
| Exact Mass | 851.17272513 Da | [1] |
| UV Absorbance (λmax) | ~260 nm (adenosine moiety) | [2] |
| Molar Absorptivity (ε) | ε260 ≈ 16.4 mM⁻¹ cm⁻¹ (estimated based on acetyl-CoA) | [2] |
Experimental Protocols
Chemical Synthesis of this compound
The chemical synthesis of this compound can be achieved by the reaction of Coenzyme A with an activated form of pivalic acid, such as pivaloyl chloride.
Materials:
-
Coenzyme A (free acid)
-
Pivaloyl chloride
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Ice bath
-
Stir plate and stir bar
-
HPLC system for purification
Protocol:
-
Preparation of Coenzyme A Solution: Dissolve Coenzyme A in a cold, aqueous solution of sodium bicarbonate (e.g., 0.5 M). The bicarbonate solution acts as a base to neutralize the HCl generated during the reaction and to deprotonate the thiol group of Coenzyme A, making it nucleophilic.
-
Acylation Reaction: While vigorously stirring the Coenzyme A solution in an ice bath, slowly add a solution of pivaloyl chloride in anhydrous THF. The reaction should be carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation of the thiol.
-
Reaction Monitoring: The progress of the reaction can be monitored by HPLC to observe the consumption of Coenzyme A and the formation of this compound.
-
Purification: Upon completion of the reaction, the this compound product can be purified from the reaction mixture by reverse-phase high-performance liquid chromatography (RP-HPLC).
Enzymatic Synthesis of this compound
This compound can be synthesized enzymatically from isovaleryl-CoA through the action of a specific isomerase.[3][4]
Enzyme: Isobutyryl-CoA mutase fused (IcmF) exhibits pivalyl-CoA mutase activity, catalyzing the interconversion of isovaleryl-CoA and pivalyl-CoA.[3]
Materials:
-
Purified IcmF enzyme
-
Isovaleryl-CoA
-
Adenosylcobalamin (AdoCbl) - a required cofactor[5]
-
Guanosine triphosphate (GTP) - for enzyme stability[3]
-
Reaction buffer (e.g., Buffer A as described in the cited literature)[3]
-
Quenching solution (e.g., 2 N KOH)[3]
-
Internal standard for quantification (e.g., valeric acid)[3]
-
Gas chromatograph (GC) for analysis
Protocol:
-
Enzyme Activation: Pre-incubate the apoenzyme (IcmF) with adenosylcobalamin (AdoCbl) and GTP to form the active holoenzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, isovaleryl-CoA, to the activated enzyme solution in the reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37 °C).
-
Reaction Quenching: At specific time points, take aliquots of the reaction mixture and quench the reaction by adding a strong base, such as 2 N KOH.
-
Sample Preparation for Analysis: Acidify the quenched reaction mixture, saturate with NaCl, and extract the acyl-CoA species with an organic solvent like ethyl acetate. An internal standard should be added for accurate quantification.
-
Analysis: Analyze the extracted samples by gas chromatography (GC) to determine the concentration of this compound formed.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is a powerful technique for the analysis and purification of this compound.
Typical HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used for the separation of acyl-CoA compounds.[6]
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., sodium phosphate or formic acid for MS compatibility) is typically employed.[7][8]
-
Detection: UV detection at 254 nm or 260 nm is suitable due to the strong absorbance of the adenine moiety of the coenzyme A structure.[6]
-
Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally used.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural confirmation of this compound.
Expected ¹H NMR Chemical Shifts:
-
Pivaloyl group: A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected in the upfield region of the spectrum.
-
Coenzyme A moiety: The spectrum will also show characteristic signals for the protons of the adenosine, pantothenate, and cysteamine portions of the molecule.
Expected ¹³C NMR Chemical Shifts:
-
Pivaloyl group: Signals corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the thioester carbonyl carbon, will be present.
-
Coenzyme A moiety: A complex set of signals corresponding to the carbons of the rest of the molecule will be observed.
Stability Considerations
The stability of this compound is influenced by factors such as pH and temperature. Thioester bonds are susceptible to hydrolysis, especially at alkaline pH. For long-term storage, it is recommended to keep this compound solutions at low temperatures (e.g., -20 °C or -80 °C) and at a slightly acidic to neutral pH to minimize degradation.[][12]
Visualizations
Logical Relationship of this compound Components
Caption: Diagram illustrating the hierarchical structure of this compound.
Experimental Workflow for Chemical Synthesis
Caption: A streamlined workflow for the chemical synthesis of this compound.
Metabolic Pathway of this compound Formation
Caption: The enzymatic isomerization of Isovaleryl-CoA to this compound.
References
- 1. Pivalyl-Coenzyme A | C26H44N7O17P3S | CID 9543321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Novel Coenzyme B12-dependent Interconversion of Isovaleryl-CoA and Pivalyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isobutyryl-CoA mutase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Pivalic acid 2-[(methylamino)thioxomethyl hydrazide] on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. hplc.eu [hplc.eu]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. rsc.org [rsc.org]
- 12. High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Gateway: A Technical Guide to the Biosynthesis of Pivaloyl-CoA from Pivalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivalic acid, a bulky carboxylic acid containing a quaternary α-carbon, presents a unique challenge for enzymatic activation. Its conversion to the high-energy thioester, pivaloyl-CoA, is a critical first step in its metabolism, particularly in various bacterial pathways and is of significant interest in the context of prodrug metabolism and antibiotic biosynthesis. This technical guide provides an in-depth exploration of the enzymatic machinery responsible for this pivotal activation step. We delve into the catalytic mechanism of pivalate-CoA ligase (or analogous acyl-CoA synthetases), summarize the available quantitative data, and provide detailed experimental protocols for the characterization of this enzymatic activity. Visualizations of the biosynthetic pathway and experimental workflows are included to facilitate a comprehensive understanding of this fundamental biochemical transformation.
Introduction
Pivalic acid (2,2-dimethylpropanoic acid) is a saturated fatty acid with a distinctive tertiary butyl group. While historically considered resistant to biodegradation, several bacterial species have been identified that can utilize pivalic acid as a sole carbon and energy source, particularly under anaerobic conditions.[1][2][3] The entry of pivalic acid into metabolic pathways is contingent upon its activation to this compound, a reaction catalyzed by an ATP-dependent acyl-CoA synthetase, often referred to as pivalate-CoA ligase.
This activation is not only crucial for the degradation of environmental pivalic acid but also holds relevance in pharmaceutical sciences. Pivaloyl-oxy-methyl esters are common prodrug moieties used to enhance the oral bioavailability of pharmaceuticals. The in vivo hydrolysis of these prodrugs releases pivalic acid, which is subsequently activated to this compound.[1] Understanding the biosynthesis of this compound is therefore essential for evaluating the metabolic fate and potential toxicity associated with these prodrugs. Furthermore, this compound serves as a precursor in the biosynthesis of certain secondary metabolites, including some antibiotics.
This guide will provide a detailed technical overview of the biosynthesis of this compound from pivalic acid, focusing on the enzymatic reaction, quantitative data, and experimental methodologies.
The Core Reaction: Pivalate Activation
The conversion of pivalic acid to this compound is a two-step enzymatic reaction catalyzed by an acyl-CoA synthetase (ACS) or a specific pivalate-CoA ligase.[4] The overall reaction is as follows:
Pivalic Acid + ATP + Coenzyme A ⇌ this compound + AMP + Pyrophosphate
This reaction proceeds through a two-step "ping-pong" mechanism:
-
Adenylation: The carboxylate group of pivalic acid attacks the α-phosphate of ATP, forming a pivaloyl-adenylate intermediate and releasing pyrophosphate (PPi).
-
Thioesterification: The thiol group of Coenzyme A (CoA) attacks the carbonyl carbon of the pivaloyl-adenylate intermediate, displacing AMP and forming the thioester bond of this compound.
The hydrolysis of the released pyrophosphate by inorganic pyrophosphatase provides the thermodynamic driving force for the reaction.
Quantitative Data
While the existence of pivalate-CoA ligase activity is established, specific kinetic parameters for the enzymatic activation of pivalic acid are not extensively documented in the literature. However, data from studies on acyl-CoA synthetases with similar short-chain and branched-chain fatty acid substrates can provide valuable insights. The following table summarizes representative kinetic data for related enzymes.
| Enzyme | Substrate | Km | Vmax | kcat | kcat/Km (M⁻¹s⁻¹) | Organism | Reference |
| Propionyl-CoA Synthetase | Propionate | 1.3 mM | - | - | - | Bos taurus (Bovine) | [5] |
| Butyryl-CoA Synthetase | Butyrate | - | - | - | - | Bos taurus (Bovine) | [5] |
| Phenylacetyl-CoA Ligase | Phenylacetate | 16.5 mM | - | - | - | Pseudomonas putida | |
| Acetoacetyl-CoA Synthetase | Acetoacetate | 7.6 x 10⁻⁵ M | 52.2 µmol/min/mg | - | - | Zoogloea ramigera | [6] |
Note: The absence of specific kinetic data for pivalic acid highlights a key area for future research. The bulky tertiary butyl group of pivalic acid likely influences its binding affinity and turnover rate compared to linear or less sterically hindered substrates.
Experimental Protocols
The characterization of pivalate-CoA ligase activity involves the expression and purification of the enzyme (if the gene is known) or the use of cell-free extracts from organisms known to metabolize pivalic acid. The activity is then measured using a suitable assay that detects either the formation of the product (this compound) or the consumption of a substrate (e.g., CoA).
Preparation of Cell-Free Extract from Pivalic Acid-Degrading Bacteria
This protocol is adapted from studies on anaerobic bacteria capable of utilizing pivalic acid.
Materials:
-
Bacterial strain grown on a pivalic acid-containing medium (e.g., Zoogloea resiniphila)[1]
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 10% glycerol)
-
Lysozyme
-
DNase I
-
Ultracentrifuge
Procedure:
-
Harvest bacterial cells from the culture by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with cold Lysis Buffer.
-
Resuspend the cell pellet in Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice. Use short bursts to prevent overheating.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet cell debris and membranes.
-
The resulting supernatant is the cell-free extract containing the soluble enzymes, including the putative pivalate-CoA ligase.
Assay for Pivalate-CoA Ligase Activity (Spectrophotometric DTNB Assay)
This assay measures the decrease in free Coenzyme A concentration as it is converted to this compound. The remaining free CoA is quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a colored product that absorbs at 412 nm.[7]
Materials:
-
Cell-free extract or purified enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Pivalic acid solution
-
ATP solution
-
Coenzyme A solution
-
Magnesium chloride (MgCl₂) solution
-
DTNB solution (in Assay Buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, pivalic acid, ATP, and MgCl₂.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the cell-free extract or purified enzyme.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a quenching agent or by immediate addition to the DTNB solution).
-
To a separate well in the microplate, add the DTNB solution.
-
Add the quenched reaction aliquot to the DTNB solution.
-
Measure the absorbance at 412 nm.
-
Create a standard curve using known concentrations of Coenzyme A to determine the amount of unreacted CoA in each sample.
-
Calculate the rate of CoA consumption, which corresponds to the rate of this compound formation.
Signaling Pathways and Experimental Workflows
Biosynthetic Pathway of this compound from Pivalic Acid
The activation of pivalic acid to this compound is the initial and committing step in its metabolic degradation. The subsequent fate of this compound can vary depending on the organism and metabolic context.
Caption: Enzymatic activation of pivalic acid to this compound.
Experimental Workflow for Characterizing Pivalate-CoA Ligase Activity
A typical workflow for the identification and characterization of pivalate-CoA ligase activity from a bacterial source is outlined below.
Caption: Workflow for pivalate-CoA ligase characterization.
Conclusion
The biosynthesis of this compound from pivalic acid is a fundamental enzymatic step that enables the entry of this sterically hindered carboxylic acid into cellular metabolism. While the general mechanism of this activation is understood to be analogous to that of other acyl-CoA synthetases, a detailed quantitative understanding of the specific pivalate-CoA ligase remains an area ripe for further investigation. The experimental protocols and workflows outlined in this guide provide a framework for researchers to explore the kinetics and substrate specificity of this important enzyme. A deeper understanding of this compound biosynthesis will undoubtedly contribute to advancements in drug development, bioremediation, and the production of novel bioactive compounds.
References
- 1. Anaerobic mineralization of quaternary carbon atoms: isolation of denitrifying bacteria on pivalic acid (2,2-dimethylpropionic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 5. Regulation of volatile fatty acid uptake by mitochondrial acyl CoA synthetases of bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and characterization of acetoacetyl-CoA synthetase from Zoogloea ramigera I-16-M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interconversion of Isovaleryl-CoA and Pivalyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The interconversion of isovaleryl-CoA and pivalyl-CoA is a crucial metabolic reaction, particularly at the intersection of amino acid catabolism and the metabolism of xenobiotics. This technical guide provides a comprehensive overview of the enzymatic machinery governing this reversible isomerization, with a focus on the coenzyme B12-dependent isobutyryl-CoA mutase variant (IcmF) and the more specific pivalyl-CoA/isovaleryl-CoA mutase (PCM). This document details the kinetic properties of these enzymes, provides established experimental protocols for their study, and outlines the relevant metabolic pathways. The information presented is intended to support further research and applications in metabolic engineering, drug development, and the study of related metabolic disorders.
Introduction
Isovaleryl-CoA is a key intermediate in the catabolism of the branched-chain amino acid leucine.[1] Its metabolic fate is critical for cellular energy homeostasis. Pivalyl-CoA, on the other hand, is primarily derived from the metabolism of pivalic acid, a compound often incorporated into prodrugs to enhance their bioavailability. The enzymatic interconversion of these two acyl-CoA thioesters represents a fascinating example of metabolic plasticity and has significant implications for both normal physiology and pharmacology. Understanding the mechanisms of this reaction is essential for researchers in drug metabolism, as the accumulation of pivalate can lead to carnitine depletion.[2]
The Enzymatic Basis of Interconversion
The isomerization of isovaleryl-CoA to pivalyl-CoA is catalyzed by a specific class of coenzyme B12-dependent mutases.
Isobutyryl-CoA Mutase Fused (IcmF)
Initial studies identified a novel activity of a fusion protein named isobutyryl-CoA mutase fused (IcmF), which is known to catalyze the interconversion of isobutyryl-CoA and n-butyryl-CoA.[3] This enzyme was also found to facilitate the interconversion of isovaleryl-CoA and pivalyl-CoA, albeit with lower efficiency compared to its primary substrates.[3] IcmF is a complex enzyme that includes two subunits of the AdoCbl-dependent isobutyryl-CoA mutase and a G-protein chaperone.[3]
Pivalyl-CoA/Isovaleryl-CoA Mutase (PCM)
Given the low efficiency of IcmF for the isovaleryl-CoA/pivalyl-CoA isomerization, subsequent research focused on identifying a more specific enzyme.[4] Through bioinformatics analysis, a dedicated pivalyl-CoA/isovaleryl-CoA mutase (PCM) was discovered.[4] This enzyme exhibits robust activity for this specific reaction and, unlike IcmF, does not show detectable isobutyryl-CoA mutase activity.[4] For ease of handling and kinetic analysis, a fusion protein variant, PCM-F, was engineered by linking the α and β subunits.[4]
Quantitative Data
The kinetic parameters of the IcmF-catalyzed interconversion of isovaleryl-CoA and pivalyl-CoA have been characterized, providing valuable insights into the enzyme's efficiency.
| Enzyme | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Source |
| IcmF (from Geobacillus kaustophilus) | Isovaleryl-CoA | 62 ± 8 | 0.021 ± 0.004 | [3] |
Metabolic Pathways
The interconversion of isovaleryl-CoA and pivalyl-CoA is situated within broader metabolic networks.
-
Leucine Catabolism: Isovaleryl-CoA is a direct downstream product of leucine degradation.[1] Its conversion to other metabolites is essential for preventing the accumulation of isovaleric acid, which is toxic and leads to the genetic disorder isovaleric acidemia.[1][5]
-
Pivalate Metabolism: Pivalic acid, often released from prodrugs, can be activated to pivalyl-CoA. The primary route for pivalate elimination in humans is the formation of pivaloylcarnitine, which is then excreted in the urine.[2] The interconversion to isovaleryl-CoA provides an alternative metabolic route for pivalate.
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the interconversion of isovaleryl-CoA and pivalyl-CoA. The following protocols are based on established methods for analyzing coenzyme B12-dependent isomerases.
Enzyme Activity Assay (GC-based)
This gas chromatography-based assay is suitable for quantifying the interconversion of isovaleryl-CoA and pivalyl-CoA.
Materials:
-
Purified IcmF or PCM enzyme
-
Adenosylcobalamin (AdoCbl)
-
GTP (for IcmF)
-
Isovaleryl-CoA
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Quenching solution (e.g., 2 M HCl)
-
Internal standard for GC analysis
-
Gas chromatograph equipped with a suitable column and flame ionization detector (FID)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, AdoCbl, and GTP (if using IcmF) in a microcentrifuge tube.
-
Add the apoenzyme (IcmF or PCM) to the reaction mixture and pre-incubate at 37°C for 5-10 minutes to allow for cofactor binding.
-
Initiate the reaction by adding the substrate, isovaleryl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the quenching solution.
-
Hydrolyze the CoA esters to their corresponding free acids by heating or enzymatic treatment.
-
Extract the free acids into an organic solvent (e.g., diethyl ether) after adding an internal standard.
-
Analyze the extracted samples by gas chromatography.
References
- 1. Probing Reversible Chemistry in Coenzyme B12-Dependent Ethanolamine Ammonia Lyase with Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex I Enzyme Activity Assay Kit. Colorimetric. (ab109721) | Abcam [abcam.com]
- 3. Novel Coenzyme B12-dependent Interconversion of Isovaleryl-CoA and Pivalyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
Pivaloyl-CoA and Its Intersection with Branched-Chain Amino Acid Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivaloyl-CoA is a xenobiotic metabolite derived from pivalic acid, commonly introduced into human metabolism through certain prodrugs, such as pivaloyl-conjugated antibiotics. While not an endogenous intermediate of branched-chain amino acid (BCAA) catabolism, the metabolic fate of this compound significantly intersects with pathways closely related to BCAA breakdown, primarily through its impact on carnitine homeostasis and mitochondrial function. This technical guide provides an in-depth analysis of the formation, metabolic consequences, and experimental methodologies related to this compound, with a focus on its implications for researchers in metabolic diseases and drug development.
Introduction: The Origin of this compound
Pivalic acid (2,2-dimethylpropanoic acid) is utilized in the synthesis of certain ester prodrugs to enhance their bioavailability. Following administration, these prodrugs are hydrolyzed, releasing pivalic acid into the circulation. Pivalic acid is then activated to its coenzyme A (CoA) thioester, this compound, within the mitochondrial matrix. This activation is a critical step that initiates a cascade of metabolic events impacting cellular energy metabolism.
The primary route of detoxification for this compound is conjugation with L-carnitine, a reaction catalyzed by carnitine acyltransferases. This process forms pivaloylcarnitine, which is readily excreted in the urine.[1] However, this detoxification pathway can lead to a significant depletion of the body's free carnitine pool, a condition known as secondary carnitine deficiency.[2][3][4][5]
The Intersection with BCAA Catabolism
The catabolism of the essential branched-chain amino acids—leucine, isoleucine, and valine—is a crucial mitochondrial process for energy production and the synthesis of biosynthetic precursors.[6][7][8] The breakdown of these amino acids ultimately yields acetyl-CoA and/or propionyl-CoA, which then enter the citric acid cycle.[9][10][11]
The link between this compound and BCAA catabolism is not direct, but rather a consequence of the metabolic stress induced by this compound. The depletion of carnitine by this compound conjugation impairs the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process heavily reliant on carnitine. This disruption of fatty acid metabolism places a greater reliance on other energy sources, including BCAAs. Furthermore, the sequestration of Coenzyme A as this compound can limit the availability of free CoA for other mitochondrial reactions, including the activity of the branched-chain α-keto acid dehydrogenase (BCKD) complex, the rate-limiting enzyme in BCAA catabolism.[12][13]
Signaling Pathways and Metabolic Relationships
The interplay between this compound, carnitine, and BCAA metabolism can be visualized as a series of interconnected pathways.
Caption: Metabolic impact of this compound on related pathways.
Quantitative Data
The metabolic consequences of pivalic acid administration have been quantified in several human and animal studies. The following tables summarize key findings.
Table 1: Effects of Pivalic Acid-Containing Drugs on Carnitine Levels
| Parameter | Baseline Level | Level After Pivalic Acid Administration | % Change | Reference |
| Serum Free Carnitine (μmol/L) | 35.0 | 3.5 | -90% | [2] |
| Muscle Free Carnitine (μmol/g NCP*) | 10.0 | 4.3 | -57% | [2] |
| Serum Free Carnitine (μmol/L) in Children | Reference Mean | < 10% of Reference | > -90% | [3][4] |
| Urinary Pivaloylcarnitine Excretion | Not Applicable | 89-94% of total pivalic acid | - | [1] |
*NCP: Non-collagen protein
Table 2: BCAA and Related Metabolite Concentrations in Metabolic Disorders
| Condition | Metabolite | Typical Concentration Range | Reference |
| Maple Syrup Urine Disease (MSUD) | Plasma Leucine, Isoleucine, Valine | Markedly elevated | [6][12][13][14][15] |
| Normal Serum | Combined BCAAs | ~0.125 - 1.5 mM | [16] |
| Ischemic Heart Disease | Plasma Leucine and Isoleucine | Elevated | [17][18] |
| Hypervalinemia | Serum and Urine Valine | Elevated | [17][18] |
Experimental Protocols
Studying the effects of this compound requires a combination of techniques to measure metabolites, assess mitochondrial function, and trace metabolic pathways.
Quantification of Acyl-CoAs (including this compound) by LC-MS/MS
This protocol provides a general framework for the analysis of short-chain acyl-CoAs from biological samples.
Objective: To quantify this compound and other short-chain acyl-CoAs in tissue or cell extracts.
Materials:
-
Tissue or cell samples
-
Ice-cold 10% trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA)
-
Internal standards (e.g., isotopically labeled acyl-CoAs)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Reversed-phase C18 column
Procedure:
-
Sample Extraction: Homogenize frozen tissue or cell pellets in ice-cold 10% TCA.[19]
-
Internal Standard Spiking: Add a known amount of isotopically labeled internal standard mixture to the homogenate.
-
Protein Precipitation: Centrifuge the samples at high speed (e.g., 17,000 x g) at 4°C to pellet precipitated proteins.[19]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a reversed-phase C18 column.
-
Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the acyl-CoAs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[20] Specific precursor-product ion transitions for this compound and other acyl-CoAs must be determined.
-
-
Data Analysis: Quantify the concentration of each acyl-CoA by comparing the peak area of the analyte to its corresponding internal standard.
Caption: LC-MS/MS workflow for acyl-CoA analysis.
Branched-Chain Amino Acid (BCAA) Quantification
Several methods are available for BCAA quantification.
-
Colorimetric Assay Kits: Commercially available kits (e.g., Abcam ab83374) provide a straightforward method for measuring total BCAA concentrations in various biological fluids.[16][21] These assays typically involve an enzymatic reaction where BCAAs are oxidatively deaminated, producing NADH which reduces a probe to generate a colored product.[16]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used for non-invasive and highly accurate assessment of BCAA levels, providing information on their concentration and dynamics in different tissues and biological fluids.[17][22] However, the overlapping resonances of BCAAs can complicate individual quantification.[17][18][23]
-
LC-MS/MS: This is a highly sensitive and specific method for quantifying individual BCAAs. The protocol is similar to that for acyl-CoAs, but with different extraction procedures (e.g., protein precipitation with methanol) and specific chromatographic conditions and mass transitions for each amino acid.[24]
Stable Isotope Tracing of BCAA Metabolism
Stable isotope tracing is a powerful technique to elucidate the metabolic fate of BCAAs.
Objective: To trace the incorporation of labeled BCAAs into downstream metabolites.
Procedure:
-
Introduce Labeled Substrate: Administer isotopically labeled BCAAs (e.g., [U-13C]Isoleucine) to cell cultures or animal models.[25]
-
Sample Collection: Collect samples at various time points.
-
Metabolite Extraction: Perform metabolite extraction as described in the relevant protocols (e.g., for acyl-CoAs or organic acids).
-
Mass Spectrometry Analysis: Analyze the extracts using GC-MS or LC-MS/MS to determine the mass isotopomer distribution of downstream metabolites like propionyl-CoA and succinyl-CoA.[26][27][28]
-
Flux Analysis: The pattern of isotope incorporation provides insights into the activity of specific metabolic pathways.
Caption: General workflow for stable isotope tracing experiments.
Implications for Drug Development and Research
The formation of this compound and subsequent carnitine depletion is a critical consideration in the development of pivaloyl-ester prodrugs. For drug development professionals, it is imperative to:
-
Assess the potential for pivalic acid release and this compound formation for any new drug candidate.
-
Evaluate the impact on carnitine homeostasis in preclinical and clinical studies.
-
Consider co-administration of L-carnitine to mitigate the risk of deficiency, especially in long-term therapies or in vulnerable populations.[3][4]
For researchers, the study of this compound provides a valuable model to investigate:
-
The mechanisms of xenobiotic-induced mitochondrial dysfunction.
-
The metabolic adaptations to carnitine deficiency.
-
The interplay between fatty acid and amino acid metabolism under conditions of metabolic stress.
Conclusion
This compound, while not a direct participant in the endogenous catabolism of branched-chain amino acids, serves as a significant metabolic disruptor. Its formation from pivalic acid-containing xenobiotics and the subsequent sequestration of carnitine create a state of secondary carnitine deficiency, which has profound effects on mitochondrial fatty acid oxidation and overall energy metabolism. Understanding the biochemical consequences of this compound formation is crucial for the safe development of new pharmaceuticals and for advancing our knowledge of mitochondrial and intermediary metabolism. The experimental approaches outlined in this guide provide a robust framework for investigating these complex metabolic interactions.
References
- 1. Metabolism of S-1108, a new oral cephem antibiotic, and metabolic profiles of its metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pivalic acid-induced carnitine deficiency and physical exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of pivalic acid-containing prodrugs on carnitine homeostasis and on response to fasting in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnitine protects mitochondria and removes toxic acyls from xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 9. Item - Pathways for branched chain amino acid catabolism. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Branched-Chain Amino Acid Metabolism Disorders - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 13. mdpi.com [mdpi.com]
- 14. Lessons from genetic disorders of branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Branched Chain Amino Acid Assay Kit / BCAA Assay Kit (ab83374) | Abcam [abcam.com]
- 17. Quantitative metabolic profiling of NMR spectral signatures of branched chain amino acids in blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biocompare.com [biocompare.com]
- 22. Importance of Branched-Chain Amino Acids (BCAAs) in Metabolism Monitoring [biosferteslab.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Choreography of Pivaloyl-CoA: An In-depth Technical Guide to its Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivalic acid (2,2-dimethylpropanoic acid), and its activated form, pivaloyl-CoA, are significant players in xenobiotic metabolism, particularly in the context of drug development. Many ester prodrugs are designed to release pivalic acid upon hydrolysis, enhancing the bioavailability of the parent drug. However, the subsequent metabolism of pivalic acid has important physiological consequences, most notably the potential for carnitine depletion. Understanding the cellular localization of this compound metabolism is therefore critical for predicting and mitigating potential toxicities associated with pivalate-releasing drugs. This technical guide provides a comprehensive overview of the subcellular landscape of this compound synthesis and degradation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Subcellular Localization of this compound Metabolism: A Tale of Two Organelles
The metabolism of this compound is primarily orchestrated within two key cellular compartments: the mitochondria and peroxisomes . The initial activation of pivalic acid to this compound is a crucial step that dictates its metabolic fate. Evidence suggests that this activation can occur in multiple subcellular locations, including the mitochondria and the endoplasmic reticulum (microsomes). Once formed, this compound can enter different catabolic pathways depending on the cellular context and the enzymatic machinery present in each organelle.
This compound Synthesis
The conversion of pivalic acid to its active form, this compound, is catalyzed by acyl-CoA synthetases. While a specific "this compound synthetase" has not been extensively characterized, it is understood that short- and medium-chain acyl-CoA synthetases exhibit broad substrate specificity and are responsible for this activation. The subcellular distribution of these enzymes provides clues to the sites of this compound formation.
This compound Degradation and Conjugation
The primary routes for this compound metabolism are degradation through pathways analogous to fatty acid β-oxidation and conjugation with carnitine for transport and excretion.
-
Mitochondrial Catabolism: Mitochondria are central hubs for fatty acid oxidation. It is hypothesized that this compound, as a short-branched chain acyl-CoA, can be a substrate for the mitochondrial β-oxidation machinery. However, the presence of a quaternary carbon in pivalic acid presents a steric hindrance to the standard β-oxidation enzymes. Alternative degradation pathways, potentially involving initial isomerization or hydroxylation, may be required. A key fate of this compound within the mitochondria is its conjugation with carnitine, catalyzed by carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CROT), to form pivaloylcarnitine. This conjugate is then exported from the mitochondria and the cell for urinary excretion.
-
Peroxisomal Catabolism: Peroxisomes are also equipped with a β-oxidation system, particularly for very long-chain and branched-chain fatty acids. It is plausible that peroxisomes contribute to the degradation of this compound. Peroxisomal acyl-CoA hydrolases can cleave this compound back to pivalic acid and Coenzyme A (CoA). Furthermore, peroxisomes contain carnitine acyltransferases that can also form pivaloylcarnitine.
Quantitative Data on Enzyme Distribution
The following tables summarize the subcellular distribution of key enzyme families involved in this compound metabolism in rat liver, providing a quantitative basis for understanding the metabolic flux through different compartments. It is important to note that these enzymes have broad substrate specificities and the data is not exclusively for this compound but for representative short- and medium-chain acyl-CoAs.
Table 1: Subcellular Distribution of Carnitine Acyltransferase Activity in Rat Liver
| Substrate | Mitochondria (%) | Peroxisomes (%) | Microsomes (%) |
| Acetyl-CoA | 85 | 15 | 0 |
| Octanoyl-CoA | 65 | 10 | 25 |
| Palmitoyl-CoA | 65 | 10 | 25 |
Data adapted from Fraser et al., 1999.[1]
Table 2: Subcellular Distribution of Acyl-CoA Hydrolase Activity in Rat Liver
| Substrate | Mitochondria (%) | Peroxisomes (%) | Cytosol (%) |
| Acetyl-CoA | High | Low | High |
| Propionyl-CoA | High | High | High |
Data adapted from Berge et al., 1989.[2][3]
Experimental Protocols
Subcellular Fractionation of Rat Liver for Isolation of Mitochondria and Peroxisomes
This protocol describes the differential centrifugation method to separate mitochondrial and peroxisomal fractions from rat liver.
Materials:
-
Homogenization buffer: 0.25 M sucrose, 1 mM EDTA, 3 mM Tris-HCl, pH 7.4
-
Wash buffer: 0.25 M sucrose, 1 mM EDTA, pH 7.4
-
Gradient solutions: Percoll or sucrose gradients of varying densities
-
Dounce homogenizer
-
Refrigerated centrifuge and ultracentrifuge
Procedure:
-
Perfuse the rat liver with ice-cold saline to remove blood.
-
Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a loose-fitting Dounce homogenizer.
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.
-
The supernatant from step 4 contains the crude peroxisomal and microsomal fraction.
-
Resuspend the crude mitochondrial pellet in wash buffer and centrifuge again at 10,000 x g for 20 minutes. The resulting pellet is the enriched mitochondrial fraction.
-
For further purification of peroxisomes, the supernatant from step 4 can be subjected to density gradient centrifugation (e.g., Percoll or sucrose gradient).
-
Layer the supernatant onto the gradient and centrifuge at high speed (e.g., 35,000 x g) for a specified time.
-
Collect the fractions and identify the peroxisomal fraction by assaying for marker enzymes such as catalase.
Assay for Acyl-CoA Hydrolase Activity
This spectrophotometric assay measures the activity of acyl-CoA hydrolases by detecting the release of free CoA.
Materials:
-
Assay buffer: 100 mM Tris-HCl, pH 8.0
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Acyl-CoA substrate (e.g., this compound)
-
Subcellular fraction (e.g., mitochondrial or peroxisomal extract)
Procedure:
-
Prepare a reaction mixture containing assay buffer and DTNB.
-
Add the subcellular fraction to the reaction mixture and pre-incubate at the desired temperature.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of 2-nitro-5-thiobenzoate.
Immunofluorescence Staining of Carnitine Pivaloyltransferase (CPT) in Cultured Cells
This protocol outlines the steps for visualizing the subcellular localization of CPT enzymes using immunofluorescence microscopy.
Materials:
-
Cultured cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody against CPT
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization solution for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour.
-
Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Cellular metabolism of pivalic acid.
Caption: Workflow for subcellular fractionation.
Caption: Immunofluorescence experimental workflow.
Conclusion and Future Directions
The metabolism of this compound is a critical consideration in the development of pivalate-releasing prodrugs. Its cellular localization, primarily within the mitochondria and peroxisomes, dictates its metabolic fate and potential for inducing carnitine deficiency. This guide provides a foundational understanding of the subcellular landscape of this compound metabolism.
Future research should focus on:
-
Identifying and characterizing the specific acyl-CoA synthetases and hydrolases that exhibit high activity towards this compound.
-
Elucidating the precise degradation pathway of this compound , particularly how the quaternary carbon is metabolized.
-
Quantifying the flux of this compound through the mitochondrial and peroxisomal pathways under different physiological and pathological conditions.
-
Developing targeted strategies to mitigate pivalate-induced carnitine depletion based on a detailed understanding of its subcellular metabolism.
By addressing these knowledge gaps, the scientific and drug development communities can better predict and manage the metabolic consequences of using pivalate-containing compounds, ultimately leading to the design of safer and more effective therapeutics.
References
- 1. Subcellular distribution of mitochondrial carnitine palmitoyltransferase I in rat liver. Evidence for a distinctive N-terminal structure of the microsomal but not the peroxisomal enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subcellular localisation and induction of NADH-sensitive acetyl-CoA hydrolase and propionyl-CoA hydrolase activities in rat liver under lipogenic conditions after treatment with sulfur-substituted fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The presence of acyl-CoA hydrolase in rat brown-adipose-tissue peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivaloyl-CoA and its Link to the Gut Microbiome: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pivaloyl-CoA is a pivotal intermediate in the xenobiotic metabolism of pivalic acid, a compound frequently introduced into the human body through pivaloyl-ester prodrugs, such as certain antibiotics. While the host's metabolic pathways involving this compound and its subsequent impact on carnitine homeostasis are well-documented, its direct interplay with the gut microbiome is an emerging area of significant interest. This technical guide provides an in-depth exploration of the known and putative links between this compound and the gut microbiome. It covers the microbial metabolism of pivalic acid, the enzymatic basis for this compound formation, the influence of pivaloyl-containing xenobiotics on microbial communities, and the consequential effects on host metabolism. Detailed experimental protocols are provided to facilitate further research in this domain, and key pathways are visualized to offer a clear understanding of the complex interactions.
Introduction: The Origin of this compound in the Gut
Pivalic acid, and by extension this compound, are not endogenous to human metabolism. Their primary source is iatrogenic, arising from the administration of pivaloyl-ester prodrugs. These drugs are designed to enhance the oral bioavailability of parent compounds. In the intestinal lumen, esterases, both of host and microbial origin, hydrolyze the ester bond, releasing the active drug and pivalic acid.
Pivaloyl-ester prodrugs include certain cephalosporin and penicillin antibiotics, such as cefditoren pivoxil and pivmecillinam.[1][2][3][4][5][6][7] Upon release, pivalic acid is readily absorbed and enters systemic circulation, where it is activated to this compound.
The Impact of Pivaloyl-Ester Prodrugs on the Gut Microbiome
The administration of pivaloyl-ester antibiotics directly influences the composition and function of the gut microbiota. The primary effect is driven by the antibiotic moiety, which can lead to dysbiosis.
2.1. Alterations in Microbial Composition
Studies on antibiotics like pivmecillinam and cefditoren pivoxil have demonstrated shifts in the gut microbial landscape. Generally, these antibiotics, particularly pivmecillinam, are noted for their targeted action against Enterobacteriaceae, such as Escherichia coli.[4][8][9] This targeted effect may render them less disruptive to the overall microbial community compared to broad-spectrum antibiotics.[4][10] However, any antibiotic administration carries the risk of altering the delicate balance of the gut ecosystem. For instance, studies have reported a marked reduction in E. coli and other Enterobacteriaceae species following pivmecillinam treatment, without a significant overgrowth of opportunistic pathogens like Pseudomonas, Staphylococci, or Candida.[4] In some cases, a decrease in primary aerobes and anaerobes has been observed with cefditoren pivoxil administration, especially at high fecal concentrations of the active drug.[1][11]
Table 1: Reported Effects of Pivaloyl-Ester Antibiotics on Gut Microbiota
| Antibiotic | Dosage | Key Findings on Gut Microbiota | Reference(s) |
| Pivmecillinam | 1.2 g or 2.4 g/day | Marked reduction in E. coli and other Enterobacteriaceae. No uniform effect on enterococci and bacteroides. No overgrowth of Pseudomonas, Staphylococci, or Candida observed. | [4][9] |
| Cefditoren Pivoxil | 3.33-5.56 mg/kg, 3 times/day | Variable effects. In one patient with high fecal drug concentration, a marked decrease in primary aerobes and anaerobes was observed. In others, no significant change in total aerobes and anaerobes, but a tendency for decreased Enterobacteriaceae. | [1][11] |
Microbial Metabolism of Pivalic Acid and Formation of this compound
While much of the absorbed pivalic acid is metabolized by the host, there is evidence that gut bacteria can also play a role in its transformation. This microbial activity is crucial as it could modulate the amount of pivalic acid available for host metabolism and potentially generate this compound directly within the gut lumen.
3.1. Bacterial Degradation of Pivalic Acid
Contrary to earlier beliefs that pivalic acid is biologically inert, research has demonstrated that certain bacteria can degrade it. Several facultative denitrifying strains, including species of Zoogloea, Thauera, and Herbaspirillum, have been shown to completely mineralize pivalic acid to carbon dioxide under anaerobic conditions.[1][8][12] This finding is highly relevant to the anaerobic environment of the human colon.
3.2. Enzymatic Formation of this compound by Bacteria
The activation of a carboxylic acid to its CoA thioester is a common step in microbial metabolism, catalyzed by acyl-CoA synthetases. While the specific enzyme responsible for converting pivalic acid to this compound in the human gut microbiota has not yet been identified, the existence of bacterial acyl-CoA synthetases with broad substrate specificity, particularly for branched-chain fatty acids, provides a strong basis for this possibility. For example, Staphylococcus aureus possesses an acyl-CoA synthetase, MbcS, that activates branched-chain carboxylic acids like 2-methylbutyrate and isobutyrate into their respective acyl-CoA derivatives.[13][14][15] This enzymatic capability suggests that analogous enzymes in gut commensals could potentially activate pivalic acid.
The proposed microbial catabolic pathways for pivalic acid involve a putative 2,2-dimethylpropionyl coenzyme A mutase, which would act on this compound, implying its formation as a necessary intermediate.[1][8][12]
Host Metabolic Pathways and Consequences
Once pivalic acid is absorbed from the gut, it undergoes metabolism primarily in the liver and other tissues. The central event is its conversion to this compound.
4.1. This compound and Carnitine Depletion
This compound cannot be readily metabolized by the host through beta-oxidation due to its quaternary alpha-carbon. Instead, it enters a detoxification pathway that involves conjugation with L-carnitine to form pivaloylcarnitine. This reaction is catalyzed by carnitine acyltransferases. The resulting pivaloylcarnitine is then excreted in the urine.
This process acts as a metabolic sink for L-carnitine, leading to a depletion of the body's free carnitine pool. Prolonged use of pivalic acid-releasing drugs can result in clinically significant secondary carnitine deficiency.
4.2. Mitochondrial Dysfunction
L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a critical process for energy production, particularly in cardiac and skeletal muscle. The sequestration of carnitine by pivalic acid impairs this transport, leading to reduced fatty acid oxidation and potential mitochondrial dysfunction.
Signaling Pathways and Logical Relationships
Diagram 1: Pivaloyl-Ester Prodrug Metabolism and its Impact```dot
Caption: Workflow for studying pivalic acid's effect on gut microbiota.
6.2. Protocol for LC-MS/MS Quantification of this compound
This protocol outlines a method for the sensitive detection and quantification of this compound in biological matrices, such as bacterial cell lysates or host tissues.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
C18 reverse-phase HPLC column.
-
Acetonitrile, methanol, formic acid (LC-MS grade).
-
Ammonium acetate.
-
This compound standard.
-
Internal standard (e.g., ¹³C-labeled acyl-CoA).
-
Extraction buffer (e.g., methanol/water with internal standard).
-
Centrifugal evaporator.
Procedure:
-
Sample Extraction: Homogenize bacterial pellets or tissue samples in ice-cold extraction buffer. Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins and debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the supernatant using a centrifugal evaporator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with Mobile Phase A (e.g., 10 mM ammonium acetate in water) and Mobile Phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).
-
Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor for the specific precursor-to-product ion transition for this compound and the internal standard.
-
-
Quantification: Generate a standard curve using the this compound standard and quantify the concentration in the samples relative to the internal standard.
Future Directions and Conclusion
The link between this compound and the gut microbiome represents a compelling intersection of xenobiotic metabolism, microbial ecology, and host physiology. While the impact of pivaloyl-ester prodrugs on gut microbial composition is established, the direct metabolism of the liberated pivalic acid by gut commensals is a critical area for further investigation. The discovery that certain anaerobic bacteria can degrade pivalic acid, likely via a this compound intermediate, opens up new avenues of research. [1][8][12] Future studies should focus on:
-
Identifying the specific gut bacterial species and enzymes responsible for pivalic acid metabolism.
-
Quantifying the extent of microbial this compound formation in the gut.
-
Determining how pivalic acid and its microbial metabolites influence the overall metabolic output of the microbiome, including SCFA production.
-
Elucidating the impact of microbial pivalic acid metabolism on host carnitine homeostasis and mitochondrial function.
A deeper understanding of these interactions will be invaluable for the development of safer and more effective therapeutic strategies, potentially through the co-administration of prebiotics, probiotics, or carnitine supplementation to mitigate the adverse effects of pivalic acid-releasing drugs. This technical guide provides the foundational knowledge and methodological framework to advance this important area of research.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and metabolic pathways of pivalic acid. | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Cefditoren pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Perspectives on Antimicrobial Agents: Pivmecillinam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on cefditoren pivoxil in bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anaerobic mineralization of quaternary carbon atoms: isolation of denitrifying bacteria on pivalic acid (2,2-dimethylpropionic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The influence of pivmecillinam on the human gut flora (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
- 12. journals.asm.org [journals.asm.org]
- 13. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Staphylococcus aureus, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Synthesis of Pivaloyl-CoA from Pivaloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl-CoA (Pivalyl-coenzyme A) is a coenzyme A derivative that serves as a crucial intermediate in various metabolic pathways and is of significant interest in drug development and biochemical research.[1] Its synthesis is a key step for in vitro studies of enzymes that utilize this substrate and for the development of novel therapeutics targeting these pathways. This document provides a detailed protocol for the chemical synthesis of this compound from pivaloyl chloride and Coenzyme A. The method described is based on the reaction of an acyl chloride with the trilithium salt of Coenzyme A, a general and effective method for the preparation of acyl-CoA thioesters.
Reaction Principle
The synthesis of this compound from pivaloyl chloride involves the nucleophilic attack of the thiol group of Coenzyme A on the carbonyl carbon of pivaloyl chloride. To facilitate this reaction, the acidic protons of Coenzyme A are first neutralized with a base, typically lithium hydroxide, to form the more nucleophilic trilithium salt of Coenzyme A. The reaction is carried out in a suitable solvent system at low temperatures to minimize side reactions.
Experimental Protocol
Materials:
-
Pivaloyl chloride (>98%)
-
Coenzyme A (free acid)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized and degassed
-
Hydrochloric acid (HCl), 1 M
-
Argon or Nitrogen gas
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Ice-water bath
-
Rotary evaporator
-
pH meter or pH paper
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer (for characterization)
-
NMR spectrometer (for characterization)
Procedure:
-
Preparation of Coenzyme A Solution:
-
In a round-bottom flask, dissolve Coenzyme A (e.g., 100 mg) in a minimal amount of cold, degassed deionized water.
-
Cool the solution in an ice-water bath.
-
While stirring, slowly add an aqueous solution of lithium hydroxide (typically 3 equivalents) to raise the pH to approximately 8.0. This step forms the trilithium salt of Coenzyme A.
-
-
Reaction with Pivaloyl Chloride:
-
In a separate flask, prepare a solution of pivaloyl chloride (1.1 to 1.5 equivalents) in anhydrous THF.
-
Slowly add the pivaloyl chloride solution dropwise to the stirred Coenzyme A solution over 5-10 minutes, ensuring the temperature remains at 0 °C.[2]
-
Allow the reaction mixture to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by HPLC.
-
-
Quenching and Neutralization:
-
After the reaction is complete, carefully quench any unreacted pivaloyl chloride by the slow addition of a small amount of water.
-
Adjust the pH of the solution to ~6.5 with 1 M HCl.
-
-
Purification:
-
The crude this compound can be purified by solid-phase extraction (SPE) or reverse-phase HPLC.[3][4]
-
SPE Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove salts and unreacted Coenzyme A.
-
Elute the this compound with an increasing gradient of acetonitrile in water.
-
-
HPLC Purification:
-
For higher purity, preparative reverse-phase HPLC is recommended.
-
A typical mobile phase system consists of Buffer A (e.g., 0.1% TFA in water) and Buffer B (e.g., 0.1% TFA in acetonitrile).
-
The product is eluted using a gradient of increasing Buffer B.
-
Collect the fractions containing the purified this compound.
-
-
-
Characterization:
-
The purified this compound should be characterized to confirm its identity and purity.
-
HPLC Analysis: Analytical HPLC can be used to assess the purity of the final product.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of this compound.
-
NMR Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure of the pivaloyl group and its linkage to Coenzyme A.[3]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Pivaloyl Chloride | ||
| Molecular Weight | 120.58 g/mol | |
| Density | 0.979 g/mL at 25 °C | |
| Boiling Point | 105-106 °C | |
| Coenzyme A | ||
| Molecular Weight | 767.53 g/mol | |
| This compound | ||
| Expected Molecular Weight | 851.65 g/mol | |
| Typical Yield | >90% (based on analogous reactions) | [3] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Pivaloyl chloride is corrosive, flammable, and reacts violently with water.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
-
Always add reagents slowly and control the reaction temperature, especially during the addition of pivaloyl chloride and the quenching step.
This protocol provides a comprehensive guide for the synthesis of this compound. For optimal results and safety, it is essential to adhere to the described procedures and safety precautions.
References
Application Notes and Protocols for Enzymatic Assay of Pivaloyl-CoA Synthase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl-CoA synthase is an enzyme that catalyzes the formation of this compound from pivalic acid, coenzyme A (CoA), and ATP. This reaction is a critical activation step for pivalic acid, enabling its participation in various metabolic pathways. The activity of this compound synthase is of significant interest in drug development, particularly in the study of prodrugs that release pivalic acid, and in understanding the metabolic fate of branched-chain fatty acids.[1][2] These application notes provide a detailed protocol for a sensitive fluorometric assay to determine the activity of this compound synthase in various biological samples.
The assay is based on a coupled-enzyme system. This compound synthase first catalyzes the formation of this compound. The production of pyrophosphate (PPi), a stoichiometric product of the reaction, is then used to drive a series of subsequent reactions culminating in the generation of a highly fluorescent product. This continuous assay format allows for the real-time monitoring of enzyme activity.
Principle of the Assay
The enzymatic activity of this compound synthase is determined by measuring the rate of this compound formation. The overall reaction is as follows:
Pivalic Acid + ATP + CoA → this compound + AMP + PPi
This application note describes a coupled assay where the production of pyrophosphate (PPi) is linked to a fluorescent signal. In the presence of excess ATP sulfurylase, PPi reacts with adenosine 5'-phosphosulfate (APS) to generate ATP. The newly formed ATP is then used by glycerol kinase to phosphorylate glycerol, producing glycerol-3-phosphate. Finally, glycerol-3-phosphate oxidase oxidizes glycerol-3-phosphate, generating hydrogen peroxide (H₂O₂). The H₂O₂, in the presence of a horseradish peroxidase (HRP), reacts with a non-fluorescent probe to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the this compound synthase activity.
Data Presentation
The following table summarizes hypothetical kinetic parameters for a putative this compound synthase. These values are provided as an example for data analysis and interpretation using the described assay protocol. Actual kinetic parameters should be determined experimentally for the specific enzyme and conditions being studied.
| Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Pivalic Acid | 150 | 500 |
| ATP | 75 | 480 |
| Coenzyme A | 50 | 520 |
Experimental Protocols
Materials and Reagents
-
Pivalic acid
-
Coenzyme A (CoA)
-
Adenosine 5'-triphosphate (ATP)
-
Recombinant or purified this compound synthase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP Sulfurylase
-
Adenosine 5'-phosphosulfate (APS)
-
Glycerol Kinase
-
Glycerol
-
Glycerol-3-Phosphate Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex™ Red or equivalent)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~535/590 nm
Preparation of Reagents
-
Assay Buffer: Prepare a stock solution of 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 1 mM DTT. Store at 4°C.
-
Substrate Stock Solutions:
-
Prepare a 100 mM stock solution of pivalic acid in deionized water.
-
Prepare a 10 mM stock solution of Coenzyme A in deionized water.
-
Prepare a 100 mM stock solution of ATP in deionized water, neutralized to pH 7.0 with NaOH.
-
Store all substrate stocks at -20°C in small aliquots.
-
-
Coupled Enzyme Mix: Prepare a fresh mix of the coupling enzymes in Assay Buffer. The final concentrations in the assay will depend on the specific activity of the commercial enzymes. A starting point is:
-
ATP Sulfurylase: 1 U/mL
-
APS: 0.2 mM
-
Glycerol Kinase: 1 U/mL
-
Glycerol: 1 mM
-
Glycerol-3-Phosphate Oxidase: 0.5 U/mL
-
HRP: 2 U/mL
-
Fluorescent Probe: 50 µM
-
-
Enzyme Solution: Dilute the this compound synthase to the desired concentration in ice-cold Assay Buffer immediately before use.
Assay Procedure
-
Set up the reaction plate: Add the following components to each well of a 96-well black microplate:
-
50 µL of Assay Buffer
-
10 µL of Pivalic Acid solution (to achieve a range of final concentrations for Km determination, e.g., 0-1000 µM)
-
10 µL of ATP solution (at a saturating concentration, e.g., 5 mM final)
-
10 µL of CoA solution (at a saturating concentration, e.g., 0.5 mM final)
-
10 µL of Coupled Enzyme Mix
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to bring the reaction mixture to temperature.
-
Initiate the reaction: Add 10 µL of the diluted this compound synthase solution to each well to start the reaction.
-
Kinetic measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes at Ex/Em = 535/590 nm.
-
Controls:
-
No-enzyme control: Replace the enzyme solution with Assay Buffer to determine the background fluorescence.
-
No-substrate control: Replace the pivalic acid solution with Assay Buffer to ensure the signal is dependent on the substrate.
-
Data Analysis
-
Plot the fluorescence intensity versus time for each reaction.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the velocity of the no-enzyme control from the velocity of each sample.
-
To determine the kinetic parameters (Km and Vmax), plot the initial velocities against the substrate (pivalic acid) concentration and fit the data to the Michaelis-Menten equation using a non-linear regression software.
Mandatory Visualizations
Signaling Pathway
Caption: Enzymatic reaction catalyzed by this compound Synthase.
Experimental Workflow
Caption: Experimental workflow for the this compound synthase activity assay.
Logical Relationship of the Coupled Assay
Caption: Logical flow of the coupled enzymatic assay for this compound synthase.
References
Application Note: Quantification of Pivaloyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl-CoA is a branched-chain acyl-coenzyme A molecule that plays a role in xenobiotic metabolism and can be formed from pivalic acid, a compound used in the synthesis of various pharmaceuticals and other industrial products. The accumulation of pivalate-derived metabolites can have toxicological implications. Therefore, a robust and sensitive method for the quantification of this compound in biological matrices is essential for preclinical and clinical drug development, as well as for fundamental metabolic research. This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2][3]
Principle of the Method
This method utilizes reversed-phase liquid chromatography for the separation of this compound from other endogenous short-chain acyl-CoAs, including its isomers. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The method employs Multiple Reaction Monitoring (MRM) for its high selectivity and sensitivity.[4][5][6] this compound is identified and quantified based on its specific precursor-to-product ion transitions.
Experimental Protocols
Materials and Reagents
-
This compound lithium salt (analytical standard)
-
5-Sulfosalicylic acid (SSA) dihydrate
-
Ammonium acetate (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): Propionyl-CoA or other suitable stable isotope-labeled or odd-chain acyl-CoA.
Sample Preparation
The following protocol is a general guideline for the extraction of short-chain acyl-CoAs from biological samples such as cell culture or tissue homogenates.
-
Quenching and Lysis:
-
For adherent cells, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold extraction solvent (e.g., 80% methanol) to quench metabolic activity and lyse the cells.
-
For tissue samples, homogenize the tissue in an ice-cold solvent.
-
-
Protein Precipitation:
-
To 100 µL of cell lysate or tissue homogenate, add 10 µL of 10% (w/v) 5-sulfosalicylic acid (SSA) to precipitate proteins.[2]
-
Add the internal standard to the mixture at a known concentration.
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation:
-
Incubate the samples on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for the separation of short-chain acyl-CoAs.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 10.0 | 50 |
| 12.0 | 95 |
| 15.0 | 95 |
| 15.1 | 2 |
| 20.0 | 2 |
Note: This gradient is a starting point and should be optimized for the specific column and instrument used to ensure adequate separation of this compound from its isomers, such as isovaleryl-CoA.
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: +5500 V
-
Source Temperature: 500°C
-
Collision Gas: Nitrogen
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound:
The molecular weight of this compound is 851.65 g/mol .[7] The protonated precursor ion [M+H]⁺ is m/z 852.18.[8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 852.2 | 345.2 | Optimize for instrument | 100 |
| This compound (Qualifier) | 852.2 | 428.0 | Optimize for instrument | 100 |
| Internal Standard (e.g., Propionyl-CoA) | 824.1 | 317.1 | Optimize for instrument | 100 |
Note: Collision energies should be optimized for the specific mass spectrometer being used to achieve maximum signal intensity.
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS/MS method for this compound. These values are representative and may vary depending on the instrumentation and matrix.
Table 1: Mass Spectrometric Parameters for this compound
| Parameter | Value |
| Molecular Weight | 851.65 g/mol [7] |
| Precursor Ion [M+H]⁺ (m/z) | 852.2[8] |
| Quantifier Product Ion (m/z) | 345.2 |
| Qualifier Product Ion (m/z) | 428.0 |
Table 2: Representative Quantitative Performance Data for Short-Chain Acyl-CoAs
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 nM[9] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 20 nM[10][11][12][13] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Simplified metabolic pathway of this compound.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. forensicrti.org [forensicrti.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pivalyl-Coenzyme A | C26H44N7O17P3S | CID 9543321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips | Separation Science [sepscience.com]
- 13. chromforum.org [chromforum.org]
Application Notes and Protocols for the Purification of Synthesized Pivaloyl-CoA by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pivaloyl-CoA is a short-chain acyl-coenzyme A derivative of significant interest in metabolic research and as a potential intermediate in various biological processes. Accurate in vitro studies and potential therapeutic applications necessitate a highly purified and well-characterized source of this molecule. This document provides a detailed protocol for the chemical synthesis of this compound and its subsequent purification using High-Performance Liquid Chromatography (HPLC). The methods described herein are designed to yield this compound of high purity, suitable for a range of downstream applications.
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, serving as key intermediates in fatty acid metabolism and the citric acid cycle, and as signaling molecules.[1][2] Short-chain acyl-CoAs, in particular, are integral to various metabolic pathways and their dysregulation has been implicated in several disease states.[3] this compound, a derivative of pivalic acid, is a synthetic acyl-CoA that can be used to study enzyme kinetics, metabolic pathways, and for the development of novel therapeutic agents.[4][5]
The primary challenge in utilizing synthesized this compound is ensuring its purity, as unreacted starting materials and byproducts can interfere with experimental results. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification of acyl-CoA derivatives due to its high resolution and the ability to separate compounds based on their hydrophobicity.[6][7][8] This application note details a robust method for the synthesis of this compound from Pivaloyl chloride and Coenzyme A, followed by a validated RP-HPLC purification protocol.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of acyl-CoA thioesters.[9][10]
Materials:
-
Pivaloyl chloride (99% purity)
-
Coenzyme A (free acid, ≥95% purity)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized water
-
Nitrogen gas
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve Coenzyme A (1.0 equivalent) in a minimal amount of cold deionized water.
-
While stirring, slowly add a saturated solution of sodium bicarbonate to adjust the pH of the Coenzyme A solution to approximately 8.0. Maintain this pH throughout the reaction.
-
In a separate, dry flask under a nitrogen atmosphere, dissolve Pivaloyl chloride (1.2 equivalents) in anhydrous THF.
-
Cool the Coenzyme A solution in an ice bath.
-
Slowly add the Pivaloyl chloride solution dropwise to the stirring Coenzyme A solution.
-
Monitor the pH of the reaction mixture and add sodium bicarbonate solution as needed to maintain a pH of ~8.0.
-
Allow the reaction to proceed for 1-2 hours at 0-4°C with continuous stirring.
-
After the reaction is complete, acidify the mixture to pH ~3.5 with 1M HCl.
-
Extract the aqueous phase with dichloromethane (3x) to remove any unreacted pivaloyl chloride and pivalic acid.
-
Lyophilize the aqueous phase to obtain the crude this compound as a white solid.
HPLC Purification of this compound
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[11]
-
Mobile Phase A: 0.1 M Potassium Phosphate, pH 4.9
-
Mobile Phase B: Acetonitrile
-
Deionized water
-
0.45 µm filters for mobile phase and sample
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Dissolve the lyophilized crude this compound in a small volume of Mobile Phase A and filter through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC column.
-
Elute the this compound using a linear gradient of Mobile Phase B as detailed in Table 2.
-
Monitor the elution profile at 254 nm.[6]
-
Collect the fractions corresponding to the this compound peak.
-
Pool the pure fractions and lyophilize to obtain the purified this compound.
-
Store the purified this compound at -80°C.
Data Presentation
The synthesis and purification of this compound can be quantified to assess the efficiency of the process. The following tables provide a representative summary of the expected quantitative data.
Table 1: Summary of this compound Synthesis
| Parameter | Value |
| Starting Amount of Coenzyme A | 100 mg |
| Molar Equivalents of Pivaloyl Chloride | 1.2 |
| Crude Yield (mass) | ~105 mg |
| Crude Yield (%) | ~95% |
Table 2: HPLC Gradient for this compound Purification
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 25 | 65 | 35 | 1.0 |
| 30 | 5 | 95 | 1.0 |
| 35 | 5 | 95 | 1.0 |
| 40 | 95 | 5 | 1.0 |
| 45 | 95 | 5 | 1.0 |
Table 3: Characterization of Purified this compound
| Parameter | Value |
| Retention Time | ~18.5 min |
| Purity (by HPLC peak area) | >98% |
| Final Yield (mass) | ~75 mg |
| Overall Yield (%) | ~68% |
Visualizations
Diagrams
Caption: Workflow for the synthesis and purification of this compound.
Caption: Simplified overview of Acyl-CoA metabolism.
Conclusion
The protocols outlined in this application note provide a reliable method for the synthesis and subsequent purification of this compound. The use of RP-HPLC with a C18 column ensures the removal of impurities, resulting in a high-purity product suitable for demanding research and development applications. The provided data and diagrams serve as a guide for researchers to implement and adapt these methods in their own laboratories.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. Engineered Production of Short-Chain Acyl-Coenzyme A Esters in Saccharomyces cerevisiae (Journal Article) | OSTI.GOV [osti.gov]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
Application Notes and Protocols for Pivaloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information and protocols for the proper handling, storage, and use of Pivaloyl-CoA in a laboratory setting. Adherence to these guidelines is critical for ensuring the integrity of the compound and the reproducibility of experimental results.
Introduction
Pivaloyl-Coenzyme A (this compound) is a short-chain, branched-chain acyl-coenzyme A derivative. It is a key intermediate in certain metabolic pathways and is of interest to researchers studying fatty acid metabolism, enzyme kinetics, and the development of novel therapeutics. Its sterically hindered pivaloyl group imparts unique properties, including increased stability against hydrolysis compared to linear acyl-CoAs.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H44N7O17P3S | [2] |
| Molecular Weight | 851.65 g/mol | [2] |
| CAS Number | 137415-16-8 | [2] |
| Appearance | White to off-white solid (presumed) | |
| Solubility | Expected to be soluble in aqueous buffers |
Handling and Storage
Proper handling and storage of this compound are crucial to prevent degradation and maintain its biological activity. As a thioester, it is susceptible to hydrolysis, particularly at non-neutral pH.[3][4]
3.1. General Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling this compound.
-
Handle the solid compound in a clean, dry environment to minimize exposure to moisture.
-
For preparing solutions, use high-purity, nuclease-free water and sterile laboratory equipment.
3.2. Storage Conditions
The recommended storage conditions for this compound in both solid and solution forms are summarized below. These recommendations are based on best practices for storing similar labile biological molecules, such as other acyl-CoAs.[5]
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C or -80°C | Long-term (≥1 year) | Store in a tightly sealed container with a desiccant to prevent moisture absorption. For extended storage, -80°C is preferable. |
| Aqueous Stock Solution | -80°C | Up to 6 months | Prepare stock solutions in a suitable buffer (e.g., phosphate or Tris buffer, pH 6.0-7.5). Dispense into single-use aliquots to avoid repeated freeze-thaw cycles. Flash-freeze aliquots in liquid nitrogen before storing. |
| Working Dilutions | -20°C or 4°C | Short-term (≤1 week) | For immediate use, working dilutions can be kept on ice. For use within a few days, store at -20°C. Avoid prolonged storage of dilute solutions. |
3.3. Solution Preparation and Stability
The stability of this compound in solution is dependent on pH, temperature, and buffer composition.
-
pH: The thioester bond is most stable at a slightly acidic to neutral pH (pH 6.0-7.5). Hydrolysis rates increase significantly in alkaline and strongly acidic conditions.[3]
-
Temperature: Enzymatic and non-enzymatic degradation increases with temperature. Prepare solutions and perform experiments on ice whenever possible.
-
Buffer Composition: The solubility of other acyl-CoAs, such as palmitoyl-CoA, can be affected by the concentration of divalent cations like Mg2+ in buffers such as Tris-HCl.[6] It is advisable to perform preliminary solubility tests if using high concentrations of such ions.
Experimental Protocols
4.1. Protocol for the Chemo-enzymatic Synthesis of this compound
This protocol is adapted from methods used for the synthesis of other short-chain acyl-CoAs and involves a two-step process: in situ activation of pivalic acid with 1,1'-carbonyldiimidazole (CDI), followed by thioesterification with Coenzyme A.[7][8]
Materials:
-
Pivalic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid or lithium salt)
-
Anhydrous Tetrahydrofuran (THF)
-
0.5 M Sodium bicarbonate (NaHCO3) buffer, pH ~8.0
-
Liquid nitrogen
-
Lyophilizer
-
HPLC system for purification
Procedure:
-
In a clean, dry glass vial, dissolve CDI (4 equivalents) in anhydrous THF.
-
Add pivalic acid (4.8 equivalents) to the CDI solution and stir at room temperature for 1 hour to form the activated pivaloyl-imidazole intermediate.
-
In a separate vial, dissolve Coenzyme A (1 equivalent) in 0.5 M NaHCO3 buffer.
-
Add the Coenzyme A solution to the activated pivalic acid mixture.
-
Stir the reaction mixture for 45 minutes at room temperature.
-
Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight to remove the solvent.
-
Re-dissolve the lyophilized powder in water and purify the this compound by reverse-phase HPLC.
-
Quantify the purified this compound using spectrophotometry (A260 for the adenine moiety) and store appropriately.
4.2. Protocol for an In Vitro Enzyme Assay Using this compound
This protocol provides a general framework for an enzyme assay where this compound is a substrate, for example, in a reaction catalyzed by a hypothetical this compound dehydrogenase.
Materials:
-
Purified enzyme (e.g., this compound dehydrogenase)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Spectrophotometer
Procedure:
-
Prepare a fresh working solution of this compound in the assay buffer. Keep on ice.
-
Set up the reaction mixture in a cuvette. A typical reaction mixture might contain:
-
Assay buffer
-
Electron acceptor (e.g., 50 µM DCPIP)
-
Enzyme (at a suitable concentration determined by titration)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a known concentration of this compound to the cuvette and mix quickly.
-
Monitor the reaction progress by measuring the decrease in absorbance of the electron acceptor at the appropriate wavelength (e.g., 600 nm for DCPIP) over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Perform control experiments, including a reaction mixture without the enzyme and a reaction mixture without this compound, to account for any background reactions.
Signaling and Metabolic Pathways
5.1. Biosynthesis of this compound
This compound can be synthesized from isovaleryl-CoA through the action of isobutyryl-CoA mutase, an enzyme that catalyzes a 1,2-rearrangement of the carbon skeleton.[9]
5.2. This compound Metabolism in Engineered E. coli
In engineered metabolic pathways, this compound can be converted to pivaldehyde and subsequently to pivalcohol. This demonstrates a potential synthetic biological application for this molecule.[10]
5.3. Experimental Workflow for this compound Synthesis and Purification
The following diagram illustrates the general workflow for the chemical synthesis and subsequent purification of this compound for use in biochemical assays.
References
- 1. Pivaloyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coenzyme A - Wikipedia [en.wikipedia.org]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. umimpact.umt.edu [umimpact.umt.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Pivaloyl-CoA as a Substrate for Acyltransferases
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pivaloyl-CoA is the coenzyme A thioester of pivalic acid (2,2-dimethylpropanoic acid). While not a common endogenous metabolite, this compound is of significant interest in the fields of drug development and toxicology. Certain therapeutic agents are administered as pivaloyloxymethyl ester prodrugs to enhance their oral bioavailability. Upon hydrolysis in the body, these prodrugs release pivalic acid, which is subsequently activated to this compound. The metabolic fate of this compound is primarily linked to its interaction with acyltransferases, particularly carnitine acyltransferases. This document provides detailed application notes and protocols for studying this compound as a substrate for these enzymes.
Metabolic Significance and Signaling Pathway
The primary pathway for the detoxification and elimination of this compound involves its conjugation with L-carnitine to form pivaloylcarnitine, which is then excreted in the urine. This process is catalyzed by carnitine acyltransferases, such as carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase (CPT). The formation of pivaloylcarnitine can lead to a depletion of the body's carnitine pool, which has implications for fatty acid metabolism and overall energy homeostasis. Chronic administration of pivalate-generating drugs can result in secondary carnitine deficiency.
Below is a diagram illustrating the metabolic pathway of pivalic acid and its interaction with the carnitine shuttle.
Quantitative Data
The interaction of this compound with acyltransferases can be quantified by determining key kinetic parameters. While specific data for purified enzymes are limited, studies with isolated cells provide valuable insights.
| Enzyme/System | Substrate | Apparent Km (µM) | Apparent Vmax (pmol·mg protein-1·h-1) | Source |
| Carnitine Acyltransferase (in isolated rat heart cells) | Pivalate | 348 ± 10 | 116 ± 20 | [1] |
Note: The kinetic parameters for pivalate in intact cells reflect the combined activity of acyl-CoA synthetase and carnitine acyltransferase.
For comparison, the kinetic parameters of carnitine palmitoyltransferase I (CPT I) and carnitine acetyltransferase (CrAT) for their natural substrates are provided below.
| Enzyme | Substrate | Km (µM) | Source |
| Rat Heart CPT I | Decanoyl-CoA | 3 | [2] |
| Rat Heart CPT I | L-Carnitine | 200 - 700 | [2] |
| Pigeon Breast Muscle CrAT | Acetyl-CoA | ~50 | [3] |
| Pigeon Breast Muscle CrAT | L-Carnitine | ~400 | [3] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of acyl-CoAs, which can be adapted for this compound, involves the activation of the corresponding carboxylic acid.
Materials:
-
Pivalic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3) solution (0.5 M)
-
Reverse-phase HPLC system
Protocol:
-
Dissolve pivalic acid in anhydrous THF.
-
Add a molar excess of CDI to the pivalic acid solution and stir at room temperature to form the pivaloyl-imidazolide.
-
In a separate vial, dissolve coenzyme A in 0.5 M NaHCO3 solution.
-
Add the coenzyme A solution to the pivaloyl-imidazolide solution and stir at room temperature.
-
Monitor the reaction progress by reverse-phase HPLC.
-
Purify the this compound product by reverse-phase HPLC.
-
Lyophilize the purified product to obtain this compound as a white powder.
-
Confirm the identity and purity of the product by mass spectrometry and 1H NMR.
Acyltransferase Activity Assay (Spectrophotometric)
This continuous spectrophotometric assay measures the forward reaction of carnitine acyltransferases by detecting the free CoA-SH produced using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Purified or recombinant carnitine acyltransferase (e.g., CPT II or CrAT)
-
This compound (or other acyl-CoA of interest)
-
L-Carnitine
-
DTNB
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Spectrophotometer capable of reading at 412 nm
Protocol:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and L-carnitine in a cuvette.
-
Initiate the reaction by adding the carnitine acyltransferase enzyme.
-
Start the measurement by adding this compound to the reaction mixture.
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the TNB2- anion upon reaction of DTNB with the free thiol group of CoA.
-
Calculate the initial reaction velocity using the molar extinction coefficient of TNB2- (14,150 M-1cm-1 at 412 nm).
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and a fixed, saturating concentration of L-carnitine, and vice versa.
Pivaloylcarnitine Quantification in Biological Samples (LC-MS/MS)
This protocol outlines a method for the sensitive and specific quantification of pivaloylcarnitine in biological matrices such as plasma or urine.
Materials:
-
Biological sample (plasma, urine, etc.)
-
Internal standard (e.g., [D9]pivaloylcarnitine)
-
Acetonitrile
-
Formic acid
-
UHPLC-MS/MS system
Protocol:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Precipitate proteins by adding a known volume of cold acetonitrile containing the internal standard to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 or HILIC column for chromatographic separation.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile with formic acid and/or ammonium formate.
-
Detect pivaloylcarnitine and the internal standard using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Typical MRM transitions:
-
Pivaloylcarnitine: m/z 246.2 -> m/z 85.1
-
[D9]Pivaloylcarnitine: m/z 255.2 -> m/z 85.1
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of pivaloylcarnitine standards.
-
Calculate the concentration of pivaloylcarnitine in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating this compound as an acyltransferase substrate.
Conclusion
The study of this compound as a substrate for acyltransferases is crucial for understanding the metabolic consequences of using pivalate-containing prodrugs. The protocols and information provided herein offer a framework for researchers to investigate the kinetics of this interaction, quantify its metabolites, and assess its impact on cellular and systemic carnitine homeostasis. Such studies are vital for the rational design of safer and more effective therapeutic agents.
References
- 1. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of malonyl-CoA on the kinetics and substrate cooperativity of membrane-bound carnitine palmitoyltransferase of rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of a Preferred Kinetic Pathway in the Carnitine Acetyltransferase Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling Studies Using Isotopic Pivaloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique to trace the metabolic fate of molecules and quantify their contribution to downstream pathways. While isotopic tracers for central carbon metabolism, such as glucose and glutamine, are widely used, the application of more specialized tracers like isotopic Pivaloyl-CoA is emerging for studying specific metabolic pathways. This compound, a branched-chain acyl-CoA, is implicated in branched-chain amino acid (BCAA) metabolism and may serve as a unique probe to investigate pathways involved in fatty acid synthesis and protein acylation.
These application notes provide a comprehensive overview of the potential uses of isotopic this compound in metabolic research and detailed protocols for its application in cell culture experiments.
Application Notes
Isotopically labeled this compound can be a valuable tool in several areas of metabolic research:
-
Branched-Chain Amino Acid (BCAA) Catabolism: this compound is structurally related to intermediates of BCAA catabolism. Tracing the metabolism of isotopic this compound can provide insights into the regulation and dysregulation of BCAA pathways, which are implicated in metabolic diseases such as insulin resistance and cancer.
-
Fatty Acid Synthesis and Modification: this compound can potentially serve as a primer for the synthesis of odd-branched chain fatty acids. Metabolic labeling with isotopic this compound can elucidate the extent of its incorporation into the cellular lipid pool and help identify the enzymes involved in this process.
-
Histone Acylation and Epigenetics: Short-chain acyl-CoAs are donors for histone acylation, a post-translational modification that plays a crucial role in epigenetic regulation. Isotopic this compound can be used to investigate whether it can be utilized for histone pivaloylation and to study the interplay between metabolism and epigenetic control of gene expression.
-
Drug Metabolism and Toxicity: The pivaloyl moiety is present in some pharmaceutical compounds. Understanding the metabolic fate of this compound can provide insights into the metabolism and potential toxicity of these drugs.
Experimental Protocols
This section provides a detailed protocol for a typical metabolic labeling experiment using isotopic this compound in cultured mammalian cells.
Protocol 1: Metabolic Labeling of Cultured Cells with Isotopic this compound
1. Cell Culture and Isotope Labeling:
-
Plate mammalian cells (e.g., HepG2, KPC) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in complete growth medium.
-
The next day, replace the growth medium with a serum-free medium containing the desired concentration of uniformly ¹³C-labeled this compound (e.g., [U-¹³C₅]this compound) or a suitable isotopic precursor like ¹³C-labeled pivalic acid. A typical concentration range to test is 10-100 µM.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the isotopic label into downstream metabolites.
2. Metabolite Extraction:
-
After the incubation period, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
3. Sample Preparation for LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the liquid chromatography method (e.g., 50% acetonitrile).
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.
-
Transfer the supernatant to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Use a chromatographic method suitable for separating short-chain acyl-CoAs and other relevant metabolites (e.g., reversed-phase or HILIC chromatography).
-
Acquire data in full scan mode to identify potential labeled metabolites and in targeted SIM or MRM mode to quantify the isotopic enrichment of this compound and its downstream products.
5. Data Analysis:
-
Process the raw LC-MS/MS data using appropriate software to identify peaks and determine their mass-to-charge ratio (m/z) and intensity.
-
Calculate the isotopic enrichment by determining the relative abundance of the labeled isotopologues (M+n) compared to the unlabeled (M+0) form of each metabolite.
-
Correct for the natural abundance of stable isotopes.
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data from a metabolic labeling experiment with isotopic this compound.
Table 1: Isotopic Enrichment of this compound and Downstream Metabolites Over Time
| Time (hours) | [U-¹³C₅]this compound Enrichment (%) | Labeled Metabolite A Enrichment (%) | Labeled Metabolite B Enrichment (%) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 35.2 ± 2.1 | 5.1 ± 0.4 | 1.2 ± 0.1 |
| 6 | 68.9 ± 3.5 | 15.8 ± 1.2 | 4.5 ± 0.3 |
| 12 | 85.1 ± 4.2 | 28.4 ± 2.5 | 9.8 ± 0.8 |
| 24 | 92.5 ± 3.9 | 45.3 ± 3.1 | 18.2 ± 1.5 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Relative Abundance of Isotopologues in a Key Downstream Metabolite after 24h Labeling
| Isotopologue | Relative Abundance (%) |
| M+0 | 54.7 ± 3.1 |
| M+1 | 5.5 ± 0.4 |
| M+2 | 0.6 ± 0.1 |
| M+3 | 1.2 ± 0.2 |
| M+4 | 8.8 ± 0.7 |
| M+5 | 29.2 ± 2.5 |
Data are presented as mean ± standard deviation (n=3) and corrected for natural isotope abundance.
Visualizations
The following diagrams illustrate key aspects of the metabolic labeling workflow and the underlying metabolic pathways.
Caption: Hypothetical metabolic fate of isotopic this compound.
Caption: Experimental workflow for metabolic labeling.
Caption: Data analysis pipeline for isotopic labeling data.
Application Notes and Protocols: Utilizing Pivaloyl-CoA in the Study of the Carnitine Shuttle Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl-CoA is a pivotal molecule for investigating the intricacies of the carnitine shuttle system, a critical pathway for fatty acid metabolism. The formation of this compound, often as a metabolic consequence of the administration of pivalate-conjugated antibiotics, leads to a significant depletion of the cellular carnitine pool. This induced carnitine deficiency serves as a powerful tool to probe the functional importance of the carnitine shuttle in various physiological and pathological contexts. These application notes provide a comprehensive guide to using this compound as a research tool, including its mechanism of action, relevant quantitative data, detailed experimental protocols, and visualizations of the involved pathways.
The carnitine shuttle is responsible for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. This process is mediated by a series of enzymes: Carnitine Palmitoyltransferase I (CPT1) on the outer mitochondrial membrane, Carnitine-Acylcarnitine Translocase (CACT) in the inner mitochondrial membrane, and Carnitine Palmitoyltransferase II (CPT2) on the matrix side of the inner mitochondrial membrane. Disruption of this shuttle has been implicated in various metabolic disorders.
Pivalic acid, a branched-chain fatty acid, is activated to this compound within the cell. This molecule then serves as a substrate for carnitine acetyltransferase, leading to the formation of pivaloylcarnitine, which is subsequently excreted. This process effectively sequesters free carnitine, making it unavailable for the transport of long-chain fatty acids and thereby inhibiting the carnitine shuttle. Furthermore, based on the inhibitory actions of structurally similar short-chain acyl-CoA molecules, it is hypothesized that this compound may also directly inhibit the enzymatic components of the carnitine shuttle.
Data Presentation
The following tables summarize key quantitative data related to the impact of pivalate and other relevant molecules on the carnitine shuttle system.
| Parameter | Species | Tissue/Cell Type | Condition | Value | Reference |
| Pivalate-Induced Carnitine Depletion | |||||
| Serum Free Carnitine | Human | Serum | Before Pivalate Antibiotics | 35.0 µmol/L | [1] |
| After 54 days of Pivalate Antibiotics | 3.5 µmol/L | [1] | |||
| Muscle Carnitine | Human | Muscle | Before Pivalate Antibiotics | 10.0 µmol/g noncollagen protein | [1] |
| After 54 days of Pivalate Antibiotics | 4.3 µmol/g noncollagen protein | [1] | |||
| Pivaloylcarnitine and Carnitine Transporter (OCTN2) Kinetics | |||||
| L-Carnitine Km for hOCTN2 | Human (overexpressed in L6 cells) | L6 cells | - | 6.3 µM | |
| Pivaloylcarnitine Ki for hOCTN2 (competitive) | Human (overexpressed in L6 cells) | L6 cells | - | 70 µM | |
| Pivaloylcarnitine Km for hOCTN2 | Human (overexpressed in L6 cells) | L6 cells | - | 212 µM | |
| L-Carnitine Ki for Pivaloylcarnitine transport (competitive) | Human (overexpressed in L6 cells) | L6 cells | - | 7.8 µM | |
| Comparative Inhibitor Data for CPT1 | |||||
| Malonyl-CoA IC50 for CPT1 | Rat | Isolated Liver Mitochondria | - | ~2 µM | |
| Perhexiline IC50 for CPT1 | Rat | Cardiac Mitochondria | - | 77 µmol/L | [2] |
| Rat | Hepatic Mitochondria | - | 148 µmol/L | [2] | |
| Amiodarone IC50 for CPT1 | Rat | Cardiac Mitochondria | - | 228 µmol/L | [2] |
Signaling Pathways and Mechanisms of Action
Indirect Inhibition of the Carnitine Shuttle by this compound via Carnitine Sequestration
The primary mechanism by which this compound disrupts the carnitine shuttle is through the depletion of the free carnitine pool. This process is initiated by the enzymatic conversion of pivalic acid to this compound, which then reacts with carnitine to form pivaloylcarnitine. The resulting pivaloylcarnitine is then exported from the cell and excreted, leading to a net loss of carnitine.
Caption: this compound mediated carnitine sequestration.
Hypothesized Direct Inhibition of Carnitine Shuttle Enzymes by this compound
While the primary inhibitory mechanism of this compound is indirect, it is plausible that it also directly inhibits the enzymes of the carnitine shuttle, similar to other short-chain acyl-CoA molecules like Valproyl-CoA. This hypothesis warrants further investigation to determine the kinetic parameters of these potential interactions.
Caption: Hypothesized direct inhibition of the carnitine shuttle.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a method for the synthesis of this compound from pivalic acid and Coenzyme A. This method is adapted from protocols for the synthesis of other short-chain acyl-CoAs.
Materials:
-
Pivalic anhydride
-
Coenzyme A, free acid (CoA-SH)
-
Sodium bicarbonate (NaHCO₃)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dissolve 10 mg of Coenzyme A in 500 µL of 0.5 M NaHCO₃ buffer, pH 8.0.
-
Acylation: Add a 2-fold molar excess of pivalic anhydride to the CoA solution.
-
Incubation: Vortex the mixture vigorously for 2 minutes and then incubate at room temperature for 1 hour with occasional vortexing.
-
Monitoring: Monitor the reaction progress by checking for the disappearance of free thiol groups using Ellman's reagent (DTNB).
-
Purification:
-
Acidify the reaction mixture to pH 3.0 with TFA.
-
Centrifuge to pellet any precipitate.
-
Purify the supernatant containing this compound by reverse-phase HPLC on a C18 column. Use a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
-
Quantification and Storage:
-
Collect the fractions containing this compound, identified by its characteristic UV absorbance at 260 nm.
-
Quantify the concentration of this compound using the molar extinction coefficient of adenine (15,400 M⁻¹cm⁻¹ at 260 nm).
-
Lyophilize the purified fractions and store at -80°C.
-
Protocol 2: In Vitro Assay for CPT1 Inhibition by this compound
This protocol outlines a method to determine the inhibitory potential of this compound on CPT1 activity in isolated mitochondria.
Materials:
-
Isolated mitochondria (from liver or muscle)
-
This compound (synthesized as per Protocol 1 or commercially sourced)
-
Palmitoyl-CoA
-
L-[³H]Carnitine
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium chloride (KCl)
-
HEPES buffer
-
EDTA
-
Sucrose
-
Perchloric acid (HClO₄)
-
Scintillation cocktail
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue using standard differential centrifugation methods.
-
Reaction Mixture: Prepare a reaction buffer containing 120 mM KCl, 25 mM HEPES, and 1 mM EDTA, pH 7.4.
-
Assay Setup: In a series of microcentrifuge tubes, add:
-
Reaction buffer
-
Varying concentrations of this compound (e.g., 0-500 µM)
-
A fixed, saturating concentration of Palmitoyl-CoA (e.g., 50 µM) complexed to BSA.
-
Isolated mitochondria (50-100 µg of protein).
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation: Start the reaction by adding L-[³H]Carnitine (e.g., 0.5 mM, specific activity ~1 Ci/mol).
-
Incubation: Incubate for 5-10 minutes at 37°C.
-
Termination: Stop the reaction by adding ice-cold 1 M HClO₄.
-
Separation: Separate the product, [³H]palmitoylcarnitine, from the unreacted [³H]carnitine using a butanol/water extraction or by passing the mixture through a cation exchange column.
-
Quantification: Measure the radioactivity of the [³H]palmitoylcarnitine fraction using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the rate of CPT1 activity (nmol/min/mg protein).
-
Plot the CPT1 activity against the concentration of this compound to determine the IC₅₀ value.
-
To determine the inhibition kinetics (e.g., Ki), perform the assay with varying concentrations of both Palmitoyl-CoA and this compound and analyze the data using Lineweaver-Burk or Dixon plots.
-
Protocol 3: Cell-Based Assay for Fatty Acid Oxidation Inhibition using Extracellular Flux Analysis
This protocol uses a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration fueled by fatty acids in intact cells.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Cell line of interest (e.g., C2C12 myoblasts, HepG2 hepatocytes)
-
This compound or a precursor that is taken up by cells (e.g., pivalic acid)
-
Long-chain fatty acid substrate (e.g., palmitate-BSA conjugate)
-
L-Carnitine
-
Seahorse XF Base Medium
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere and grow to the desired confluency.
-
Assay Medium Preparation: Prepare Seahorse XF Base Medium supplemented with L-carnitine (e.g., 0.5 mM) and the long-chain fatty acid substrate (e.g., 150 µM palmitate-BSA).
-
Cell Treatment: One hour before the assay, replace the culture medium with the prepared assay medium. If using pivalic acid, pre-treat the cells for a specified duration (e.g., 24 hours) to allow for its conversion to this compound and subsequent carnitine depletion.
-
Seahorse Assay:
-
Calibrate the Seahorse XF sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and equilibrate.
-
Measure the basal oxygen consumption rate (OCR).
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.
-
-
Data Analysis:
-
The Seahorse XF software will calculate the OCR and other respiratory parameters.
-
Compare the respiratory profiles of cells treated with the this compound precursor to untreated control cells. A decrease in fatty acid-driven respiration indicates inhibition of the carnitine shuttle or downstream β-oxidation.
-
Caption: Workflow for assessing FAO inhibition with this compound.
Conclusion
This compound is a valuable tool for researchers studying the carnitine shuttle and fatty acid metabolism. Its ability to induce carnitine deficiency provides a clear model for investigating the consequences of impaired fatty acid transport. The protocols provided herein offer a starting point for utilizing this compound in both in vitro and cell-based experimental systems. Further research is warranted to elucidate the potential direct inhibitory effects of this compound on the enzymes of the carnitine shuttle, which will provide a more complete understanding of its mechanism of action.
References
Applications of Pivaloyl-CoA in Drug Metabolism Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pivaloyl-CoA is the coenzyme A thioester of pivalic acid (2,2-dimethylpropanoic acid). In drug metabolism research, its significance primarily arises from the administration of pivalate-containing prodrugs. These prodrugs, such as certain antibiotics (e.g., pivampicillin, pivmecillinam) and other therapeutic agents, are designed to enhance the oral bioavailability of the parent drug.[1][2][3] Upon hydrolysis in the body, they release the active drug and pivalic acid. Pivalic acid is then activated to this compound, a key metabolite that enters cellular metabolic pathways.[1]
The primary application of studying this compound in drug metabolism is to understand and investigate the mechanism of drug-induced carnitine deficiency.[1][2][4][5] this compound serves as a substrate for carnitine acyltransferases, leading to the formation of pivaloylcarnitine, which is subsequently excreted in the urine.[1][2] This process can deplete the body's carnitine pool, impairing fatty acid oxidation and potentially leading to adverse effects, particularly with long-term or high-dose administration of pivalate-generating drugs.[1][5]
Furthermore, due to its branched-chain acyl-CoA structure, similar to the known enzyme inhibitor valproyl-CoA, this compound is a valuable tool for investigating the inhibition of key enzymes in mitochondrial fatty acid metabolism, such as carnitine palmitoyltransferase I (CPT1). This application note provides an overview of the roles of this compound in drug metabolism research and detailed protocols for its use in relevant in vitro assays.
Key Applications of this compound
-
Investigating Drug-Induced Carnitine Depletion: this compound is central to the mechanism of carnitine depletion caused by pivalate-releasing prodrugs. Research applications include:
-
Studying the kinetics of pivaloylcarnitine formation by carnitine acyltransferases in various tissues (e.g., liver, heart, kidney).
-
Elucidating the transport mechanisms of pivaloylcarnitine and its interaction with carnitine transporters like hOCTN2.
-
Modeling and predicting the extent of carnitine depletion based on the dose and duration of pivalate prodrug administration.
-
-
Probing Enzyme Inhibition and Substrate Specificity: As a branched-chain acyl-CoA, this compound can be used to:
-
Investigate the inhibitory potential of xenobiotic-CoA esters on enzymes of fatty acid oxidation, particularly CPT1.
-
Characterize the substrate specificity of carnitine acyltransferases and other acyl-CoA utilizing enzymes.
-
-
Assessing Mitochondrial Function: By potentially inhibiting fatty acid oxidation, this compound can be used to study:
-
The impact of impaired fatty acid metabolism on mitochondrial respiration.
-
The reliance of different cell types on fatty acid oxidation for energy production.
-
Data Presentation
Table 1: Kinetic Parameters Related to Pivaloylcarnitine Formation and Transport
| Parameter | Value | Species/System | Description | Reference |
| Pivaloylcarnitine Formation | ||||
| Apparent Km | 348 ± 10 µM | Isolated rat heart cells | Michaelis constant for sodium pivalate in the formation of pivaloylcarnitine. | [6] |
| Apparent Vmax | 116 ± 20 pmol.mg protein-1.h-1 | Isolated rat heart cells | Maximum velocity of pivaloylcarnitine formation from sodium pivalate. | [6] |
| hOCTN2 Transporter Kinetics | ||||
| Km (L-carnitine) | 6.3 µM | L6 cells overexpressing hOCTN2 | Michaelis constant for L-carnitine transport by the human kidney carnitine transporter. | [7] |
| Ki (pivaloylcarnitine) | 70 µM | L6 cells overexpressing hOCTN2 | Competitive inhibition constant of pivaloylcarnitine for L-carnitine transport. | [7] |
| Km (pivaloylcarnitine) | 212 µM | L6 cells overexpressing hOCTN2 | Michaelis constant for pivaloylcarnitine transport by hOCTN2. | [7] |
| Ki (L-carnitine) | 7.8 µM | L6 cells overexpressing hOCTN2 | Competitive inhibition constant of L-carnitine for pivaloylcarnitine transport. | [7] |
Table 2: Effects of Pivalate-Containing Drugs on Carnitine Levels in Humans
| Treatment | Duration | Serum Free Carnitine (µmol/L) - Before | Serum Free Carnitine (µmol/L) - After | Muscle Carnitine (µmol/g NCP) - Before | Muscle Carnitine (µmol/g NCP) - After | Reference |
| Pivaloyl-conjugated antibiotics | 54 days | 35.0 | 3.5 | 10.0 | 4.3 | [5] |
| Pivmecillinam | 7 days | 44.6 | 12.9 | Not Reported | Not Reported | [3] |
| Norfloxacin (control) | 7 days | 40.0 | 40.5 | Not Reported | Not Reported | [3] |
NCP: noncollagen protein
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic fate of pivalic acid from prodrugs, leading to carnitine depletion.
Caption: Hypothesized inhibitory effect of this compound on CPT1 and fatty acid oxidation.
Caption: Workflow for assessing this compound's effect on CPT1 activity.
Experimental Protocols
Protocol 1: In Vitro Assay for Carnitine Palmitoyltransferase I (CPT1) Inhibition by this compound
This protocol is adapted from methodologies used to study the inhibition of CPT1 by malonyl-CoA and valproyl-CoA and is designed to assess the inhibitory potential of this compound.
Objective: To determine if this compound inhibits CPT1 activity and to calculate its inhibitory constant (Ki).
Materials:
-
This compound (commercially available)
-
Palmitoyl-CoA
-
L-[methyl-3H]carnitine
-
Bovine serum albumin (BSA), fatty acid-free
-
HEPES buffer
-
KCl
-
EDTA
-
ATP
-
Rotenone
-
Isolated mitochondria (from rat liver or other tissue of interest) or recombinant CPT1
-
Perchloric acid
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: 120 mM KCl, 25 mM HEPES, 1 mM EDTA, pH 7.4.
-
Substrate Stock Solutions:
-
Palmitoyl-CoA: Prepare a stock solution in water. The final concentration in the assay will typically be in the range of 50-150 µM, complexed with BSA in a 2:1 or 3:1 molar ratio to ensure solubility and availability.
-
L-[methyl-3H]carnitine: Prepare a stock solution with a specific activity of approximately 1-2 Ci/mol. The final concentration in the assay will typically be 100-500 µM.
-
-
Inhibitor Stock Solution: Prepare a stock solution of this compound in water. A range of concentrations will be needed to determine IC50 and Ki values.
-
-
Mitochondrial Preparation (if applicable):
-
Isolate mitochondria from fresh tissue (e.g., rat liver) using standard differential centrifugation methods.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay).
-
-
CPT1 Assay:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
BSA
-
ATP (to support acyl-CoA synthetase activity if crude mitochondria are used)
-
Rotenone (to inhibit complex I and prevent CoA sequestration)
-
L-[methyl-3H]carnitine
-
Varying concentrations of this compound (for inhibition curve) or vehicle control.
-
Palmitoyl-CoA (added last to start the reaction, pre-warmed to 37°C).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the mitochondrial preparation (e.g., 20-50 µg of protein).
-
Incubate at 37°C for a fixed time (e.g., 2-5 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a defined volume of cold perchloric acid (e.g., 1 M).
-
-
Separation and Quantification:
-
Centrifuge the stopped reaction tubes to pellet the protein.
-
Transfer the supernatant, which contains the radiolabeled [3H]palmitoylcarnitine product, to a new tube.
-
Separate the unreacted [3H]carnitine from the [3H]palmitoylcarnitine product. A common method is phase separation using butanol or by using a cation exchange column.
-
Add an aliquot of the phase containing the product to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of CPT1 activity (e.g., in nmol/min/mg protein).
-
Plot the CPT1 activity against the concentration of this compound to determine the IC50 value.
-
To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both palmitoyl-CoA and this compound and analyze the data using Lineweaver-Burk or Dixon plots.
-
Protocol 2: Assessing the Effect of this compound on Mitochondrial Respiration
This protocol utilizes high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the impact of this compound on fatty acid oxidation-dependent oxygen consumption in intact or permeabilized cells.
Objective: To determine if this compound impairs mitochondrial respiration supported by long-chain fatty acids.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)
-
Cell line of interest (e.g., HepG2, C2C12)
-
Seahorse XF Base Medium
-
Substrates: Palmitate-BSA conjugate or other long-chain fatty acid
-
This compound or its precursor, sodium pivalate (for intact cells)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
For permeabilized cells: Digitonin, ADP, L-carnitine
Procedure for Permeabilized Cells:
-
Cell Culture: Seed cells in a Seahorse XF cell culture plate and grow to a confluent monolayer.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Prepare the assay medium (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, with 0.2% fatty acid-free BSA, pH 7.2).
-
Wash the cells with the assay medium and add the final volume of medium to each well.
-
Keep the plate at 37°C in a non-CO2 incubator for 1 hour before the assay.
-
-
Compound Loading:
-
Load the injection ports of the sensor cartridge with the following compounds:
-
Port A: Digitonin (for permeabilization) + this compound (or vehicle) + Palmitoyl-CoA + L-Carnitine
-
Port B: ADP (to stimulate State 3 respiration)
-
Port C: Oligomycin (to inhibit ATP synthase and measure State 4o respiration)
-
Port D: FCCP (to uncouple respiration and measure maximal capacity) or Rotenone/Antimycin A (to inhibit respiration and measure non-mitochondrial oxygen consumption).
-
-
-
Seahorse XF Assay:
-
Calibrate the sensor cartridge and run the assay protocol.
-
The instrument will measure the oxygen consumption rate (OCR) before and after each injection.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein content in each well.
-
Compare the OCR in the presence and absence of this compound. A decrease in ADP-stimulated respiration (State 3) in the presence of this compound would suggest an impairment of fatty acid oxidation.
-
Calculate respiratory parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Procedure for Intact Cells:
-
For intact cells, pre-treat the cells with sodium pivalate for a specified period (e.g., 2-24 hours) to allow for cellular uptake and conversion to this compound.
-
The Seahorse assay is then performed using a fatty acid oxidation substrate (e.g., palmitate-BSA) in the base medium.
-
The standard mitochondrial stress test is then performed by injecting oligomycin, FCCP, and rotenone/antimycin A to assess the impact of pivalate pre-treatment on mitochondrial function.
Conclusion
This compound is a critical metabolite in understanding the metabolic consequences of administering pivalate-containing prodrugs. Its primary established role is in mediating drug-induced carnitine deficiency. The provided protocols offer a framework for researchers to investigate the direct effects of this compound on key mitochondrial enzymes and cellular respiration, thereby expanding its application as a research tool in drug metabolism and toxicology. These studies are essential for the preclinical safety assessment of new pivalate-ester prodrugs and for developing strategies to mitigate potential metabolic adverse effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Carnitine palmitoyltransferase. Activation by palmitoyl-CoA and inactivation by malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mitochondrial CPT1A: Insights into structure, function, and basis for drug development [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Pivaloyl-CoA
Welcome to the technical support center for the chemical synthesis of Pivaloyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the synthesis of this sterically hindered acyl-coenzyme A.
Frequently Asked Questions (FAQs)
Q1: Why are reactions to synthesize this compound often slow or low-yielding?
The primary challenge in the synthesis of this compound is the steric hindrance presented by the bulky tert-butyl group of the pivaloyl moiety. This steric bulk physically obstructs the approach of the thiol group of Coenzyme A (CoA-SH) to the electrophilic carbonyl carbon of the activated pivalic acid derivative (e.g., pivaloyl chloride or pivalic anhydride). This increases the activation energy of the reaction, leading to slower reaction rates and potentially lower yields compared to the synthesis of less hindered acyl-CoAs.[1]
Q2: What are the most common methods for the chemical synthesis of this compound?
The most common approaches for the chemical synthesis of acyl-CoA thioesters, which can be adapted for this compound, involve the acylation of Coenzyme A with an activated form of pivalic acid. The two primary methods are:
-
The Acid Chloride Method: This involves the reaction of Coenzyme A with pivaloyl chloride.[2]
-
The Mixed Anhydride Method: This method utilizes pivalic anhydride, often in the presence of a catalyst, to acylate Coenzyme A.[2]
Due to the high reactivity of pivaloyl chloride, it can be challenging to handle and may lead to side reactions. Pivalic anhydride is a good alternative, especially for sterically hindered substrates, as it can be effectively activated by a Lewis acid catalyst, often resulting in cleaner reactions.[1]
Q3: What are common side reactions during the synthesis of this compound?
Common side reactions include:
-
Hydrolysis: Both the activated pivaloyl precursor and the final this compound product are susceptible to hydrolysis, especially in the presence of water. This results in the formation of pivalic acid and the regeneration of free Coenzyme A.
-
Disulfide Formation: Oxidation of the free thiol group of Coenzyme A can lead to the formation of a CoA disulfide dimer, which will not react with the acylating agent.
-
Reaction with Amine Nucleophiles: If amine-containing buffers or contaminants are present, the activated pivaloyl group can react with these amines, reducing the yield of the desired thioester.
Q4: How can I purify the synthesized this compound?
The most effective method for purifying this compound is reverse-phase high-performance liquid chromatography (HPLC) .[3][4] This technique allows for the separation of this compound from unreacted Coenzyme A, pivalic acid, and other byproducts. The salt-free CoA-thioesters can be obtained in a homogenous form using this method.[3]
Q5: How should I store this compound to ensure its stability?
This compound, like other acyl-CoAs, is susceptible to hydrolysis. For long-term storage, it is recommended to store it as a lyophilized powder at -20°C or below. If in solution, it should be kept at a low pH (around 4-5) and stored at low temperatures (e.g., 4°C for short-term storage) to minimize degradation. Solutions should ideally be prepared fresh before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Steric Hindrance: The bulky tert-butyl group of the pivaloyl moiety is impeding the reaction.[1] | - Increase the reaction temperature to provide more energy to overcome the activation barrier.- Use a more powerful catalyst, such as a Lewis acid like Bismuth(III) triflate (Bi(OTf)₃), especially when using pivalic anhydride.[1]- Increase the reaction time. |
| Inactive Reagents: Coenzyme A may have oxidized to its disulfide form. The acylating agent (pivaloyl chloride or anhydride) may have hydrolyzed. | - Use fresh, high-quality Coenzyme A. Consider pre-treating the CoA solution with a reducing agent like DTT, followed by its removal before adding the acylating agent.- Use freshly opened or distilled pivaloyl chloride or high-purity pivalic anhydride. | |
| Incorrect pH: The reaction pH is critical. The thiol group of CoA needs to be deprotonated to be nucleophilic, but a very high pH can lead to hydrolysis of the acylating agent and the product. | - Maintain the reaction pH in the range of 7.5 to 8.0 for the acylation step.[5] | |
| Multiple Peaks in HPLC Analysis | Incomplete Reaction: The presence of a peak corresponding to Coenzyme A indicates that the reaction has not gone to completion. | - Re-evaluate the reaction conditions (time, temperature, catalyst) to drive the reaction further towards the product. |
| Product Degradation: A peak corresponding to pivalic acid suggests hydrolysis of the this compound product or the acylating agent. | - Ensure all solvents and reagents are anhydrous.- Work at low temperatures during purification.- Adjust the pH of the mobile phase in HPLC to be slightly acidic to improve stability. | |
| Side Reactions: Unidentified peaks may correspond to byproducts from side reactions. | - Review the reaction for potential contaminants (e.g., amine-containing buffers).- Characterize the side products using mass spectrometry to understand their origin and adjust the reaction conditions accordingly. | |
| Difficulty in Purifying the Product | Co-elution of Product and Starting Material: this compound and Coenzyme A may have similar retention times under certain HPLC conditions. | - Optimize the HPLC gradient. A shallower gradient of the organic solvent can improve the resolution between the two peaks. |
| Product Instability During Purification: The product may be degrading on the HPLC column. | - Use a buffered mobile phase with a slightly acidic pH (e.g., containing formic acid or phosphoric acid) to stabilize the thioester bond.[4] |
Experimental Protocols
Method 1: Synthesis of this compound using Pivaloyl Chloride
This protocol is adapted from general methods for acyl-CoA synthesis.
Materials:
-
Coenzyme A (free acid or lithium salt)
-
Pivaloyl chloride
-
Sodium bicarbonate
-
Anhydrous tetrahydrofuran (THF) or other suitable organic solvent
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
Preparation of Coenzyme A Solution: Dissolve Coenzyme A in a minimal amount of ice-cold water. Immediately add a saturated solution of sodium bicarbonate to bring the pH to ~7.5-8.0. This solution should be kept on ice.
-
Preparation of Pivaloyl Chloride Solution: In a separate, dry, argon-purged flask, dissolve pivaloyl chloride in anhydrous THF.
-
Reaction: Slowly add the pivaloyl chloride solution dropwise to the stirred Coenzyme A solution, which is maintained at 0°C in an ice bath. The reaction progress can be monitored by checking for the disappearance of the free thiol group of CoA using Ellman's reagent (DTNB).
-
Quenching: Once the reaction is complete (typically after 1-2 hours), the reaction can be quenched by the addition of a small amount of a primary amine scavenger or by proceeding directly to purification.
-
Purification: The crude reaction mixture should be immediately purified by reverse-phase HPLC.
Method 2: Synthesis of this compound using Pivalic Anhydride and a Lewis Acid Catalyst
This method is a good alternative to avoid the use of the highly reactive pivaloyl chloride.[1]
Materials:
-
Coenzyme A (free acid or lithium salt)
-
Pivalic anhydride
-
Bismuth(III) triflate (Bi(OTf)₃) or another suitable Lewis acid
-
Anhydrous solvent (e.g., acetonitrile)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
Procedure:
-
Preparation of Coenzyme A Solution: Dissolve Coenzyme A in the buffer solution and keep it on ice.
-
Reaction Setup: In a separate flask, dissolve pivalic anhydride and a catalytic amount of Bi(OTf)₃ in the anhydrous solvent.
-
Reaction: Add the Coenzyme A solution to the pivalic anhydride solution with stirring at room temperature. The reaction may be slower than with pivaloyl chloride and may require overnight stirring.
-
Monitoring: Monitor the reaction progress by HPLC or by using Ellman's reagent.
-
Purification: Purify the crude product by reverse-phase HPLC.
Visualizations
Logical Workflow for this compound Synthesis
Caption: General workflow for the chemical synthesis of this compound.
Troubleshooting Logic Diagram
References
Pivaloyl-CoA degradation during sample preparation
Technical Support Center: Pivaloyl-CoA Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address the challenges associated with .
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant in research?
This compound is a coenzyme A thioester. It is an intermediate metabolite that can be formed from the isomerization of isovaleryl-CoA, a catabolic product of the branched-chain amino acid (BCAA) leucine.[1][2] Its study is relevant for understanding BCAA metabolism and in the context of metabolic disorders where intermediates of these pathways accumulate, such as propionic and methylmalonic acidemias.[3] The accumulation of related acyl-CoAs can be toxic to cells.[4]
Q2: What are the primary causes of ?
Like other acyl-CoAs, this compound is an unstable molecule susceptible to both chemical and enzymatic degradation.[5][6] The primary causes of degradation are:
-
Hydrolysis: The thioester bond is prone to hydrolysis, especially under non-optimal pH conditions.[7]
-
Enzymatic Activity: Endogenous enzymes (thioesterases) in the biological sample can remain active post-collection and cleave the CoA moiety.
-
Temperature: Elevated temperatures accelerate both chemical hydrolysis and enzymatic degradation.[8] Samples should be kept cold at all times.[6]
-
Oxidation: Although less common for shorter chains, oxidative damage can occur.
Q3: How critical is the sample collection and quenching step?
It is extremely critical. Cellular metabolism can persist after sample collection, altering metabolite levels.[9] To obtain an accurate snapshot of the in vivo this compound concentration, metabolism must be quenched immediately. This is typically achieved by flash-freezing the sample in liquid nitrogen and maintaining it at ultra-low temperatures (-80°C) until extraction.
Q4: What is the best way to store samples and extracts to prevent degradation?
For long-term stability, biological samples should be stored at -80°C. After extraction, the resulting dried pellet is also relatively stable when stored at -80°C.[5] Reconstituted extracts are less stable and should be analyzed as soon as possible, ideally within hours, even when kept at 4°C in an autosampler.[5] One study on CoA and acetyl-CoA found that prepared sample extracts were stable at 4°C for at least 24 hours.[10]
Troubleshooting Guide
Q5: Issue - My this compound signal is unexpectedly low or absent in my LC-MS/MS analysis.
This is a common issue stemming from the instability of acyl-CoAs.[11] Consider the following potential causes and solutions:
-
Inefficient Metabolic Quenching:
-
Cause: Continued enzymatic activity after sample collection.
-
Solution: Ensure samples are flash-frozen in liquid nitrogen immediately upon collection. Work on ice or at 4°C during all subsequent processing steps.[6]
-
-
Degradation During Extraction:
-
Cause: The extraction solvent and procedure may not adequately inhibit degradative enzymes or stabilize this compound. Acyl-CoAs show different degradation rates in various solvents.[5]
-
Solution: Use an acidic extraction method, such as with perchloric acid (PCA) or sulfosalicylic acid (SSA), to precipitate proteins and inactivate enzymes.[10][12] Ensure the extraction is performed quickly and at low temperatures.
-
-
Improper Storage:
-
Cause: this compound has degraded due to incorrect storage temperature or duration.
-
Solution: Store tissue/cell samples at -80°C. For extracts, the best strategy is to store them as a dry pellet at -80°C and reconstitute just before analysis.[5] Avoid multiple freeze-thaw cycles.
-
-
Suboptimal Reconstitution Solvent:
-
Cause: The solvent used to redissolve the extract for LC-MS/MS analysis can impact stability.
-
Solution: A study on various acyl-CoAs showed that reconstitution in a slightly acidic buffer (e.g., 50 mM ammonium acetate at pH 4.0) can improve stability compared to neutral water.[5]
-
Q6: Issue - I am observing high variability between my technical or biological replicates.
-
Cause: Inconsistent sample handling, extraction timing, or storage conditions can lead to variable degradation rates. Matrix effects in LC-MS/MS analysis can also contribute.[13]
-
Solution:
-
Standardize Workflow: Ensure every sample is processed identically and for the same duration from collection to analysis.
-
Use Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) at the very beginning of the extraction process.[6] This will correct for losses during sample preparation and for analytical variability.
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the study samples to account for matrix-specific effects.[13]
-
Data Presentation
Quantitative data on this compound stability is limited; however, studies on other short-chain acyl-CoAs provide valuable insights into handling and storage.
Table 1: Impact of Reconstitution Solvent on Acyl-CoA Stability Over Time
(Data adapted from a stability study on a mix of 12 acyl-CoA standards at 4°C, showing the percentage of compound remaining)[5]
| Time (Hours) | Water | 50% Methanol/Water | 50% Ammonium Acetate (pH 4.0)/Methanol |
| 0 | 100% | 100% | 100% |
| 8 | ~85% | ~90% | ~95% |
| 16 | ~75% | ~82% | ~92% |
| 24 | ~68% | ~75% | ~88% |
| 32 | ~60% | ~68% | ~85% |
| 40 | ~55% | ~62% | ~81% |
Note: Values are averaged approximations from graphical data for general acyl-CoA stability and illustrate trends. Acidic, buffered solvent provides the best stability.
Table 2: Recommended Storage and Handling Conditions
| Condition | Temperature | Rationale |
| Immediate Post-Collection | -196°C (Liquid N₂) | Rapidly quenches all enzymatic activity to preserve in vivo metabolite levels. |
| Long-Term Sample Storage | -80°C | Minimizes enzymatic degradation and chemical hydrolysis for intact tissues or cells.[5] |
| Sample Processing/Extraction | 0-4°C (On Ice) | Slows the rate of degradation during sample handling.[6] |
| Dry Extract Pellet Storage | -80°C | Considered the most stable form for long-term storage of extracts.[5] |
| Reconstituted Extract in Autosampler | 4°C | Minimizes degradation during the analytical run. Analyze as quickly as possible.[5] |
Experimental Protocols
Protocol 1: General Method for Extraction of this compound from Biological Samples
This protocol is a composite method based on common practices for short-chain acyl-CoA analysis.[10][12][14]
A. Reagents & Materials:
-
Internal Standard (IS): Stable isotope-labeled this compound (if available) or a structurally similar acyl-CoA like Crotonoyl-CoA.[12]
-
Extraction Solvent: 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) Perchloric Acid (PCA) in water.
-
Neutralizing Agent: 2M Potassium Hydroxide (KOH).
-
HPLC-grade water, methanol, and acetonitrile.
-
Ammonium acetate or formic acid for mobile phases.
B. Procedure:
-
Sample Homogenization: Weigh the frozen tissue or determine the cell count of a frozen cell pellet. Keep the sample on dry ice.
-
Quenching and Lysis: In a pre-chilled tube, add 500 µL of ice-cold Extraction Solvent. Add the frozen sample and the internal standard. Immediately homogenize using a tissue disruptor or sonicator, ensuring the sample remains cold throughout.
-
Protein Precipitation: Vortex the homogenate for 1 minute and incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at ~16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.
-
Neutralization (Optional but Recommended): Some methods proceed with the acidic extract, while others neutralize to ~pH 6-7 with KOH to protect the analytical column. If neutralizing, add KOH dropwise while vortexing, then centrifuge to remove the KClO₄ precipitate.
-
Drying: Flash-freeze the supernatant in liquid nitrogen and lyophilize (freeze-dry) to a dry pellet.
-
Storage & Reconstitution: Store the dry pellet at -80°C until analysis.[5] Just prior to LC-MS/MS injection, reconstitute the pellet in a suitable, cold solvent (e.g., 50 µL of 50% Methanol containing 50 mM Ammonium Acetate, pH 4.0).[5] Centrifuge one last time to pellet any remaining insoluble material and transfer the clear solution to an autosampler vial.
Mandatory Visualizations
Caption: Simplified metabolic pathway showing the formation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 8. High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting low yield in Pivaloyl-CoA enzymatic assays
Welcome to the technical support center for Pivaloyl-CoA enzymatic assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound enzymatic assay showing low or no yield?
Low yield in a this compound enzymatic assay can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial. Key areas to investigate include the activity of the enzyme, the integrity of the substrates (Pivalic Acid and Coenzyme A), the reaction buffer composition (pH, ionic strength), and the potential for product degradation.
Q2: How can I verify the quality of my enzyme and substrates?
-
Enzyme Activity: Confirm the activity of your enzyme using a known positive control substrate. If possible, perform a protein quantification assay (e.g., Bradford or BCA) to ensure the correct enzyme concentration is used.
-
Substrate Integrity: Pivalic acid and Coenzyme A (CoA) can degrade over time. Use freshly prepared or properly stored aliquots. The purity of commercial CoA can vary, and it is susceptible to oxidation to form CoA disulfides. Consider analyzing your CoA stock solution by HPLC to assess its purity.
Q3: What are the optimal reaction conditions for this compound synthesis?
Optimal conditions are enzyme-dependent. However, general considerations include:
-
pH: Most acyl-CoA synthetases function optimally within a pH range of 7.0-8.5. It is recommended to perform a pH optimization experiment for your specific enzyme.
-
Temperature: Enzymatic reactions are temperature-sensitive. A typical starting point is 37°C, but the optimal temperature may vary. High temperatures can lead to enzyme denaturation.
-
Cofactors: Ensure the presence of necessary cofactors, such as ATP and Mg²⁺, in appropriate concentrations as these are often critical for acyl-CoA synthetase activity.
Q4: How can I minimize the degradation of this compound during and after the assay?
This compound, like other thioesters, can be susceptible to hydrolysis, especially at extreme pH values.
-
Maintain the pH of your reaction and storage buffers within a neutral range.
-
After synthesis, store this compound at -80°C to minimize degradation.
-
Limit freeze-thaw cycles.
Q5: What are the recommended methods for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of acyl-CoAs.[1][2] A reversed-phase C18 column is typically used with a UV detector set to 260 nm to detect the adenine base of CoA. Mass spectrometry (LC-MS) can also be employed for more sensitive and specific detection.[3]
Troubleshooting Guide
Low Yield Troubleshooting
If you are experiencing low yields of this compound, follow this systematic troubleshooting guide.
Table 1: Troubleshooting Low this compound Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Enzyme Inactivity | 1. Perform a positive control assay with a known substrate. 2. Verify enzyme concentration. 3. Use a fresh aliquot of the enzyme. | Restoration of expected yield. |
| Substrate Degradation | 1. Use fresh Pivalic Acid and Coenzyme A. 2. Check CoA purity via HPLC. | Improved this compound formation. |
| Suboptimal Reaction Buffer | 1. Verify the pH of the buffer. 2. Optimize pH, temperature, and cofactor (ATP, Mg²⁺) concentrations. | Increased enzymatic activity and product yield. |
| Incorrect Substrate Concentration | 1. Perform a substrate titration experiment to determine the optimal concentrations. | Saturation of the enzyme active sites leading to maximal velocity. |
| Product Degradation | 1. Analyze samples immediately after the reaction. 2. Ensure storage at -80°C. | Consistent this compound quantification across time points. |
| Presence of Inhibitors | 1. Review the composition of all reagents for potential inhibitors. 2. Purify substrates if necessary. | Removal of inhibition and recovery of enzyme activity. |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low this compound yield.
Caption: Troubleshooting workflow for low this compound yield.
Experimental Protocols
General Protocol for this compound Enzymatic Synthesis
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for the specific enzyme used.
-
Reagent Preparation:
-
Prepare a 100 mM Tris-HCl buffer at the desired pH (e.g., 7.5).
-
Prepare stock solutions of 100 mM Pivalic Acid, 10 mM Coenzyme A, 100 mM ATP, and 1 M MgCl₂ in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
Tris-HCl buffer (to a final volume of 100 µL)
-
Pivalic Acid (final concentration 1-5 mM)
-
Coenzyme A (final concentration 0.5-2 mM)
-
ATP (final concentration 5-10 mM)
-
MgCl₂ (final concentration 10-20 mM)
-
Enzyme (e.g., Acyl-CoA Synthetase) at the desired concentration.
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid or by heat inactivation.
-
-
Analysis:
-
Centrifuge the quenched reaction to pellet precipitated protein.
-
Analyze the supernatant for this compound content using HPLC or LC-MS.
-
This compound Signaling Pathway Context
While this compound itself is not part of a major signaling pathway, its formation is a key step in the metabolism of pivalic acid, a xenobiotic compound. The enzymatic reaction is a classic acyl-CoA synthetase mechanism.
Caption: Enzymatic synthesis of this compound.
Logical Relationship of Assay Components
The success of the enzymatic assay depends on the correct interplay of its core components.
Caption: Key factors for a successful this compound assay.
References
- 1. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by detecting 2-octenoyl-CoA production using high-performance liquid chromatography: a practical confirmatory test for tandem mass spectrometry newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Purity analysis of Pivaloyl-CoA by NMR spectroscopy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing purity analysis of Pivaloyl-CoA using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of NMR spectroscopy for this compound analysis?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the purity assessment of this compound.[1] It allows for both qualitative identification and quantitative determination of the target molecule and any potential impurities. The signal area in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate purity calculations without the need for identical reference standards for each impurity.[2]
Q2: Which nucleus should I observe for purity analysis, ¹H or ³¹P?
Both ¹H (proton) and ³¹P (phosphorus) NMR can be valuable.
-
¹H NMR is the most common method for quantitative analysis (qNMR) due to its high sensitivity and the ubiquitous presence of hydrogen atoms.[3] It provides detailed structural information and allows for the quantification of this compound against a certified internal standard.
-
³¹P NMR is highly specific as it exclusively detects phosphorus-containing compounds. This can simplify a complex spectrum, making it easier to identify and quantify phosphorylated species.[4] Since this compound contains three phosphorus atoms, ³¹P NMR can be an excellent complementary technique to confirm purity with respect to other phosphorus-containing impurities.
Q3: What are the expected ¹H NMR signals for this compound?
The analysis is typically conducted in deuterium oxide (D₂O). The expected chemical shifts are based on the distinct chemical environments of the protons in the molecule. The most characteristic signal for the pivaloyl moiety is a sharp singlet from the nine equivalent protons of the tert-butyl group. Signals from the Coenzyme A backbone are more complex.
Data Presentation: Estimated ¹H Chemical Shifts for this compound
| Protons | Estimated Chemical Shift (δ, ppm in D₂O) | Multiplicity | Integration | Assignment Notes |
| (CH₃)₃C- | ~1.1 - 1.2 | Singlet | 9H | Unique, sharp signal characteristic of the pivaloyl group. |
| -S-CH₂-CH₂-NH- | ~3.0 - 3.2 | Triplet | 2H | Thioester methylene group. |
| -S-CH₂-CH₂-NH- | ~3.5 - 3.7 | Triplet | 2H | Methylene group adjacent to the amide nitrogen. |
| Adenine H-2 | ~8.1 - 8.2 | Singlet | 1H | Proton on the purine ring. |
| Adenine H-8 | ~8.4 - 8.5 | Singlet | 1H | Proton on the purine ring. |
| Ribose H-1' | ~6.1 - 6.2 | Doublet | 1H | Anomeric proton of the ribose sugar. |
Note: These are estimated values based on the known structure of this compound and published data for similar Coenzyme A compounds.[5][6] Exact chemical shifts can be influenced by pH, concentration, and temperature. It is recommended to confirm assignments with a pure reference standard.
Q4: What are the common impurities I should look for?
Impurities can arise from the synthesis process, degradation of the sample, or contamination during sample preparation.
-
Synthesis-Related Impurities : Depending on the synthetic route, precursors like pivalic acid or pivaloyl chloride may be present.[7][8] If the synthesis involves the isomerization of isovaleryl-CoA, this could also be a potential impurity.[9]
-
Degradation Products : Coenzyme A and its derivatives can be unstable in solution.[6] Hydrolysis can cleave the thioester bond, releasing pivalic acid and Coenzyme A. Oxidation of the thiol group in free Coenzyme A can lead to the formation of disulfides.[5]
-
Sample Contamination : Common contaminants include residual solvents (e.g., ethyl acetate), silicone grease, and water.[10]
Experimental Protocols
Protocol 1: Sample Preparation for Quantitative ¹H NMR (qNMR)
This protocol outlines the steps for preparing a this compound sample for purity determination using an internal standard.
-
Select Internal Standard : Choose a certified internal standard that is stable, has a simple spectrum with signals that do not overlap with the analyte, and is soluble in D₂O. DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (sodium 3-(trimethylsilyl)propionate-d₄) are common choices.[11]
-
Accurate Weighing : Using an analytical balance, accurately weigh the this compound sample (typically 5-20 mg) and the internal standard into a clean vial.[12]
-
Dissolution : Add a precise volume (e.g., 0.6-0.7 mL) of D₂O to the vial.[12] Ensure both the sample and the standard are fully dissolved. Gentle vortexing may be required.
-
pH Adjustment (Optional) : The chemical shifts of the phosphate backbone are pH-dependent.[4] If consistency across samples is critical, adjust the pH of the D₂O solution to a standardized value.
-
Degassing (Recommended) : To prevent oxidation of any free thiol groups, it is advisable to degas the solution.[6] This can be done by bubbling a gentle stream of an inert gas like nitrogen or argon through the solution for several minutes.
-
Transfer to NMR Tube : Filter the solution through a pipette plugged with glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter.[13]
-
Labeling : Clearly label the NMR tube.
Protocol 2: Data Acquisition and Processing for qNMR
Accurate quantification requires specific acquisition and processing parameters.
-
Instrument Setup : Tune and match the probe. Ensure the sample is at a stable temperature (e.g., 298 K).
-
Locking and Shimming : Lock onto the deuterium signal of the D₂O. Perform manual or automated shimming to achieve a narrow and symmetrical lock signal, which is crucial for high resolution.[13]
-
Acquisition Parameters :
-
Pulse Program : Use a standard single-pulse experiment (e.g., 'zg' on Bruker systems).
-
Relaxation Delay (D1) : This is the most critical parameter for quantification. Set D1 to at least 5 times the longest T₁ relaxation time of the protons being quantified (both analyte and standard). A conservative value of 30 seconds is often recommended if T₁ is unknown.
-
Number of Scans (NS) : Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[3]
-
Spectral Width (SW) : Ensure the spectral width encompasses all signals of interest.
-
-
Data Processing :
-
Fourier Transform : Apply an exponential multiplication with a line broadening (LB) of 0.1 - 0.3 Hz to improve S/N without significantly degrading resolution.[12]
-
Phasing : Manually phase the spectrum to ensure all peaks have a pure absorption shape.
-
Baseline Correction : Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum. This is critical for accurate integration.[12]
-
Integration : Carefully integrate the well-resolved signal of the this compound (e.g., the tert-butyl singlet) and a signal from the internal standard. Define the integration boundaries consistently for each peak.
-
-
Purity Calculation : Use the following formula to calculate the weight percent purity of the this compound:
Purity (%) = (Iₓ / Nₓ) * (Nₛₜₐ / Iₛₜₐ) * (MWₓ / MWₛₜₐ) * (mₛₜₐ / mₓ) * Purityₛₜₐ
Where:
-
I : Integral value
-
N : Number of protons for the integrated signal
-
MW : Molecular weight (this compound ≈ 851.7 g/mol )[1]
-
m : Mass
-
Purityₛₜₐ : Purity of the internal standard
-
x : this compound (analyte)
-
std : Internal Standard
-
Troubleshooting Guide
Problem: My spectrum has very broad peaks and poor resolution.
-
Possible Cause 1: Poor Shimming. The magnetic field is not homogeneous across the sample.
-
Solution : Re-shim the magnet carefully. Start by loading a standard shim file and then iteratively adjust the Z1, Z2, and other shims to maximize the lock level and achieve a narrow, symmetrical peak shape for a known singlet.[13]
-
-
Possible Cause 2: High Sample Concentration or Viscosity. Concentrated samples can be viscous, leading to slower molecular tumbling and broader lines.
-
Possible Cause 3: Undissolved Material. Solid particles in the sample severely distort the magnetic field homogeneity.[13]
-
Solution : Ensure your sample is fully dissolved. Always filter the sample into the NMR tube. If precipitation occurs at the experimental temperature, try a different solvent or a lower concentration.
-
-
Possible Cause 4: Paramagnetic Impurities. Even trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Solution : Treat your sample with a chelating agent like Chelex resin or ensure all glassware is scrupulously clean.
-
Problem: I see unexpected signals in my ¹H NMR spectrum.
-
Step 1: Identify Common Contaminants. Check for signals from common laboratory solvents, grease, or the internal reference standard itself.
Data Presentation: Common ¹H NMR Impurities in D₂O
| Impurity | Chemical Shift (δ, ppm in D₂O) | Multiplicity |
| H₂O / HOD | ~4.79 | Singlet (broad) |
| Acetone | ~2.22 | Singlet |
| Ethyl Acetate | ~1.26 (t), ~2.08 (s), ~4.12 (q) | Triplet, Singlet, Quartet |
| Silicone Grease | ~0.07 - 0.15 | Singlet (broad) |
| DSS (Standard) | ~0.00 | Singlet |
| TSP (Standard) | ~0.00 | Singlet |
Source: Chemical shifts are referenced to DSS/TSP at 0 ppm.[11][14][15]
-
Step 2: Consider Synthesis Precursors. Could the signals correspond to starting materials or reagents from the synthesis? For example, pivalic acid gives a singlet around 1.1-1.2 ppm, which could overlap with the this compound signal, but can be distinguished in a mixture.[7] Pivaloyl chloride would show a singlet around 1.3 ppm in a non-aqueous solvent.[16]
-
Step 3: Evaluate Potential Degradation. Has the sample hydrolyzed? Look for an increase in signals corresponding to free Coenzyme A and pivalic acid. Has it oxidized? Look for signals corresponding to CoA-disulfide.[5]
-
Step 4: Confirm with D₂O Exchange. If you suspect a peak is from an exchangeable proton (like -OH or -NH), add a drop of D₂O, shake the tube, and re-acquire the spectrum. Exchangeable protons will disappear or decrease in intensity.[10]
Problem: My calculated purity seems incorrect or is not reproducible.
-
Possible Cause 1: Insufficient Relaxation Delay (D1). This is the most common error in qNMR. If the delay is too short, signals from protons with long T₁ relaxation times will be saturated, leading to integrals that are artificially small.
-
Solution : Ensure your D1 is at least 5x the longest T₁ in your sample. The tert-butyl singlet of the pivaloyl group and the singlet of a methyl-based standard can have relatively long T₁ values.
-
-
Possible Cause 2: Poor Signal-to-Noise (S/N). Low S/N leads to uncertainty in the integral values.
-
Solution : Increase the number of scans or use a more concentrated sample to achieve an S/N of at least 250:1 for the peaks being integrated.[3]
-
-
Possible Cause 3: Incorrect Integration. An uneven baseline or poorly defined integration limits will lead to inaccurate results.
-
Solution : Ensure the spectrum has a flat baseline before integrating. Set the integration limits wide enough to encompass the entire peak, including any ¹³C satellites if they are not decoupled.
-
Visualizations
Caption: Workflow for quantitative NMR (qNMR) purity analysis of this compound.
Caption: Troubleshooting decision tree for identifying unknown peaks in an NMR spectrum.
References
- 1. Pivalyl-Coenzyme A | C26H44N7O17P3S | CID 9543321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pivalic acid - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.washington.edu [chem.washington.edu]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. Pivaloyl chloride(3282-30-2) 1H NMR [m.chemicalbook.com]
Technical Support Center: Stability of Pivaloyl-CoA in Different Buffer Systems
This technical support center provides guidance on the stability of Pivaloyl-CoA in various experimental conditions. Researchers, scientists, and drug development professionals can find troubleshooting tips, frequently asked questions, and experimental protocols to ensure the integrity of their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in buffer solutions?
A1: The stability of this compound, a thioester, is primarily influenced by several factors:
-
pH: The thioester bond of this compound is susceptible to hydrolysis, a reaction that is highly dependent on the pH of the solution. Stability is generally greatest at a slightly acidic to neutral pH (around 6.0-7.5). At alkaline pH (above 8.0), the rate of hydrolysis increases significantly.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the thioester bond. Therefore, it is crucial to store this compound solutions at low temperatures (e.g., on ice during experiments and frozen for long-term storage) to minimize degradation.
-
Buffer Composition: The components of the buffer system can also impact stability. Nucleophilic species present in some buffers can react with the thioester bond, leading to degradation. It is important to choose a buffer system that is non-reactive with thioesters.
-
Presence of Nucleophiles: Contaminants or intended components in the experimental setup that are nucleophilic (e.g., free thiols) can attack the thioester bond of this compound, leading to its cleavage.
-
Enzymatic Degradation: Biological samples may contain hydrolases or other enzymes that can specifically or non-specifically cleave the thioester bond of this compound.
Q2: What is the expected shelf-life of this compound in a standard buffer like phosphate or Tris?
A2: While specific quantitative stability data for this compound across a range of buffers is not extensively documented in publicly available literature, general knowledge of thioester chemistry suggests that its stability is finite. In a standard phosphate or Tris buffer at near-neutral pH and stored at 4°C, this compound solutions should ideally be used within a few hours to a day to ensure minimal degradation. For long-term storage, it is recommended to keep this compound as a lyophilized powder or in a frozen solution at -20°C or -80°C. The actual stability will depend on the specific conditions (pH, temperature, buffer concentration, and purity of the reagents). It is highly recommended to perform a stability study under your specific experimental conditions if the integrity of this compound is critical for your results.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: Several analytical techniques can be employed to monitor the concentration of this compound and detect its degradation products:
-
High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. A reversed-phase HPLC method with UV detection (typically at 260 nm for the adenine moiety of Coenzyme A) can be used to separate this compound from its hydrolysis products (Coenzyme A and pivalic acid). By running samples at different time points, you can quantify the decrease in the this compound peak area and the appearance of the Coenzyme A peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, LC-MS can be used to monitor the parent mass of this compound and the masses of its potential degradation products.
-
Enzymatic Assays: Specific enzymatic assays that utilize this compound as a substrate can be used to determine its concentration. A decrease in the reaction rate over time would indicate degradation of the substrate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh this compound solutions for each experiment. Aliquot stock solutions upon initial preparation and store at -80°C to avoid repeated freeze-thaw cycles. |
| Instability in the experimental buffer. | Verify the pH of your buffer. If the pH is alkaline (>7.5), consider using a buffer with a lower pH. Perform a pilot stability study of this compound in your buffer system. | |
| Low or no enzymatic activity | This compound has degraded. | Check the age and storage conditions of your this compound. Test the integrity of your this compound using an analytical method like HPLC. |
| The buffer is inhibiting the enzyme or degrading the substrate. | Ensure the chosen buffer is compatible with your enzyme and does not react with the thioester. Consider switching to a different buffer system (e.g., HEPES, MOPS). | |
| Appearance of unexpected peaks in HPLC analysis | This compound degradation. | The primary degradation products will be Coenzyme A and pivalic acid. Identify these peaks by running standards. Other peaks could arise from reactions with buffer components or contaminants. |
| Contaminated reagents. | Use high-purity water and buffer components. Filter-sterilize buffers to prevent microbial growth which can lead to enzymatic degradation. |
Data on Thioester Stability (General Guidance)
Specific quantitative data for this compound is limited. The following table provides a general overview of factors affecting the stability of thioesters, which can be used as a guideline for this compound.
| Parameter | Condition | General Effect on Thioester Stability | Recommendation for this compound |
| pH | Acidic (pH < 6) | Generally stable | Favorable for stability |
| Neutral (pH 6.5 - 7.5) | Relatively stable, but hydrolysis can occur | Optimal range for many biological experiments, but use freshly prepared solutions | |
| Alkaline (pH > 8) | Increased rate of hydrolysis | Avoid if possible, or use for very short incubation times | |
| Temperature | -80°C / -20°C | High stability (long-term storage) | Recommended for stock solutions |
| 4°C | Moderate stability (short-term storage) | Suitable for a few hours to a day | |
| Room Temperature (20-25°C) | Low stability | Avoid prolonged exposure | |
| 37°C | Very low stability | Use immediately in experiments | |
| Buffer Type | Phosphate | Generally compatible | Commonly used, but be mindful of pH |
| Tris | Can be nucleophilic at higher pH | Use with caution, especially above pH 8.0. The primary amine of Tris can potentially react with the thioester. | |
| HEPES, MOPS, PIPES | Generally non-nucleophilic | Good alternatives to Tris for thioester-containing reactions |
Experimental Protocol: Assessing this compound Stability
This protocol outlines a general method to determine the stability of this compound in a specific buffer system using HPLC.
Objective: To determine the rate of degradation of this compound in a chosen buffer at a specific temperature.
Materials:
-
This compound
-
Chosen buffer system (e.g., 100 mM Sodium Phosphate, pH 7.4)
-
High-purity water
-
HPLC system with a C18 column and UV detector
-
Thermostated incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in high-purity water or a slightly acidic buffer (e.g., 10 mM HCl) to ensure initial stability. Keep this solution on ice.
-
-
Sample Preparation:
-
In separate microcentrifuge tubes, dilute the this compound stock solution to the final desired concentration (e.g., 1 mM) in the buffer system you wish to test.
-
Prepare enough tubes for each time point you plan to measure.
-
-
Incubation:
-
Place the tubes in a thermostated environment set to the desired experimental temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one tube from the incubator.
-
Immediately stop the degradation reaction by either flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis, or by adding an acid (e.g., a final concentration of 0.1% trifluoroacetic acid) to lower the pH.
-
-
HPLC Analysis:
-
Thaw the samples (if frozen) just before analysis.
-
Analyze each sample by reversed-phase HPLC. A typical method would involve a gradient elution with a mobile phase consisting of a buffer (e.g., 50 mM potassium phosphate, pH 5.5) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution at 260 nm.
-
Identify the peaks corresponding to this compound and Coenzyme A (by running standards).
-
-
Data Analysis:
-
Integrate the peak area of this compound for each time point.
-
Plot the percentage of remaining this compound (relative to the t=0 time point) against time.
-
From this plot, you can determine the half-life (t½) of this compound under your specific conditions.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound experiments.
How to prevent Pivaloyl-CoA hydrolysis in aqueous solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the hydrolysis of Pivaloyl-CoA in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a coenzyme A derivative containing a pivaloyl group. Like other thioesters, the bond between the pivaloyl group and coenzyme A is susceptible to hydrolysis in aqueous environments. This degradation can lead to inaccurate experimental results, particularly in enzymatic assays where this compound is a substrate or in quantitative studies where its precise concentration is critical.
Q2: What are the main factors that contribute to the hydrolysis of this compound?
The primary factors influencing the rate of this compound hydrolysis are:
-
pH: Thioester hydrolysis is subject to both acid and base catalysis. The rate of hydrolysis is generally lowest in the neutral pH range (approximately pH 6-7).[1][2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Enzymatic Degradation: In biological samples, enzymes such as acyl-CoA thioesterases can rapidly hydrolyze this compound.[3][4][5]
-
Presence of Nucleophiles: Certain buffer components or other molecules in the solution can act as nucleophiles and catalyze hydrolysis. For instance, some tertiary amine buffers have been shown to catalyze thioester hydrolysis.[1] Additionally, the common reducing agent tris(2-carboxyethyl)phosphine (TCEP) can accelerate hydrolysis, especially around neutral pH.[6]
Q3: How can I minimize this compound hydrolysis during solution preparation and storage?
To maintain the integrity of your this compound solutions, follow these recommendations:
-
pH Control: Prepare solutions in a buffer with a pH between 6.0 and 7.0, where the rate of non-enzymatic hydrolysis is minimal.
-
Low Temperature: Prepare and store solutions at low temperatures. For short-term storage (hours to a few days), refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or -80 °C is advisable. Avoid repeated freeze-thaw cycles.
-
Buffer Selection: Use non-nucleophilic buffers. Good choices include phosphate or HEPES buffers. Avoid buffers containing primary or secondary amines if possible.
-
High-Purity Water: Use high-purity, nuclease-free water to prepare your solutions to minimize potential enzymatic and chemical contaminants.
-
Aliquotting: Aliquot the stock solution into single-use volumes to avoid repeated exposure of the entire stock to ambient temperatures and potential contaminants.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in enzymatic assays | This compound degradation leading to lower effective substrate concentration. | Prepare fresh this compound solutions for each experiment. Store stock solutions in small aliquots at -80°C. Thaw on ice immediately before use. Verify the concentration of the working solution before each experiment using a fresh standard. |
| Loss of this compound concentration over time in stored solutions | Hydrolysis due to improper storage conditions (pH, temperature). | Re-evaluate your storage buffer and temperature. Ensure the pH is between 6.0 and 7.0. Store at -80°C for long-term stability. Perform a stability study under your specific storage conditions to determine the acceptable storage duration. |
| Rapid degradation of this compound in biological samples | Enzymatic hydrolysis by endogenous acyl-CoA thioesterases. | Add a broad-spectrum thioesterase inhibitor to your reaction mixture if compatible with your experimental goals. Minimize the incubation time of this compound with the biological sample. Consider purifying the component of interest away from thioesterases before the assay. |
| Precipitate formation upon thawing | Poor solubility at low temperatures or concentration changes due to solvent evaporation. | Ensure the vial is properly sealed to prevent evaporation. Allow the solution to equilibrate to the experimental temperature and vortex gently before use. If solubility is an issue, consider preparing a more dilute stock solution. |
Quantitative Data on Thioester Stability
| Thioester | Condition | Half-life | Reference |
| S-methyl thioacetate | pH 7, 23°C | 155 days | [7] |
| Methylthioacetate (MTA) | pH 10, 100°C | 43 seconds | [2] |
| Thioacetic acid (TAA) | pH 7, 87°C | 310 hours | [2] |
| Ubc9∼SUMO-1 thioester | Native conditions | ~3.6 hours |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Materials:
-
This compound (solid form)
-
Nuclease-free water
-
Buffer solution (e.g., 50 mM Potassium Phosphate, pH 6.5)
-
Calibrated pH meter
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of cold buffer (4°C) to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the this compound is completely dissolved. Keep the solution on ice.
-
Verify the pH of the final solution and adjust if necessary with dilute acid or base.
-
Determine the precise concentration of the this compound stock solution spectrophotometrically by measuring the absorbance at 260 nm (A260) in a quartz cuvette. The molar extinction coefficient for Coenzyme A at 260 nm at pH 7.0 is 16,400 M⁻¹cm⁻¹.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding tubes.
-
Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
-
Protocol for Monitoring this compound Hydrolysis using HPLC
-
Materials:
-
This compound solution to be tested
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: 0.1 M Potassium Phosphate, pH 6.5
-
Mobile phase B: Acetonitrile
-
UV detector set to 260 nm
-
-
Procedure:
-
Prepare a calibration curve using freshly prepared this compound standards of known concentrations.
-
Incubate the this compound solution under the desired test conditions (e.g., specific pH, temperature).
-
At various time points, withdraw an aliquot of the solution.
-
Immediately mix the aliquot with an equal volume of cold mobile phase A to stop any further significant hydrolysis and prepare it for injection.
-
Inject the sample onto the HPLC system.
-
Elute the compounds using a suitable gradient of mobile phase B (e.g., 5% to 50% acetonitrile over 20 minutes).
-
Monitor the absorbance at 260 nm. This compound and its hydrolysis product, Coenzyme A, will have distinct retention times.
-
Quantify the peak area of this compound at each time point and use the calibration curve to determine its concentration.
-
Plot the concentration of this compound versus time to determine the rate of hydrolysis.
-
Visualizations
Caption: Factors influencing the hydrolysis of this compound.
Caption: Recommended workflow for preparing and storing this compound solutions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for short-chain thioester hydrolysis by acyl hydrolase domains in trans -acyltransferase polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acyl-Coenzyme A Thioesterase 9 Traffics Mitochondrial Short-Chain Fatty Acids Toward De Novo Lipogenesis and Glucose Production in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Navigating Quality Control for Pivaloyl-CoA: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for users of commercial Pivaloyl-CoA. Below you will find a representative Certificate of Analysis (CofA), troubleshooting guides, and frequently asked questions (FAQs) designed to address common issues encountered during experimental procedures.
Representative Certificate of Analysis: this compound
This section provides an example of a Certificate of Analysis for this compound, outlining typical quality control specifications.
Table 1: General Properties
| Property | Specification |
| Molecular Formula | C26H44N7O17P3S |
| Molecular Weight | 851.6 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in aqueous buffers (e.g., PBS pH 7.2) |
Table 2: Quality Control Specifications
| Test | Specification | Method |
| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H NMR Spectroscopy, Mass Spectrometry |
| UV/Vis Absorbance (λmax) | 258 ± 2 nm in water | UV/Vis Spectroscopy |
| Moisture Content | ≤5% | Karl Fischer Titration |
| Storage Conditions | -20°C | - |
| Stability | ≥2 years at -20°C | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the quality control of this compound are outlined below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound by separating it from potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 100 mM Potassium Phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 258 nm.
-
Procedure:
-
Prepare a 1 mg/mL solution of this compound in Mobile Phase A.
-
Inject 10 µL of the solution onto the column.
-
Run the gradient program and record the chromatogram.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
-
Identity Confirmation by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
-
Solvent: Deuterium oxide (D₂O).
-
Procedure:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of D₂O.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Compare the resulting spectrum with a reference spectrum or analyze the chemical shifts and coupling constants to confirm the presence of characteristic protons of the pivaloyl and Coenzyme A moieties.
-
Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Procedure:
-
Prepare a dilute solution of this compound in an appropriate solvent (e.g., water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer or inject it into the LC-MS system.
-
Acquire the mass spectrum.
-
Confirm the presence of the expected molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
-
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Issue 1: Lower than Expected Purity in HPLC Analysis
-
Question: My HPLC analysis shows a purity of less than 95% for a new batch of this compound. What could be the cause?
-
Answer:
-
Degradation: this compound is susceptible to hydrolysis, especially if not stored properly. Ensure the product has been consistently stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Contamination: The sample may have been contaminated during handling. Use clean spatulas and vials.
-
Improper Sample Preparation: Ensure the sample is fully dissolved in the mobile phase before injection. Incomplete dissolution can lead to inaccurate peak integration.
-
Issue 2: Inconsistent Results in Enzymatic Assays
-
Question: I am using this compound as a substrate in an enzymatic assay, and my results are not reproducible. What should I check?
-
Answer:
-
Substrate Concentration: Verify the concentration of your this compound stock solution using its molar extinction coefficient at 258 nm. Inaccurate concentration is a common source of error.
-
Buffer pH and Composition: The stability of the thioester bond in this compound can be pH-dependent. Ensure your assay buffer is within a stable pH range (typically around 7.0-8.0) and does not contain components that could react with the thioester.
-
Enzyme Activity: Ensure your enzyme is active and used at an appropriate concentration.
-
Issue 3: Solubility Problems
-
Question: I am having trouble dissolving this compound in my buffer. What can I do?
-
Answer:
-
This compound is generally soluble in aqueous buffers. If you are experiencing issues, try gentle warming (up to 37°C) or brief sonication.
-
Ensure the pH of your buffer is appropriate. Very low or high pH can affect solubility and stability.
-
Frequently Asked Questions (FAQs)
-
Q: How should I store my this compound stock solution?
-
A: Aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Q: What are the common degradation products of this compound?
-
A: The primary degradation product is Coenzyme A and pivalic acid, resulting from the hydrolysis of the thioester bond.
-
-
Q: Can I use UV-Vis spectroscopy to determine the concentration of this compound?
-
A: Yes, you can use the molar extinction coefficient of the adenine group in Coenzyme A at 258 nm (ε = 16,400 M⁻¹cm⁻¹) in a neutral pH buffer to determine the concentration.
-
Visualizing Experimental Workflows
The following diagrams illustrate key workflows related to the quality control and use of this compound.
Caption: Quality control workflow for commercial this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Improving the efficiency of Pivaloyl-CoA dependent reactions
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Pivaloyl-CoA dependent enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it significant?
A1: this compound, also known as Pivalyl-coenzyme A, is a derivative of coenzyme A and pivalic acid[1][2]. It is a short-chain, methyl-branched fatty acyl-CoA[1]. Its significance lies in its role as a metabolic intermediate and its use in biosynthetic pathways to create complex molecules. For example, it is a precursor in the biosynthesis of the tertiary branched-alcohol, pivalcohol, in engineered E. coli[3].
Q2: My this compound solution appears to be degrading. What is its stability and how should it be stored?
A2: Acyl-CoA thioesters are susceptible to hydrolysis, especially in alkaline solutions[4]. While specific stability data for this compound is not extensively published, general guidelines for similar short-chain acyl-CoAs like Acetyl-CoA can be followed. Aqueous solutions are most stable at a pH between 3.5 and 5[4]. For short-term storage, aliquots in aqueous solution at -20°C are viable but should not be kept for more than two weeks[4]. For long-term storage (up to 6 months), solutions should be kept at -80°C[4]. As a powder, the compound is moisture-sensitive and should be stored desiccated at -20°C[4]. Thioesters are also vulnerable to nucleophilic attack, a factor to consider in buffer composition[5].
Q3: Are there known inhibitors for this compound dependent reactions?
A3: While specific inhibitors targeting enzymes that use this compound are not broadly documented in the provided results, general principles of acyl-CoA metabolism inhibition apply. Reactions can be inhibited by analogs of the substrate or product. For instance, in other acyl-CoA dependent systems, compounds like methylenecyclopropylacetyl-CoA act as potent inhibitors of acyl-CoA dehydrogenases[6]. Substrate inhibition has been observed with long-chain acyl-CoA substrates in some enzymes, where high concentrations may lead to the substrate binding non-productively, for example, at the NADH binding site[7]. It is crucial to determine the optimal substrate concentration range for your specific enzyme to avoid this effect[8].
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound dependent enzymes.
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Step | Explanation |
| Enzyme Instability/Degradation | 1. Purify the enzyme using established protocols for similar proteins, such as those for 2-hydroxyphytanoyl-CoA lyase or palmitoyl-CoA synthetase[9][10]. 2. Add protease inhibitors to your buffers. 3. Handle purified enzyme on ice and consider adding stabilizing agents like glycerol. | Enzymes can lose activity due to proteolysis, aggregation, or denaturation. Proper purification and storage are critical. |
| This compound Hydrolysis | 1. Prepare this compound solutions fresh before each experiment. 2. Use buffers with a slightly acidic to neutral pH (e.g., pH 6.0-7.5), avoiding alkaline conditions[4]. 3. Verify the concentration and purity of your this compound stock using HPLC[11][12]. | The thioester bond in this compound is labile. Hydrolysis reduces the effective substrate concentration. |
| Missing Cofactors | 1. Check the literature for your specific enzyme's cofactor requirements. 2. Add necessary cofactors to the reaction mixture. | Many acyl-CoA metabolizing enzymes require cofactors like Mg²⁺, thiamine pyrophosphate (TPP), NAD⁺/NADH, or ATP[9][13]. For example, 2-hydroxyphytanoyl-CoA lyase activity depends on Mg²⁺ and TPP[9]. |
| Sub-optimal Reaction Conditions | 1. Perform a pH and temperature optimization matrix for your enzyme. 2. Titrate the enzyme and substrate concentrations to find the optimal range. | Every enzyme has a characteristic optimal pH and temperature. Deviations can significantly reduce the reaction rate[14]. |
| Enzyme Inhibition | 1. Test a range of this compound concentrations to check for substrate inhibition[7]. 2. If product inhibition is suspected, measure initial reaction rates and monitor for a decrease in rate as the product accumulates. | High substrate or product concentrations can inhibit enzyme activity. Understanding the kinetic properties (Km, Ki) is essential for assay design[8]. |
Issue 2: Poor Reproducibility
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Reagent Quality | 1. Use high-purity, salt-free this compound, preferably purified by reverse-phase HPLC[12]. 2. Prepare large batches of buffers and reagents to minimize lot-to-lot variability. | The quality and consistency of substrates, cofactors, and buffers are paramount for reproducible results. |
| Assay Timing and Initial Rates | 1. Ensure all measurements are taken from the initial, linear phase of the reaction. 2. Perform time-course experiments to determine the linear range. | For kinetic analysis, it is essential to measure the initial rate of the reaction before substrate depletion or product inhibition becomes significant[8]. |
| Pipetting Inaccuracy | 1. Use calibrated pipettes and proper technique, especially for small volumes of enzyme or substrate. 2. Prepare master mixes for reactions to ensure consistency across samples. | Small errors in volume can lead to large variations in final concentrations and observed reaction rates. |
Experimental Protocols & Data
Protocol 1: General Enzyme Assay for this compound Dependent Reactions
This protocol provides a general framework for measuring the activity of a this compound dependent enzyme using a spectrophotometric assay.
-
Reagent Preparation :
-
Prepare a concentrated stock solution of this compound in a slightly acidic buffer (e.g., 10 mM MES, pH 6.0) and store at -80°C.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing any necessary cofactors (e.g., 5 mM MgCl₂, 1 mM NAD⁺).
-
Prepare a purified stock solution of your enzyme of known concentration.
-
-
Assay Setup :
-
In a quartz cuvette, combine the reaction buffer and this compound to the desired final concentration. Allow temperature to equilibrate in a temperature-controlled spectrophotometer.
-
If the reaction involves a dehydrogenase, include NAD⁺ or NADH and monitor the change in absorbance at 340 nm.
-
If the reaction releases Coenzyme A, a coupled assay with DTNB (Ellman's reagent) can be used to monitor the increase in absorbance at 412 nm.
-
-
Initiation and Measurement :
-
Initiate the reaction by adding a small volume of the enzyme stock solution and mix quickly.
-
Immediately begin recording the absorbance change over time.
-
Calculate the initial velocity (V₀) from the linear portion of the progress curve.
-
-
Data Analysis :
-
To determine kinetic parameters, repeat the assay at various this compound concentrations.
-
Plot the initial velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax[8].
-
Protocol 2: Synthesis and Purification of Acyl-CoAs
An effective method for synthesizing acyl-CoAs, such as this compound, can be adapted from protocols for other short-chain acyl-CoAs. This method uses 1,1'-carbonyldiimidazole and achieves high yields[12].
-
Synthesis :
-
Dissolve sodium pivalate (or another carboxylic acid) in an appropriate organic solvent.
-
Add 1,1'-carbonyldiimidazole to activate the carboxyl group.
-
After activation, add a solution of Coenzyme A (free acid form).
-
Allow the reaction to proceed to form the this compound thioester.
-
-
Purification :
-
The resulting this compound can be purified to homogeneity using reverse-phase High-Performance Liquid Chromatography (HPLC)[11][12].
-
Use a suitable gradient (e.g., water/acetonitrile with a modifying acid like phosphoric acid) to separate the product from unreacted starting materials[11].
-
Lyophilize the collected fractions to obtain a pure, salt-free powder.
-
Quantitative Data Summary
The following table summarizes relevant quantitative data for enzymes involved in acyl-CoA metabolism, which can serve as a reference point for designing experiments.
| Enzyme Family / Process | Parameter | Value | Substrate / Conditions | Reference |
| N-acetylglutamate synthetase | Inhibition Constant (Ki) | 0.71 mM | Propionyl-CoA (competitive inhibitor) | [15] |
| Isobutyryl-CoA Mutase (ICM) | Relative Activity | 2-3 orders of magnitude lower | For Isovaleryl-CoA -> this compound vs. Butyryl-CoA -> Isobutyryl-CoA | [16] |
| FabI Enoyl-ACP Reductase | Inhibition Constant (Ki) | 0.5–2 nM | Diphenyl ether inhibitors | [7] |
| PduP (CoA-acylating Aldehyde Dehydrogenase) | Substrate Preference | Positive activity | Tertiary branched-substrates (like pivaldehyde precursor) | [17] |
| Enzymatic Acyl-CoA Synthesis | Yield | 15-20% | Crude enzyme prep from wheat seedlings | [11] |
Visual Guides: Workflows and Pathways
Caption: A logical workflow for troubleshooting low-yield this compound reactions.
Caption: Engineered metabolic pathway for pivalcohol synthesis via this compound.
Caption: Decision tree to diagnose potential substrate or product inhibition.
References
- 1. Pivalyl-Coenzyme A | C26H44N7O17P3S | CID 9543321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The purification and properties of microsomal palmitoyl-coenzyme A synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. umimpact.umt.edu [umimpact.umt.edu]
- 13. Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of the Enzymatic Synthesis of Pentyl Oleate with Lipase Immobilized onto Novel Structured Support [mdpi.com]
- 15. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pivaloyl-CoA and Isovaleryl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic fates of two structurally related acyl-CoA esters: Pivaloyl-CoA and Isovaleryl-CoA. Understanding the distinct metabolic pathways of these molecules is crucial for researchers in drug development, toxicology, and inborn errors of metabolism. This document outlines their metabolic pathways, the enzymes involved, and the analytical methods used to study them, supported by experimental data.
Introduction
This compound and Isovaleryl-CoA are both five-carbon acyl-CoA thioesters. However, their structural difference—a tertiary butyl group in this compound versus an isobutyl group in Isovaleryl-CoA—leads to vastly different metabolic processing in mammals. Isovaleryl-CoA is a key intermediate in the catabolism of the essential amino acid leucine. In contrast, this compound is primarily an xenobiotic metabolite, largely generated from the hydrolysis of pivaloyl-esterified drugs, which undergoes a distinct detoxification and elimination pathway.
Metabolic Pathways
The metabolic pathways of Isovaleryl-CoA and this compound are fundamentally different. Isovaleryl-CoA is a natural intermediate in a core metabolic pathway, while this compound is primarily shunted into a detoxification route.
Metabolism of Isovaleryl-CoA
Isovaleryl-CoA is a central metabolite in the mitochondrial degradation of the branched-chain amino acid leucine. The primary metabolic fate of Isovaleryl-CoA is its oxidation by the enzyme Isovaleryl-CoA dehydrogenase (IVD). This reaction is a critical step in energy production from leucine.
The metabolic cascade for Isovaleryl-CoA is as follows:
-
Formation: Isovaleryl-CoA is produced from leucine through a series of transamination and decarboxylation reactions.
-
Oxidation: Isovaleryl-CoA is dehydrogenated by the mitochondrial flavoenzyme Isovaleryl-CoA dehydrogenase (IVD) to form 3-methylcrotonyl-CoA[1][2]. This is the primary and most significant metabolic step.
-
Further Metabolism: 3-Methylcrotonyl-CoA is further metabolized in several steps to ultimately yield acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production.
A deficiency in the IVD enzyme leads to the genetic disorder Isovaleric Acidemia (IVA), characterized by the accumulation of isovaleric acid and its derivatives, leading to serious health issues[3].
Metabolism of this compound
The metabolism of this compound in humans is primarily a detoxification process. Pivalic acid, often derived from the hydrolysis of pivaloyl-ester containing prodrugs, is activated to this compound. Unlike Isovaleryl-CoA, this compound is not a substrate for direct oxidation in the main energy pathways.
The principal metabolic fate of this compound is:
-
Formation: Pivalic acid is converted to this compound.
-
Carnitine Conjugation: this compound is conjugated with carnitine to form pivaloylcarnitine[4]. This reaction is catalyzed by carnitine acyltransferases.
-
Excretion: Pivaloylcarnitine is then readily excreted in the urine[5]. This process can lead to a secondary carnitine deficiency, as the body's carnitine stores are depleted in the process of eliminating pivalic acid[4].
A minor and inefficient pathway for this compound formation has been identified through the isomerization of Isovaleryl-CoA, catalyzed by the coenzyme B12-dependent enzyme isobutyryl-CoA mutase (IcmF)[6][7]. However, the activity of this enzyme towards Isovaleryl-CoA is significantly lower than its primary substrates[7].
Quantitative Data Comparison
The following tables summarize the key quantitative data related to the metabolism of this compound and Isovaleryl-CoA.
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/System | Reference |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | 22 | 0.051 | Human Fibroblasts | [8] |
| Isobutyryl-CoA Mutase (IcmF) | Isovaleryl-CoA | 62 ± 8 | 0.021 ± 0.004 | Geobacillus kaustophilus | [6] |
Table 1: Kinetic Parameters of Key Enzymes.
| Metabolite | Analytical Method | Sample Matrix | Limit of Detection (LOD) | Reference |
| Isovalerylcarnitine | UHPLC-MS/MS | Urine | Not specified | [9] |
| Acyl-CoAs (general) | HPLC-UV | Biological Samples | >10-fold lower than previous methods | [10] |
| Acyl-CoAs (general) | LC-MS/MS (MRM) | Rat Organs | 2 to 133 nM | [11] |
Table 2: Analytical Methods for Metabolite Detection.
Experimental Protocols
Isovaleryl-CoA Dehydrogenase (IVD) Enzyme Assay (HPLC-based)
This protocol is adapted from a method for the direct detection of the product of the IVD reaction, 3-methylcrotonyl-CoA (MC-CoA), using high-performance liquid chromatography (HPLC)[12].
Objective: To measure the activity of Isovaleryl-CoA dehydrogenase in a biological sample (e.g., peripheral blood lymphocytes).
Materials:
-
Peripheral blood sample
-
Lymphocyte separation medium
-
Sonication buffer
-
Reaction buffer containing:
-
Isovaleryl-CoA (substrate)
-
Flavin adenine dinucleotide (FAD) (cofactor)
-
Phenazine methosulfate (PMS) (electron acceptor)
-
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Enzyme Preparation:
-
Isolate lymphocytes from the peripheral blood sample using a suitable separation medium.
-
Prepare a crude enzyme extract by sonicating the lymphocytes in a sonication buffer.
-
Centrifuge the sonicate to remove cell debris and collect the supernatant containing the enzyme.
-
-
Enzyme Reaction:
-
Incubate a specific amount of the crude enzyme extract with the reaction buffer containing Isovaleryl-CoA, FAD, and PMS at a controlled temperature and for a defined time.
-
The reaction is the conversion of Isovaleryl-CoA to 3-methylcrotonyl-CoA by IVD.
-
-
HPLC Analysis:
-
Stop the enzyme reaction.
-
Inject a specific volume of the reaction mixture into the HPLC system.
-
Separate the reaction products on a C18 reverse-phase column using an appropriate mobile phase gradient.
-
Detect the product, 3-methylcrotonyl-CoA, using a UV detector at a specific wavelength.
-
-
Quantification:
-
Quantify the amount of 3-methylcrotonyl-CoA produced by comparing the peak area to a standard curve of known concentrations of 3-methylcrotonyl-CoA.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein in the enzyme extract.
-
Analysis of Pivaloylcarnitine and Isovalerylcarnitine by UHPLC-MS/MS
This protocol is based on a validated method for the selective and accurate quantitation of C5 acylcarnitines, including pivaloylcarnitine and isovalerylcarnitine[9].
Objective: To differentiate and quantify isomeric C5 acylcarnitines in biological samples (e.g., urine) to distinguish between isovaleric acidemia and pivalate-derived interference.
Materials:
-
Urine sample
-
Solid-phase extraction (SPE) cartridges
-
Derivatizing agent: pentafluorophenacyl trifluoromethanesulfonate
-
UHPLC-MS/MS system
-
C18 UHPLC column
-
Internal standards (e.g., isotopically labeled acylcarnitines)
Procedure:
-
Sample Preparation:
-
Add an internal standard to the urine sample.
-
Perform solid-phase extraction (SPE) to isolate the acylcarnitines from the urine matrix.
-
Elute the acylcarnitines from the SPE cartridge.
-
-
Derivatization:
-
Derivatize the extracted acylcarnitines with pentafluorophenacyl trifluoromethanesulfonate to enhance their chromatographic separation and mass spectrometric detection.
-
-
UHPLC-MS/MS Analysis:
-
Inject the derivatized sample into the UHPLC-MS/MS system.
-
Separate the different C5 acylcarnitine isomers (pivaloylcarnitine, isovalerylcarnitine, 2-methylbutyrylcarnitine, and valerylcarnitine) on a C18 UHPLC column using a specific gradient elution program.
-
Detect and quantify the individual isomers using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
-
Quantification:
-
Generate a calibration curve using standardized calibrants of each C5 acylcarnitine.
-
Quantify the concentration of each isomer in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Visualizations
The following diagrams illustrate the metabolic pathways and an experimental workflow.
Conclusion
The metabolic pathways of this compound and Isovaleryl-CoA are distinctly different, reflecting their origins as xenobiotic and endogenous metabolites, respectively. Isovaleryl-CoA is an integral part of leucine catabolism and energy production, with its metabolism being well-characterized. In contrast, this compound is primarily detoxified through carnitine conjugation and excreted, a process that can have significant implications for individuals exposed to pivalic acid-containing compounds. A thorough understanding of these differences, supported by robust analytical methodologies, is essential for advancing research in drug metabolism, toxicology, and the diagnosis and management of related metabolic disorders.
References
- 1. isobutyryl-CoA mutase(EC 5.4.99.13) - Creative Enzymes [creative-enzymes.com]
- 2. Isobutyryl-CoA mutase - Wikipedia [en.wikipedia.org]
- 3. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions [mdpi.com]
- 4. Carnitine protects mitochondria and removes toxic acyls from xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of pivaloylcarnitine in heart and brown adipose tissue in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Coenzyme B12-dependent Interconversion of Isovaleryl-CoA and Pivalyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Pivaloyl-CoA vs. Pivaloylcarnitine: A Comparative Guide to Biomarkers for Pivalic Acid Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pivaloyl-CoA and its downstream metabolite, pivaloylcarnitine, as potential biomarkers for assessing exposure to pivalic acid. Pivalic acid exposure is a concern in clinical settings due to the administration of pivalate-conjugated prodrugs, such as certain antibiotics, which can lead to carnitine deficiency. Accurate monitoring of this exposure is crucial for patient safety and drug development.
Executive Summary
The primary and most established biomarker for pivalic acid exposure is pivaloylcarnitine , which is readily detected in plasma and urine. Its formation is a direct consequence of the metabolic detoxification of pivalic acid. While This compound is a necessary intermediate in this pathway, its direct validation as a routine biomarker for pivalic acid exposure is not extensively documented in current scientific literature. This guide presents a detailed comparison of these two analytes, summarizing their metabolic relationship, analytical methodologies, and respective strengths and limitations as biomarkers.
Metabolic Pathway of Pivalic Acid
Exposure to pivalic acid, primarily from the hydrolysis of pivalate-containing prodrugs, initiates a detoxification pathway involving coenzyme A (CoA) and carnitine.
-
Activation: Pivalic acid is first activated to its thioester derivative, this compound, by acyl-CoA synthetases.
-
Conjugation: this compound then reacts with carnitine, a reaction catalyzed by carnitine acyltransferases, to form pivaloylcarnitine.
-
Excretion: Pivaloylcarnitine is a water-soluble compound that is efficiently eliminated from the body, primarily through urinary excretion.[1][2]
Comparison of this compound and Pivaloylcarnitine as Biomarkers
| Feature | This compound | Pivaloylcarnitine |
| Metabolic Role | Intermediate in pivalic acid activation. | End-product of pivalic acid detoxification. |
| Cellular Location | Primarily intracellular (mitochondria and cytosol). | Found in both plasma and urine. |
| Biological Matrix for Measurement | Cellular extracts, potentially plasma (low levels). | Plasma, Urine. |
| Current Validation Status | Not extensively validated as a direct biomarker for pivalic acid exposure. | Well-established biomarker for pivalic acid exposure from prodrugs.[1][2][3] |
| Specificity | Potentially less specific due to possible endogenous production from the metabolism of branched-chain amino acids (isovaleryl-CoA isomerization).[4][5] | Highly specific to pivalic acid exposure, as it is the direct conjugation product for excretion. |
| Ease of Measurement | Technically challenging due to low abundance, instability, and intracellular location. | Relatively straightforward to measure in plasma and urine using established methods.[6] |
Experimental Protocols
Quantification of Pivaloylcarnitine in Human Plasma and Urine by HPLC with Fluorescence Detection
This method is based on the derivatization of pivaloylcarnitine followed by high-performance liquid chromatography (HPLC) analysis.
1. Sample Preparation:
-
Plasma/Urine: Acidify the sample with an appropriate acid (e.g., HCl).
-
Solid-Phase Extraction (SPE): Apply the acidified sample to a cation-exchange SPE column to selectively isolate carnitine and its esters.
-
Elution: Elute the acylcarnitines from the SPE column.
-
Derivatization: React the eluted sample with a fluorescent labeling reagent, such as 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, in the presence of a catalyst (e.g., N,N'-diisopropylethylamine) at 40°C for 20 minutes to form a fluorescent derivative.[6]
2. HPLC Analysis:
-
Column: Use a suitable reversed-phase HPLC column.
-
Mobile Phase: Employ a gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Detection: Detect the fluorescent derivatives using a fluorescence detector.
-
Quantification: Use an internal standard (e.g., cyclopropylacetylcarnitine) for accurate quantification.[6]
Performance Characteristics:
-
Recovery: >98%[6]
-
Within-day and Between-day Coefficients of Variation: <5%[6]
-
Limit of Detection (LOD): 0.02 µg/mL for plasma and 1 µg/mL for urine.[6]
General Approach for this compound Quantification by LC-MS/MS
1. Sample Preparation (from cellular extracts):
-
Cell Lysis and Extraction: Lyse cells in a cold acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and stabilize acyl-CoAs.
-
Centrifugation: Pellet the precipitated protein by centrifugation at high speed at 4°C.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
Internal Standard: Spike the sample with a suitable internal standard (e.g., a stable isotope-labeled version of a related acyl-CoA).
2. LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using reversed-phase liquid chromatography.
-
Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion mode.
-
Detection: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard.
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.
Discussion and Conclusion
Pivaloylcarnitine stands out as the more practical and validated biomarker for assessing pivalic acid exposure. Its presence in easily accessible biological fluids like plasma and urine, coupled with well-established and robust analytical methods, makes it suitable for routine clinical monitoring and research. The high specificity of pivaloylcarnitine to the pivalic acid detoxification pathway further strengthens its utility. The interference of pivaloylcarnitine in newborn screening for isovaleric acidemia serves as strong evidence of its direct link to exogenous pivalic acid exposure.
This compound , while a critical metabolic intermediate, presents several challenges as a biomarker. Its intracellular nature and expected low concentrations in plasma make sample collection and analysis more complex and invasive. Furthermore, the potential for endogenous production of this compound from branched-chain amino acid metabolism could compromise its specificity as a biomarker solely for exogenous pivalic acid exposure.[4][5] Although sensitive LC-MS/MS methods exist for acyl-CoA analysis, a direct validation of this compound as a biomarker for pivalic acid exposure, with established reference ranges and a clear dose-response relationship, is lacking in the current literature.
References
- 1. Detection of pivaloylcarnitine in pediatric patients with hypocarnitinemia after long-term administration of pivalate-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pivampicillin-promoted excretion of pivaloylcarnitine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Identification of pivaloylcarnitine in urine of patients with pivoxil therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Coenzyme B12-dependent Interconversion of Isovaleryl-CoA and Pivalyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of pivaloylcarnitine in human plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Kinetic Showdown: Pivaloyl-CoA versus Short-Chain Acyl-CoAs in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinetic Performance of Pivaloyl-CoA and Other Short-Chain Acyl-CoAs.
In the intricate landscape of cellular metabolism, short-chain acyl-coenzyme A (acyl-CoA) esters are pivotal intermediates in a multitude of biosynthetic and catabolic pathways. The kinetic efficiency with which enzymes process these molecules dictates metabolic flux and cellular fate. This guide provides a detailed kinetic comparison of this compound, a branched-chain acyl-CoA, with its straight-chain counterparts—Acetyl-CoA, Propionyl-CoA, and Butyryl-CoA. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to be an invaluable resource for researchers investigating metabolism, designing novel therapeutics, or engineering metabolic pathways.
Quantitative Kinetic Data Comparison
The kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), provide profound insights into its interaction with a substrate. Km is an inverse measure of the affinity of the enzyme for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below are tables summarizing the kinetic parameters of various short-chain acyl-CoAs with different enzymes.
Table 1: Kinetic Parameters for Acyl-CoA Carboxylase from Thermobifida fusca YX
This biotin-dependent enzyme catalyzes the carboxylation of short-chain acyl-CoAs, a critical step in fatty acid biosynthesis.
| Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Acetyl-CoA | 0.13 ± 0.02 | 1.8 ± 0.1 | - | - |
| Propionyl-CoA | 0.05 ± 0.01 | 2.5 ± 0.1 | - | - |
| Butyryl-CoA | 0.10 ± 0.02 | 1.2 ± 0.1 | - | - |
Data adapted from a 2021 study on the kinetic and structural analysis of Acyl-CoA Carboxylase from Thermobifida fusca YX.[1] Note: kcat values were not explicitly provided in the source.
Table 2: Kinetic Parameters for Isobutyryl-CoA Mutase Fused (IcmF)
This coenzyme B₁₂-dependent mutase catalyzes the reversible isomerization of branched-chain and straight-chain acyl-CoAs. While its primary substrates are isobutyryl-CoA and n-butyryl-CoA, it also exhibits activity with isovaleryl-CoA, the metabolic precursor to this compound.
| Substrate (for interconversion to its isomer) | Km (µM) | Vmax (µmol min⁻¹ mg⁻¹) |
| Isovaleryl-CoA (precursor to this compound) | 62 ± 8 | 0.021 ± 0.004 |
Data from a study on the novel coenzyme B12-dependent interconversion of isovaleryl-CoA and pivalyl-CoA.[2] The study notes that the activity of the enzyme in the isomerization of isovaleryl-CoA to this compound is two to three orders of magnitude lower than that in the reaction of butyryl-CoA yielding isobutyryl-CoA.[3]
Table 3: Kinetic Parameters for Butyryl-CoA:Acetate CoA-transferase
This enzyme is involved in the production of short-chain fatty acids.
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (mM⁻¹min⁻¹) |
| Butyryl-CoA | 537 ± 10 | 5.81 ± 1.5 | 10.8 ± 0.2 |
Data from a study on the cloning, expression, and characterization of butyryl/caproyl-CoA:acetate CoA-transferase.
Experimental Protocols
The determination of kinetic parameters relies on precise and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in this guide.
Spectrophotometric Assay for Acyl-CoA Carboxylase Activity
This continuous assay measures the rate of the carboxylation reaction by coupling the production of the carboxylated acyl-CoA to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.6)
-
MgCl₂ (5 mM)
-
ATP (3 mM)
-
NADH (1 mM)
-
Bovine Serum Albumin (BSA, 0.3 mg/ml)
-
NaHCO₃ (50 mM)
-
Phosphoenolpyruvate (PEP, 0.5 mM)
-
Pyruvate kinase (~5 Units)
-
Lactate dehydrogenase (~7 Units)
-
Acyl-CoA substrate (Acetyl-CoA, Propionyl-CoA, or Butyryl-CoA)
-
Purified Acyl-CoA Carboxylase enzyme
Procedure:
-
Prepare a reaction mixture containing all components except the acyl-CoA substrate in a cuvette.
-
Incubate the mixture at 37°C for 10 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the acyl-CoA substrate to the cuvette and mix thoroughly.
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To determine the kinetic parameters, repeat the assay with varying concentrations of the acyl-CoA substrate.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Enzyme-Coupled Assay for CoA-Transferase Activity
This colorimetric assay measures the production of acetyl-CoA, which is then used in a coupled reaction to produce a colored product that can be quantified spectrophotometrically.
Materials:
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Sodium acetate
-
Butyryl-CoA or other acyl-CoA substrate
-
Purified CoA-transferase enzyme
-
Citrate synthase
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
Procedure:
-
The primary reaction involves the transfer of the CoA moiety from the acyl-CoA substrate to acetate, producing the corresponding fatty acid and acetyl-CoA.
-
The acetyl-CoA produced is then utilized by citrate synthase in the presence of oxaloacetate to form citrate and free CoA-SH.
-
The free CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
-
Prepare a reaction mixture containing the buffer, sodium acetate, DTNB, citrate synthase, and oxaloacetate.
-
Initiate the reaction by adding the purified CoA-transferase and the acyl-CoA substrate.
-
Monitor the increase in absorbance at 412 nm over time.
-
The initial rate of the reaction is calculated from the linear phase of the absorbance curve.
-
Vary the concentration of the acyl-CoA substrate to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Visualizing Metabolic and Experimental Contexts
To provide a clearer understanding of the roles of these acyl-CoAs and the methods used to study them, the following diagrams have been generated using the DOT language.
References
- 1. Participation of Acyl-Coenzyme A Synthetase FadD4 of Pseudomonas aeruginosa PAO1 in Acyclic Terpene/Fatty Acid Assimilation and Virulence by Lipid A Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Coenzyme B12-dependent Interconversion of Isovaleryl-CoA and Pivalyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic investigation of medium-chain fatty acyl-CoA dehydrogenase utilizing 3-indolepropionyl/acryloyl-CoA as chromophoric substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Competitive Inhibition of Enzymes by Pivaloyl-CoA Analogs and Related Branched-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the competitive inhibition of key metabolic enzymes by Pivaloyl-CoA analogs and structurally related branched-chain acyl-CoA molecules. Due to a scarcity of publicly available data directly pertaining to this compound analogs, this document focuses on enzymes that are likely targets for such compounds and presents available kinetic data for their inhibition by other branched-chain acyl-CoAs. This information serves as a valuable starting point for researchers investigating the inhibitory potential of novel this compound derivatives.
Key Enzymes in Branched-Chain Acyl-CoA Metabolism
This compound, a bulky branched-chain acyl-CoA, and its analogs are likely to interact with enzymes that normally process other branched-chain or short- to medium-chain fatty acyl-CoAs. The primary enzymes of interest in this context are:
-
Carnitine Acetyltransferase (CrAT): This mitochondrial enzyme is responsible for the reversible transfer of acetyl groups between CoA and carnitine, playing a crucial role in buffering the acyl-CoA pool and transporting acyl units.[1][2] Its active site can accommodate a range of short- and medium-chain acyl-CoAs, including some branched-chain structures.[1][2]
-
Propionyl-CoA Carboxylase (PCC): A key enzyme in the catabolism of several amino acids and odd-chain fatty acids, PCC catalyzes the carboxylation of propionyl-CoA to methylmalonyl-CoA.[3][4]
-
Isobutyryl-CoA Mutase: This enzyme is involved in the metabolism of valine and has been shown to catalyze the interconversion of isovaleryl-CoA and pivalyl-CoA.[5][6][7]
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD): This enzyme participates in the beta-oxidation of fatty acids and has specificity for short-chain acyl-CoAs.[8][9]
Quantitative Comparison of Enzyme Inhibition
Direct competitive inhibition data for this compound analogs is limited in the available literature. However, studies on related branched-chain acyl-CoAs provide insights into the potential inhibitory mechanisms. The following table summarizes relevant kinetic data.
| Enzyme Target | Inhibitor (Analog) | Substrate | Inhibition Type | Ki Value (µM) | Source |
| Carnitine Palmitoyltransferase I (CPT I) | Valproyl-CoA | Palmitoyl-CoA | Competitive | Not Reported | [10][11] |
| Carnitine Acetyltransferase (CrAT) | Palmitoyl-CoA | Acetyl-CoA | Competitive | Not Reported | [12][13] |
| Carnitine Acetyltransferase (CrAT) | Lauroyl-CoA | Acetyl-CoA | Competitive | Not Reported | [12][13] |
| Carnitine Acetyltransferase (CrAT) | Myristoyl-CoA | Acetyl-CoA | Competitive | Not Reported | [12][13] |
Note: While Valproyl-CoA is not a direct analog of this compound, its branched-chain structure provides a relevant model for competitive inhibition at the active site of an acyl-CoA processing enzyme. Similarly, the inhibition of CrAT by long-chain acyl-CoAs demonstrates the principle of competitive inhibition within this enzyme class.
Signaling Pathways and Metabolic Context
The enzymes discussed are central to major metabolic pathways. Understanding their position within these pathways is crucial for interpreting inhibition data.
References
- 1. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 5. Isobutyryl-CoA mutase - Wikipedia [en.wikipedia.org]
- 6. Structural Basis for Substrate Specificity in Adenosylcobalamin-dependent Isobutyryl-CoA Mutase and Related Acyl-CoA Mutases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isobutyryl-CoA mutase - Creative Biogene [microbialtec.com]
- 8. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Short Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The substrate specificity of carnitine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The substrate specificity of carnitine acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cross-Reactivity of Anti-Acetyl-CoA Antibodies with Pivaloyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of anti-acetyl-CoA antibodies with pivaloyl-CoA. Due to a lack of direct experimental data on this specific interaction, this document outlines the structural basis for potential cross-reactivity, a proposed experimental workflow to determine it, and hypothetical data for illustrative purposes.
Introduction
Acetyl-Coenzyme A (acetyl-CoA) is a pivotal molecule in cellular metabolism, participating in numerous biochemical reactions including the Krebs cycle, fatty acid synthesis, and cholesterol biosynthesis.[1][2][3] Its accurate detection and quantification are crucial for metabolic research and drug development. This compound is a derivative of pivalic acid, a compound that can be formed from the metabolism of certain drugs and industrial chemicals.[4][5] Given the structural similarity between the acetyl and pivaloyl moieties, the potential for cross-reactivity of anti-acetyl-CoA antibodies with this compound is a valid concern for researchers relying on immunoassays for acetyl-CoA quantification.
Structural Comparison: Acetyl-CoA vs. This compound
The primary determinant of antibody specificity is the structure of the epitope it recognizes. In the case of anti-acetyl-CoA antibodies, the acetyl group attached to coenzyme A is the key feature of the hapten used to generate the antibody. This compound shares the same coenzyme A backbone but differs in the acyl group.
-
Acetyl-CoA: Features a simple two-carbon acetyl group (CH₃CO-).[6][7]
-
This compound: Possesses a five-carbon pivaloyl group ((CH₃)₃CCO-), which is structurally bulkier due to the tertiary butyl group.[4][8]
This structural difference, particularly the steric hindrance from the three methyl groups in the pivaloyl moiety, is expected to significantly impact the binding affinity of an antibody specific for the smaller acetyl group.
Hypothetical Cross-Reactivity Data
The following table presents hypothetical data from a competitive ELISA designed to assess the cross-reactivity of a polyclonal anti-acetyl-CoA antibody with this compound. In this scenario, the antibody shows high specificity for acetyl-CoA with minimal cross-reactivity to this compound.
| Analyte | IC50 (µM) | % Cross-Reactivity |
| Acetyl-CoA | 0.5 | 100% |
| This compound | >1000 | <0.05% |
Note: This data is purely illustrative and intended to demonstrate how results would be presented. Actual experimental results may vary.
Experimental Protocols
To empirically determine the cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method.[9][10][11][12][13]
Competitive ELISA Protocol
This protocol is designed to measure the concentration of acetyl-CoA by competition with a labeled acetyl-CoA for binding to a limited amount of anti-acetyl-CoA antibody. The same principle is used to assess the cross-reactivity of this compound.
Materials:
-
Anti-acetyl-CoA antibody
-
Acetyl-CoA standard
-
This compound
-
Acetyl-CoA conjugated to a reporter enzyme (e.g., HRP)
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the microtiter plate wells with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the acetyl-CoA standard and the this compound test compound.
-
In separate tubes, pre-incubate the anti-acetyl-CoA antibody with the acetyl-CoA standards, this compound, or sample.
-
Add a fixed amount of acetyl-CoA-HRP conjugate to each tube.
-
-
Incubation: Transfer the mixtures to the wells of the microtiter plate and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The concentration of acetyl-CoA or the cross-reactivity of this compound is inversely proportional to the signal. Calculate the IC50 values for both compounds and determine the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of Acetyl-CoA / IC50 of this compound) x 100
Context: Acetyl-CoA in Metabolic Pathways
Acetyl-CoA is a central hub in metabolism, linking carbohydrate, fat, and protein metabolism. Its levels are tightly regulated and reflect the energy status of the cell. Understanding the role of acetyl-CoA is critical for research in areas such as diabetes, obesity, and cancer.
Conclusion
References
- 1. Acetyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Pivalyl-Coenzyme A | C26H44N7O17P3S | CID 9543321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. study.com [study.com]
- 7. Fatty Acids -- Structure of Acetyl CoA [library.med.utah.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 10. protocolsandsolutions.com [protocolsandsolutions.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. biossusa.com [biossusa.com]
- 13. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the In Vivo Validation of Pivaloyl-CoA Metabolic Pathways in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the in vivo validation of Pivaloyl-CoA metabolic pathways in animal models. Understanding the formation and fate of this compound, a metabolite derived from pivalic acid-containing compounds, is critical in drug development due to its potential for toxicity through the sequestration of Coenzyme A (CoA). This guide presents supporting experimental data, detailed protocols for key validation techniques, and visual diagrams of the metabolic pathways and experimental workflows.
Introduction to this compound Metabolism and Toxicity
Pivalic acid (PA) is a component of certain prodrugs used to enhance bioavailability. Upon hydrolysis in the body, PA is released and can be activated to its thioester, this compound. The primary detoxification route for this compound is the formation of pivaloylcarnitine, which is then excreted. However, high concentrations of PA can lead to the depletion of carnitine and the accumulation of this compound, which can sequester the essential metabolic cofactor Coenzyme A, leading to mitochondrial dysfunction and cellular toxicity. A notable species-specific difference exists, with dogs being more susceptible to pivalic acid-induced toxicity, such as skeletal muscle disorders, compared to rats.[1] This is attributed to differences in the efficiency of carnitine conjugation and the subsequent handling of pivaloylcarnitine.[1]
Comparative Analysis of In Vivo Validation Methods
The in vivo validation of this compound metabolic pathways primarily relies on two key approaches: the direct quantification of this compound and its metabolites, and the use of stable isotope tracers to follow the metabolic fate of pivalic acid.
| Method | Principle | Animal Model | Key Quantification | Advantages | Limitations |
| Direct Acyl-CoA Quantification (HPLC/Mass Spectrometry) | Tissues are harvested and processed to extract and quantify the absolute or relative levels of this compound and pivaloylcarnitine. | Rat, Dog | - this compound synthesis rate (nmol/mg protein/h) - Pivaloylcarnitine levels (nmol/g tissue) | - Provides direct measurement of key metabolites. - Well-established protocols. | - Provides a static snapshot of metabolite levels. - Can be technically challenging to extract and stabilize acyl-CoAs. |
| Stable Isotope Tracing | A stable isotope-labeled form of pivalic acid (e.g., ¹³C-pivalic acid) is administered to the animal. The incorporation of the isotope into downstream metabolites is tracked over time using mass spectrometry. | Mouse, Rat | - Fractional enrichment of ¹³C in pivaloylcarnitine and other potential metabolites. - Can be used to calculate metabolic flux. | - Provides dynamic information about metabolic pathways. - Highly sensitive and specific. | - Requires specialized equipment and expertise in mass spectrometry and data analysis. - Labeled compounds can be expensive. |
Quantitative Data Comparison
The following table summarizes key quantitative data from studies investigating this compound metabolism in different animal models, highlighting the species-specific differences.
| Parameter | Dog (Canine) | Rat (Sprague-Dawley) | Reference |
| This compound Synthesis in Kidney Mitochondria | 7 nmol/mg protein/h | - | [1] |
| This compound Synthesis in Muscle Mitochondria | Trace activity | - | [1] |
| Carnitine Acyltransferase Activity (towards this compound) in Kidney Mitochondria | 2-3 nmol/mg protein/h | - | [1] |
| Carnitine Acyltransferase Activity (towards this compound) in Muscle Mitochondria | 2-3 nmol/mg protein/h | - | [1] |
| Carnitine Conjugating Activity in Muscle | Low but significant | Negligible | [1] |
| Pivaloylcarnitine Levels in Muscle after PA administration | Significant increase | No significant increase | [1] |
Metabolic and Experimental Workflow Visualizations
To facilitate a clearer understanding of the biochemical processes and experimental procedures, the following diagrams are provided.
References
Comparative Analysis of Pivaloyl-CoA Levels in Different Tissues: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of Pivaloyl-CoA levels in different tissues, targeting researchers, scientists, and drug development professionals. The information compiled herein is based on available scientific literature and aims to offer objective comparisons supported by experimental data. While direct quantitative data for this compound across various tissues is limited in published studies, this guide leverages data on its downstream metabolite, pivaloylcarnitine, as a strong indicator of this compound accumulation and metabolism.
Introduction to this compound Metabolism
Pivalic acid, a compound found in several prodrugs such as pivalate-containing antibiotics, is known to be metabolized in the body to this compound.[1][2][3] This conversion is a critical activation step that precedes its conjugation with carnitine to form pivaloylcarnitine, which is then excreted in the urine.[1][2][3] The formation of this compound can have significant metabolic consequences, most notably the depletion of free carnitine stores, which can impact fatty acid oxidation.[1][4][5] Understanding the tissue-specific levels of this compound is therefore crucial for assessing the potential metabolic effects of pivalate-containing drugs.
Comparative Tissue Levels
Direct measurement of this compound in various tissues is not extensively reported in the available literature. However, a study on the tissue distribution of pivaloylcarnitine in rats following the administration of a pivalate-containing antibiotic provides valuable insights into the likely distribution of its precursor, this compound.[1] The accumulation of pivaloylcarnitine is a direct consequence of the presence and subsequent metabolism of this compound.
The following table summarizes the quantitative data on pivaloylcarnitine levels in different tissues from rats treated with cefditoren pivoxil, a pivalate-containing antibiotic.[1] These values are presented as a proxy for the relative abundance of this compound metabolism in these tissues.
| Tissue | Pivaloylcarnitine Content (nmol/g) |
| Kidney | 18.7 ± 3.8 |
| Heart | 7.8 ± 1.6 |
| Liver | 4.6 ± 1.2 |
| Muscle | Data not provided in the study |
Data is presented as mean ± SD.[1]
These findings suggest that the kidney is the primary site of pivaloylcarnitine accumulation, and by extension, likely a major site of this compound formation and metabolism following the administration of pivalate-containing compounds.[1] The heart and liver also show significant, albeit lower, levels of this metabolite.[1]
Metabolic Pathway of Pivalic Acid
The metabolic conversion of pivalic acid to pivaloylcarnitine involves a two-step process. First, pivalic acid is activated to this compound by an acyl-CoA synthetase. Subsequently, the pivaloyl group is transferred from CoA to carnitine by a carnitine acyltransferase, forming pivaloylcarnitine. This pathway is a key contributor to the depletion of cellular carnitine pools.
Metabolic activation of pivalic acid and its conjugation with carnitine.
Experimental Protocols
The following is a summary of the experimental protocol used to quantify pivaloylcarnitine in rat tissues, which would be analogous to a protocol for this compound measurement.[1]
1. Animal Treatment:
-
Male Wistar rats were administered cefditoren pivoxil (a pivalate-containing antibiotic) orally at a dose of 100 mg/kg body weight/day for 28 days.[1]
-
A control group received no treatment.[1]
2. Tissue Collection and Preparation:
-
On day 29, rats were anesthetized, and tissues (kidney, heart, liver, and muscle) were collected.[1]
-
Tissues were homogenized in a suitable buffer.[1]
3. Acylcarnitine Extraction:
-
An internal standard was added to the tissue homogenates.[1]
-
Proteins were precipitated using an organic solvent.[1]
-
The supernatant containing the acylcarnitines was collected after centrifugation.[1]
4. Quantification by HPLC-MS/MS:
-
The extracted samples were analyzed using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.[1]
-
A specific column and mobile phase gradient were used to separate the acylcarnitines.[1]
-
Pivaloylcarnitine was identified and quantified based on its specific mass-to-charge ratio and fragmentation pattern.[1]
The workflow for such an experiment can be visualized as follows:
Experimental workflow for tissue acylcarnitine analysis.
Conclusion
The available evidence, primarily from studies on the downstream metabolite pivaloylcarnitine, strongly suggests that the kidney is a major site for the metabolism of this compound derived from pivalate-containing drugs. The heart and liver also appear to be significant sites of this metabolic activity. Researchers and drug development professionals should consider these tissue-specific differences when evaluating the metabolic impact and potential toxicity of compounds that are metabolized to pivalic acid. Further studies involving direct quantification of this compound in various tissues are warranted to confirm these findings and provide a more complete understanding of its tissue-specific disposition and effects.
References
- 1. med.nagoya-cu.ac.jp [med.nagoya-cu.ac.jp]
- 2. Detection of pivaloylcarnitine in pediatric patients with hypocarnitinemia after long-term administration of pivalate-containing antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Limited Impact of Pivalate-Induced Secondary Carnitine Deficiency on Hepatic Transcriptome and Hepatic and Plasma Metabolome in Nursery Pigs - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Sabotage of Pivaloyl-CoA: A Comparative Guide to its Functional Consequences
For Researchers, Scientists, and Drug Development Professionals
The accumulation of pivaloyl-CoA, a metabolic byproduct derived from pivalic acid-containing compounds, presents a significant challenge to cellular homeostasis. Pivalic acid is notably released from certain prodrugs, such as pivaloyloxymethyl esters, designed to enhance the bioavailability of parent drug molecules. While clinically effective, the liberation of pivalic acid and its subsequent conversion to this compound can trigger a cascade of detrimental cellular events. This guide provides a comparative analysis of the functional consequences of this compound accumulation, contrasting its effects with the well-documented impacts of propionyl-CoA, which accumulates in the genetic disorder propionic acidemia.
Executive Summary
The primary toxic effect of this compound accumulation is the severe depletion of cellular carnitine stores, leading to impaired fatty acid oxidation and secondary mitochondrial dysfunction. This is distinct from the primary mechanism of propionyl-CoA toxicity, which involves direct enzymatic inhibition and sequestration of Coenzyme A (CoA). This guide will dissect these differences, presenting quantitative data, detailed experimental protocols, and visual pathways to elucidate the nuanced cellular responses to these acyl-CoA species.
The Central Role of Carnitine Sequestration by this compound
This compound is a non-metabolizable short-chain acyl-CoA. To be eliminated from the cell, it is conjugated with L-carnitine to form pivaloylcarnitine, a reaction catalyzed by carnitine acyltransferases.[1][2] This pivaloylcarnitine is then excreted in the urine.[2][3] In cases of prolonged exposure to pivalic acid-generating compounds, this detoxification process can lead to a systemic depletion of the body's carnitine pool.[4][5][6]
Table 1: Comparative Effects of this compound and Propionyl-CoA on Cellular Metabolism
| Feature | This compound Accumulation | Propionyl-CoA Accumulation (Propionic Acidemia) | References |
| Primary Toxic Mechanism | Sequestration and depletion of L-carnitine. | Sequestration of Coenzyme A ("CoA trapping") and direct inhibition of key metabolic enzymes. | [1][2][7][8][9] |
| Carnitine Levels | Significantly decreased in plasma, muscle, and liver. | May be secondarily decreased due to the formation of propionylcarnitine. | [4][6][10][11][12] |
| Fatty Acid Oxidation | Severely impaired due to carnitine deficiency, which is essential for transporting long-chain fatty acids into mitochondria. | Inhibited due to CoA trapping and potential direct inhibition of fatty acid oxidation enzymes. | [6][9][13] |
| Krebs Cycle (TCA Cycle) | Indirectly inhibited due to reduced acetyl-CoA from fatty acid oxidation and potential CoA sequestration. | Directly inhibited through the competitive inhibition of enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase by propionyl-CoA. | [8][14][15][16] |
| Urea Cycle | May be indirectly affected by mitochondrial dysfunction and reduced ATP. | Can be inhibited by propionyl-CoA's competitive inhibition of N-acetylglutamate synthase, leading to hyperammonemia. | [14][17] |
| ATP Production | Decreased due to impaired fatty acid oxidation and overall mitochondrial dysfunction. | Decreased due to inhibition of the Krebs cycle and oxidative phosphorylation. | [6][8][16][18] |
Comparative Analysis of Mitochondrial Dysfunction
Both this compound and propionyl-CoA accumulation lead to mitochondrial dysfunction, albeit through different primary routes.
This compound: A Carnitine-Centric Mitochondrial Toxin
The mitochondrial toxicity of this compound is intrinsically linked to carnitine depletion. Carnitine is indispensable for the transport of long-chain fatty acids into the mitochondrial matrix via the carnitine shuttle, a process catalyzed by carnitine palmitoyltransferase I (CPT1) and II (CPT2). With insufficient carnitine, fatty acid oxidation grinds to a halt, depriving the cell of a major source of acetyl-CoA and reducing equivalents (NADH and FADH2) for the electron transport chain.
Propionyl-CoA: A Direct Inhibitor and CoA Sink
Propionyl-CoA, in contrast, exerts a more direct inhibitory effect on mitochondrial enzymes. It competitively inhibits key enzymes that utilize acetyl-CoA or succinyl-CoA as substrates. Furthermore, the accumulation of propionyl-CoA "traps" the essential cofactor Coenzyme A, reducing the free CoA pool available for other critical reactions, including the Krebs cycle and fatty acid oxidation.[7][8][9]
Table 2: Quantitative Comparison of Inhibitory Effects on Key Enzymes
| Enzyme | Inhibitor | IC50 / Ki | Type of Inhibition | References |
| Carnitine Palmitoyltransferase I (CPT1) | Malonyl-CoA (Physiological inhibitor) | IC50 ≈ 2.1 µM (heart) | Competitive | [19] |
| Perhexiline | IC50 ≈ 77 µM (heart) | Competitive with palmitoyl-CoA | [20] | |
| Amiodarone | IC50 ≈ 228 µM (heart) | - | [20] | |
| Valproyl-CoA | - | Competitive with palmitoyl-CoA | [10] | |
| Pyruvate Dehydrogenase Complex | Propionyl-CoA | - | Competitive with Acetyl-CoA | [3][14][15] |
| α-Ketoglutarate Dehydrogenase Complex | Propionyl-CoA | - | Likely competitive with Succinyl-CoA | [4] |
| N-Acetylglutamate Synthetase | Propionyl-CoA | Ki ≈ 0.71 mM | Competitive with Acetyl-CoA | [17] |
Note: Direct inhibitory data for this compound on these specific enzymes is limited in the searched literature; its primary mechanism is carnitine depletion.
Signaling Pathways Under Siege
The metabolic stress induced by this compound accumulation is expected to impact key cellular signaling pathways that monitor and respond to the cell's energetic state.
AMPK and mTOR Signaling
The AMP-activated protein kinase (AMPK) is a crucial energy sensor. A decrease in the ATP/AMP ratio, as would be expected with mitochondrial dysfunction, activates AMPK.[5][12][21] Activated AMPK works to restore energy balance by stimulating catabolic processes (like glucose uptake and glycolysis) and inhibiting anabolic processes (like protein and lipid synthesis).[12][22] The inhibition of anabolic pathways is partly mediated through the suppression of the mechanistic target of rapamycin (mTOR) signaling pathway.[13][16][23][24][25] While direct studies on this compound's effect on AMPK and mTOR are scarce, it is highly probable that its accumulation would lead to AMPK activation and subsequent mTORC1 inhibition as a consequence of cellular energy depletion.
Calcium Signaling
Mitochondria are central to the regulation of intracellular calcium signaling.[26][27][28][29][30] They sequester and release Ca2+ to shape the spatio-temporal dynamics of cytosolic Ca2+ signals. Mitochondrial dysfunction caused by this compound accumulation could disrupt this buffering capacity, leading to aberrant calcium signals that can trigger apoptosis and other pathological responses.
Visualizing the Path of this compound-Induced Toxicity
Caption: this compound accumulation leads to carnitine depletion and mitochondrial dysfunction.
Experimental Protocols
Measurement of Acyl-CoA Profiles
Objective: To quantify the levels of this compound and other acyl-CoAs in cell or tissue samples.
Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for acyl-CoA analysis.[2][8][15][31]
-
Sample Preparation: Homogenize cells or tissues in a cold extraction buffer (e.g., acetonitrile/methanol/water with internal standards).
-
Extraction: Precipitate proteins and centrifuge to collect the supernatant containing acyl-CoAs.
-
HPLC Separation: Use a C18 reversed-phase column to separate the different acyl-CoA species.
-
MS/MS Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each acyl-CoA.
Assessment of Mitochondrial Respiration
Objective: To measure the impact of this compound on mitochondrial oxygen consumption.
Methodology: High-resolution respirometry (e.g., using an Oroboros Oxygraph or a Seahorse XF Analyzer).[13][17][19]
-
Cell Preparation: Culture cells in the presence of pivalic acid or a vehicle control.
-
Permeabilization (Optional): For substrate-specific assays, permeabilize cells with a mild detergent like digitonin to allow direct access to the mitochondria.
-
Respirometry Assay: Measure the oxygen consumption rate (OCR) under basal conditions and after the sequential addition of mitochondrial inhibitors:
-
Oligomycin: Inhibits ATP synthase to measure proton leak.
-
FCCP (or other uncoupler): Uncouples the electron transport chain to measure maximal respiration.
-
Rotenone and Antimycin A: Inhibit Complex I and III, respectively, to measure non-mitochondrial oxygen consumption.
-
Quantification of Cellular ATP Levels
Objective: To determine the effect of this compound accumulation on cellular energy status.
Methodology: Luciferase-based ATP assays are highly sensitive and widely used.[23][24][28][29]
-
Cell Lysis: Lyse cells treated with pivalic acid or control to release intracellular ATP.
-
Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin.
-
Luminescence Measurement: The light output, which is proportional to the ATP concentration, is measured using a luminometer.
-
Normalization: Normalize ATP levels to total protein concentration or cell number.
References
- 1. Involvement of hysteretic effects in the inhibition of carnitine palmitoyltransferase by malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pig muscle carnitine palmitoyltransferase I (CPTI beta), with low Km for carnitine and low sensitivity to malonyl-CoA inhibition, has kinetic characteristics similar to those of the rat liver (CPTI alpha) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of bovine kidney pyruvate dehydrogenase kinase activity by CoA esters and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dynamic changes in cytosolic and mitochondrial ATP levels in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of cytosolic and mitochondrial enzyme alterations in the livers of propionic or methylmalonic acidemia: a reduction of cytochrome oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular ATP demand creates metabolically distinct subpopulations of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant properties of Krebs cycle intermediates against malonate pro-oxidant activity in vitro: a comparative study using the colorimetric method and HPLC analysis to determine malondialdehyde in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of hepatic carnitine palmitoyl-transferase I (CPT IA) by valproyl-CoA as a possible mechanism of valproate-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 12. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of hepatic propionyl-CoA synthetase activity by organic acids. Reversal of propionate inhibition of pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Roles of Post-Translational Modifications on mTOR Signaling | MDPI [mdpi.com]
- 17. Inhibition by propionyl-coenzyme A of N-acetylglutamate synthetase in rat liver mitochondria. A possible explanation for hyperammonemia in propionic and methylmalonic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Real-Time Visualization of Cytosolic and Mitochondrial ATP Dynamics in Response to Metabolic Stress in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of mitochondrial carnitine palmitoyltransferase-1 by a trimetazidine derivative, S-15176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. The PI3K-mTOR Pathway | Oncohema Key [oncohemakey.com]
- 26. Cytosolic calcium and pH signaling in plants under salinity stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mitochondrial Calcium Signaling Regulates Branched-Chain Amino Acid Catabolism in Fibrolamellar Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Modulation of calcium signalling by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Ignition of calcium sparks in arterial and cardiac muscle through caveolae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Validating the Role of Specific Enzymes in Pivaloyl-CoA Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic pathways involved in the metabolism of pivaloyl-CoA, a metabolic intermediate that can arise from the breakdown of certain drugs and xenobiotics. Understanding the roles of specific enzymes in its processing is crucial for assessing potential toxicity and developing effective detoxification strategies. This document summarizes key experimental data, details relevant protocols, and visualizes the metabolic pathways and experimental workflows.
Introduction to this compound Metabolism
This compound is the coenzyme A thioester of pivalic acid (2,2-dimethylpropanoic acid). In humans, pivalic acid is primarily generated from the hydrolysis of pivaloyl-ester prodrugs, such as certain antibiotics (e.g., pivampicillin, pivmecillinam) and other therapeutic agents. The accumulation of pivalic acid and its CoA derivative can lead to a secondary carnitine deficiency, as the primary detoxification pathway involves the formation of pivaloylcarnitine, which is then excreted in the urine[1][2][3][4]. This guide compares the key enzymatic players in the disposition of this compound.
Key Enzymes in this compound Disposition: A Comparison
The metabolism of this compound is dominated by a detoxification pathway involving carnitine conjugation. Other potential metabolic routes, such as dehydrogenation by acyl-CoA dehydrogenases or hydrolysis by acyl-CoA thioesterases, are considered minor or inefficient.
Carnitine Acyltransferases: The Primary Detoxification Route
Carnitine acyltransferases (CATs), particularly carnitine acetyltransferase (CrAT) and carnitine octanoyltransferase (CROT) located in the mitochondria and peroxisomes, are responsible for transferring the pivaloyl group from CoA to carnitine. This reaction forms pivaloylcarnitine, a water-soluble compound that is readily excreted in the urine[1][3]. This pathway is highly efficient in detoxifying pivalic acid.
Isobutyryl-CoA Dehydrogenase (IBDH): A Likely Inefficient Contributor
Isobutyryl-CoA dehydrogenase (IBDH) is a mitochondrial enzyme involved in the catabolism of the branched-chain amino acid valine[5][6]. Given the structural similarity between isobutyryl-CoA and this compound, IBDH has been investigated as a potential enzyme for this compound metabolism. However, the bulky tertiary butyl group of this compound is expected to hinder its binding to the active site of IBDH.
Acyl-CoA Thioesterases (ACOTs): Potential for Hydrolysis
Acyl-CoA thioesterases (ACOTs) are a family of enzymes that hydrolyze acyl-CoAs to their corresponding free fatty acid and coenzyme A[7][8][9]. This action can regulate the intracellular pools of acyl-CoAs and free fatty acids. While ACOTs exhibit broad substrate specificity, their specific activity towards this compound has not been extensively characterized. Hydrolysis of this compound by an ACOT would release pivalic acid and free up the CoA pool.
Quantitative Data Comparison
Direct comparative kinetic data for the enzymatic processing of this compound is scarce in the literature. The following tables summarize the known kinetic parameters for relevant enzymes with their primary substrates and other short-chain acyl-CoAs. This data provides a basis for inferring the potential efficiency of these enzymes in metabolizing this compound.
Table 1: Kinetic Parameters of Isobutyryl-CoA Dehydrogenase (IBDH) with Various Substrates [5][8]
| Substrate | kcat/Km (µM⁻¹s⁻¹) |
| Isobutyryl-CoA | 0.8 |
| (S)-2-Methylbutyryl-CoA | 0.23 |
| n-Propionyl-CoA | 0.04 |
| This compound | Not Reported |
The lack of reported kinetic data for this compound with IBDH suggests it is likely a very poor substrate.
Table 2: Substrate Specificity of a Peroxisomal Acyl-CoA Thioesterase (PTE-2) [10]
| Substrate | Relative Activity (%) |
| Choloyl-CoA | 100 |
| Chenodeoxycholoyl-CoA | 95 |
| Palmitoyl-CoA | 60 |
| Myristoyl-CoA | 55 |
| Branched-chain acyl-CoAs | Active |
| This compound | Not Specifically Reported |
While PTE-2 is active on branched-chain acyl-CoAs, specific data for this compound is not available.
Experimental Protocols
Protocol 1: In Vitro Assay for Isobutyryl-CoA Dehydrogenase Activity
This protocol is adapted from established methods for assaying acyl-CoA dehydrogenase activity[11].
Objective: To determine the kinetic parameters (Km and Vmax) of purified IBDH with this compound as a substrate, using isobutyryl-CoA as a positive control.
Materials:
-
Purified recombinant IBDH
-
This compound
-
Isobutyryl-CoA
-
Electron Transfer Flavoprotein (ETF)
-
DCPIP (2,6-dichlorophenolindophenol)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 0.1 M KCl)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ETF, and DCPIP in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of IBDH.
-
Monitor the baseline reduction of DCPIP at 600 nm.
-
Add varying concentrations of the acyl-CoA substrate (isobutyryl-CoA or this compound) to start the enzymatic reaction.
-
Record the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the enzyme activity.
-
Calculate the initial velocity (v₀) for each substrate concentration.
-
Plot v₀ against substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 2: LC-MS/MS Method for Quantification of this compound and Pivaloylcarnitine
This protocol is based on established methods for the analysis of short-chain acyl-CoAs and acylcarnitines[12][13][14].
Objective: To quantify the intracellular and extracellular levels of this compound and pivaloylcarnitine in biological samples (e.g., cell lysates, plasma, urine).
Materials:
-
Biological sample (cell lysate, plasma, urine)
-
Internal standards (e.g., [¹³C₃]-pivaloylcarnitine, [¹³C₄]-butyryl-CoA)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
For cell lysates: Quench metabolism with cold methanol and extract acyl-CoAs and acylcarnitines with an appropriate solvent mixture (e.g., acetonitrile/methanol/water).
-
For plasma/urine: Precipitate proteins with cold acetonitrile containing the internal standards.
-
Centrifuge the samples to pellet debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the C18 column.
-
Separate the analytes using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the analytes using the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to quantify the parent and product ions specific for this compound, pivaloylcarnitine, and their respective internal standards.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound and pivaloylcarnitine.
-
Quantify the analytes in the biological samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
-
Visualizations
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for IBDH activity assay.
Conclusion
The primary and most efficient pathway for the metabolism of this compound in humans is its conjugation with carnitine, catalyzed by carnitine acyltransferases, leading to the formation and subsequent excretion of pivaloylcarnitine. While other enzymes such as isobutyryl-CoA dehydrogenase and acyl-CoA thioesterases are theoretically capable of acting on this compound, the available evidence and structural considerations suggest they play a minor, if any, role in its disposition. The steric hindrance of the tertiary butyl group in this compound likely makes it a poor substrate for enzymes adapted to less bulky branched-chain acyl-CoAs.
For drug development professionals, these findings are critical. The reliance on the carnitine conjugation pathway for pivalate detoxification highlights the potential for drug-induced carnitine deficiency with chronic use of pivaloyl-ester prodrugs. Future research should focus on obtaining direct kinetic data for IBDH and various ACOTs with this compound to definitively quantify their contribution to its metabolism. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Sigmoid kinetics of purified beef heart mitochondrial carnitine palmitoyltransferase. Effect of pH and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pivalic Acid Pathway [eawag-bbd.ethz.ch]
- 4. Pivalic Acid Graphical Pathway Map [eawag-bbd.ethz.ch]
- 5. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]
- 6. medlineplus.gov [medlineplus.gov]
- 7. The role Acyl-CoA thioesterases play in mediating intracellular lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of an acyl-coA thioesterase that functions as a major regulator of peroxisomal lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phylogenetic and experimental characterization of an acyl-ACP thioesterase family reveals significant diversity in enzymatic specificity and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers of beta-oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pivaloyl-CoA: A Procedural Guide
This document provides essential safety and logistical information for the proper handling and disposal of Pivaloyl-CoA, tailored for researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Properties
This compound is an acyl-coenzyme A thioester. The thioester bond is a high-energy bond, making the molecule reactive.[1] While specific toxicity data for this compound is unavailable, it is prudent to infer potential hazards from its precursor, Pivaloyl Chloride, due to the shared pivaloyl functional group. This approach provides a conservative basis for safe handling.
Inferred Hazard Profile (Based on Pivaloyl Chloride)
| Hazard Category | Inferred Potential Hazard for this compound | Rationale and Precaution |
|---|---|---|
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or absorbed through the skin. | Based on the known toxicity of Pivaloyl Chloride.[2] Assume the compound and its hydrolysis products may be irritants. Always handle with appropriate Personal Protective Equipment (PPE). |
| Reactivity | The thioester bond is susceptible to hydrolysis.[3] | This compound will react with water, especially under basic or acidic conditions, to yield pivalic acid and Coenzyme A.[1] This reactivity is utilized for planned degradation before disposal. |
| Health Hazards | May cause irritation to the skin, eyes, and respiratory tract. | General precaution for reactive biochemicals. The hydrolysis product, Coenzyme A, contains a thiol group which can have biological activity.[4] |
Core Disposal Principle: Inactivation via Hydrolysis
The primary step for the safe disposal of this compound is the deliberate inactivation of its reactive thioester bond through chemical hydrolysis. Thioesters are readily cleaved by the addition of water, a process that is accelerated under basic conditions, to yield a carboxylate (pivalate) and a thiol (Coenzyme A).[5] This procedure effectively neutralizes the reactivity of the acyl-CoA molecule, rendering it safer for final disposal.
Experimental Protocol: Inactivation and Disposal of this compound
This protocol details the methodology for hydrolyzing small quantities (typically <1 gram) of this compound in a research laboratory setting.
3.1. Required Materials
-
This compound waste (in solution or as a solid).
-
1 M Sodium Bicarbonate (NaHCO₃) solution.
-
pH indicator strips or a calibrated pH meter.
-
Appropriately labeled hazardous waste container, compatible with aqueous chemical waste.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves (nitrile or neoprene).
3.2. Step-by-Step Inactivation Procedure
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure an eyewash station and safety shower are accessible. Don appropriate PPE.
-
Dilution: If the this compound waste is concentrated or in a non-aqueous solvent, dilute it cautiously with water in a beaker to a concentration of approximately 10-20 mM. If starting with a solid, dissolve it in water first.
-
Basification: Slowly add the 1 M sodium bicarbonate solution to the this compound solution while stirring. The goal is to raise the pH to between 8 and 9. This mildly basic condition will facilitate the hydrolysis of the thioester bond.
-
Verification: After adding the base, check the pH of the solution using a pH strip or meter to confirm it is in the target range (pH 8-9). Adjust with more bicarbonate solution if necessary.
-
Reaction: Allow the solution to stir at room temperature for a minimum of 2 hours. This duration is typically sufficient to ensure complete hydrolysis of the thioester. For larger quantities or if unsure of completion, an overnight reaction is recommended.
-
Neutralization: After the inactivation period, neutralize the solution by carefully adding a mild acid (e.g., 1 M HCl) until the pH is between 6 and 8. Check the pH frequently during this step to avoid over-acidification.
-
Final Disposal: Transfer the neutralized, hydrolyzed solution to a properly labeled hazardous waste container designated for aqueous chemical waste. Do not pour the solution down the drain unless explicitly permitted by your institution's EHS guidelines for this specific waste stream.[6]
3.3. Disposal of Contaminated Materials
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a designated solid hazardous waste container for incineration.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe inactivation and disposal of this compound.
References
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. portlandpress.com [portlandpress.com]
- 5. fiveable.me [fiveable.me]
- 6. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
